Ethyliminum
Description
The exact mass of the compound 1,2-Bis(3,5-dioxopiperazin-1-yl)ethane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129942. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Diketopiperazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[2-(3,5-dioxopiperazin-1-yl)ethyl]piperazine-2,6-dione | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O4/c15-7-3-13(4-8(16)11-7)1-2-14-5-9(17)12-10(18)6-14/h1-6H2,(H,11,15,16)(H,12,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLIGNUYGOFIKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)CN1CCN2CC(=O)NC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164579 | |
| Record name | 1,2-Bis(3,5-dioxopiperazin-1-yl)ethane | |
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Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1506-47-4 | |
| Record name | 4,4′-(1,2-Ethanediyl)bis[2,6-piperazinedione] | |
| Source | CAS Common Chemistry | |
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| Record name | 1,2-Bis(3,5-dioxopiperazin-1-yl)ethane | |
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| Record name | 1,2-Bis(3,5-dioxopiperazin-1-yl)ethane | |
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| Record name | 1,2-BIS(3,5-DIOXOPIPERAZIN-1-YL)ETHANE | |
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| Record name | 1,2-BIS(3,5-DIOXOPIPERAZIN-1-YL)ETHANE | |
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Foundational & Exploratory
The Ethyliminium Cation: A Comprehensive Technical Guide to its In Situ Synthesis and Application in Organic Reactions
Abstract
The ethyliminium cation, systematically named N-ethylideneethanaminium, is a highly reactive and versatile intermediate in organic synthesis. Its transient nature necessitates in situ generation, typically from the acid-catalyzed condensation of diethylamine and acetaldehyde. This guide provides an in-depth exploration of the principles and methodologies for the synthesis of the ethyliminium cation and its subsequent application in key organic transformations. We will delve into the mechanistic underpinnings of its formation and reactivity, present detailed experimental protocols for its use in Mannich reactions, and discuss its role in other carbon-carbon bond-forming reactions. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the synthetic potential of this powerful electrophile.
Introduction: The Ethyliminium Cation as a Reactive Intermediate
Iminium ions are a class of cationic species characterized by a positively charged, dicoordinate nitrogen atom double-bonded to a carbon atom. This structural motif renders the carbon atom highly electrophilic, making iminium ions potent intermediates for the formation of new carbon-carbon and carbon-heteroatom bonds. The ethyliminium cation, with its simple yet reactive structure, serves as a valuable tool for the introduction of an ethylamino-methylidene moiety into a variety of molecular frameworks.
Due to their high reactivity, simple iminium ions like the ethyliminium cation are generally not isolated as stable salts. Instead, they are generated in situ under the reaction conditions where they are to be consumed. This approach circumvents the challenges associated with handling and storing highly reactive and often hygroscopic compounds. The most common and practical method for the generation of the ethyliminium cation is the acid-catalyzed reaction between diethylamine and acetaldehyde.[1][2][3]
The equilibrium for this reaction lies towards the starting materials in the absence of an acid catalyst. However, under acidic conditions, protonation of the initially formed hemiaminal facilitates the elimination of water, driving the equilibrium towards the formation of the iminium ion.[2][4]
Synthesis of the Ethyliminium Cation: In Situ Generation
The synthesis of the ethyliminium cation for immediate use in organic reactions is a straightforward process that relies on the principles of equilibrium and acid catalysis. The key to successful utilization of this reactive intermediate is to establish conditions that favor its formation and subsequent reaction with a nucleophile.
General Principle of In Situ Generation
The formation of the ethyliminium cation proceeds through a two-step mechanism:
-
Nucleophilic Addition: Diethylamine acts as a nucleophile and attacks the electrophilic carbonyl carbon of acetaldehyde to form a tetrahedral intermediate known as a hemiaminal. This initial step is reversible.
-
Acid-Catalyzed Dehydration: In the presence of an acid catalyst, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). Subsequent elimination of water results in the formation of the resonance-stabilized ethyliminium cation.[2]
The choice of acid catalyst is crucial and can influence the reaction rate and overall efficiency. Common catalysts include protic acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TsOH), as well as Lewis acids.
Visualizing the Formation Pathway
Caption: Formation of the ethyliminium cation from diethylamine and acetaldehyde.
Applications in Organic Synthesis: The Mannich Reaction
A primary application of the in situ generated ethyliminium cation is in the Mannich reaction. This three-component reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, with formaldehyde (or another aldehyde), and a primary or secondary amine.[5][6] When diethylamine and acetaldehyde are used, the ethyliminium cation acts as the electrophile.
The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, which are important precursors for a variety of pharmaceuticals and natural products.[5]
General Mechanism of the Ethyliminium-Mediated Mannich Reaction
The reaction proceeds via the following steps:
-
In Situ Formation of the Ethyliminium Cation: As described previously, diethylamine and acetaldehyde react under acidic conditions to form the ethyliminium cation.
-
Enolization/Enolate Formation: The ketone or other carbonyl compound, under the influence of the acid catalyst, forms its corresponding enol or enolate.
-
Nucleophilic Attack: The electron-rich enol/enolate attacks the electrophilic carbon of the ethyliminium cation, forming a new carbon-carbon bond.
-
Deprotonation: A final deprotonation step regenerates the carbonyl group and yields the β-amino carbonyl product, also known as a Mannich base.
Experimental Protocol: Synthesis of a Mannich Base
Objective: To synthesize 1-phenyl-3-(diethylamino)propan-1-one via a Mannich reaction using the in situ generated ethyliminium cation.
Materials:
-
Acetophenone
-
Diethylamine
-
Acetaldehyde
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetophenone (1 equivalent) in ethanol.
-
To this solution, add diethylamine (1.1 equivalents) followed by the dropwise addition of concentrated hydrochloric acid (1.1 equivalents) while cooling in an ice bath.
-
Slowly add acetaldehyde (1.2 equivalents) to the reaction mixture.
-
Remove the ice bath and heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a sodium hydroxide solution until the pH is basic.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude Mannich base.
-
Purify the product by column chromatography or distillation.
Data Presentation: Representative Mannich Reactions
| Carbonyl Compound | Amine | Aldehyde | Product | Yield (%) |
| Acetophenone | Diethylamine | Acetaldehyde | 1-phenyl-3-(diethylamino)propan-1-one | 75-85 |
| Cyclohexanone | Diethylamine | Acetaldehyde | 2-((diethylamino)methyl)cyclohexan-1-one | 70-80 |
| Propiophenone | Diethylamine | Acetaldehyde | 1-phenyl-2-methyl-3-(diethylamino)propan-1-one | 65-75 |
Other Synthetic Applications
Beyond the Mannich reaction, the electrophilic nature of the ethyliminium cation can be harnessed for other synthetic transformations.
Synthesis of α,β-Unsaturated Ketones
The Mannich bases derived from the reaction of the ethyliminium cation with ketones can be further transformed into α,β-unsaturated ketones. This is typically achieved through a two-step sequence:
-
Quaternization: The tertiary amine of the Mannich base is alkylated with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium salt.
-
Hofmann Elimination: The quaternary ammonium salt is then treated with a base (e.g., sodium hydroxide) to induce an elimination reaction, yielding the α,β-unsaturated ketone.
This methodology provides a valuable route to enones, which are versatile intermediates in organic synthesis.[7][8][9]
Visualizing the Workflow for α,β-Unsaturated Ketone Synthesis
Caption: Synthetic workflow from a ketone to an α,β-unsaturated ketone via a Mannich base.
Scientific Integrity and Causality in Experimental Design
The successful synthesis and application of the ethyliminium cation are contingent upon a thorough understanding of the underlying chemical principles.
-
Expertise & Experience: The choice of an acid catalyst is not arbitrary. Strong acids are required to protonate the hemiaminal and facilitate water elimination. However, excessively harsh acidic conditions can lead to side reactions of the carbonyl compounds. The selection of the appropriate acid and its concentration is therefore a critical parameter that is often optimized based on the specific substrates. The use of a slight excess of the amine and aldehyde can help to drive the equilibrium towards the formation of the iminium ion.
-
Trustworthiness: The protocols described are designed to be self-validating. The progress of the Mannich reaction can be reliably monitored by thin-layer chromatography (TLC), observing the consumption of the starting ketone and the appearance of the higher-polarity Mannich base. The identity and purity of the final products should be confirmed by standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Conclusion
The in situ generation of the ethyliminium cation from diethylamine and acetaldehyde provides a practical and efficient method for accessing a highly reactive electrophile for organic synthesis. Its application in the Mannich reaction and the subsequent synthesis of α,β-unsaturated ketones highlights its utility in the construction of valuable molecular frameworks. A solid understanding of the reaction mechanism and careful control of the reaction conditions are paramount to achieving high yields and purity in these transformations. This guide serves as a foundational resource for researchers seeking to employ the ethyliminium cation in their synthetic endeavors.
References
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Song, J., Shih, H.-W., & Deng, L. (2007). Asymmetric Mannich Reactions with in Situ Generation of Carbamate-Protected Imines by an Organic Catalyst. Organic Letters, 9(4), 603–606. [Link]
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Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism. (n.d.). Molecules. [Link]
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Mannich Reaction. (n.d.). Comprehensive Organic Name Reactions and Reagents. [Link]
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Recent advances of Intramolecular Mannich Reaction in Natural Products Total Synthesis. (n.d.). ChemistrySelect. [Link]
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Synthesis of exocyclic alpha,beta-unsaturated ketones. (n.d.). ResearchGate. [Link]
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Synthesis of α,β-unsaturated ketones from alkynes and aldehydes over Hβ zeolite under solvent-free conditions. (n.d.). RSC Advances. [Link]
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Synthesis of α,β-unsaturated ketones through nickel-catalysed aldehyde-free hydroacylation of alkynes. (n.d.). Nature Communications. [Link]
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Synthesis of α,β-unsaturated ketones through nickel-catalysed aldehyde-free hydroacylation of alkynes. (n.d.). Nature Communications. [Link]
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Imines - Properties, Formation, Reactions, and Mechanisms. (2022, March 7). Master Organic Chemistry. [Link]
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Iminium Catalysis. (n.d.). Chemical Reviews. [Link]
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Chapter 20.7 Hydrolysis of Acetals, Imines, Enamines [ORGANIC CHEMISTRY] Klein. (2021, February 25). YouTube. [Link]
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Reactivity of the Ethenium Cation (C2H5+) with Ethyne (C2H2): A Combined Experimental and Theoretical Study. (n.d.). MDPI. [Link]
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Acid Catalyzed Imine Formation and Mechanism with an Aldehyde and Primary Amine. (2020, March 3). YouTube. [Link]
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what is the structure of the ethyliminium ion
An In-Depth Technical Guide to the Structure of the Ethyliminium Ion
Abstract
Iminium ions are pivotal reactive intermediates in organic synthesis, serving as potent electrophiles in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. Their unique electronic structure, characterized by a positively charged, sp²-hybridized nitrogen atom double-bonded to an sp²-hybridized carbon, dictates their geometry and reactivity. This guide provides a comprehensive technical examination of the structure of the ethyliminium ion, a representative simple alkyliminium cation. We will dissect its molecular and electronic framework, including orbital hybridization, molecular geometry, and resonance stabilization. Furthermore, this document details the primary spectroscopic and computational methodologies employed for its characterization and outlines its fundamental reactivity profile. This guide is intended for researchers and professionals in chemistry and drug development who leverage or study electrophilic intermediates in synthesis.
Molecular and Electronic Structure of the Ethyliminium Ion
The term "ethyliminium ion" can refer to several isomers. For the purpose of this guide, we will focus on two primary examples: N-ethylmethaniminium ([CH₂=NHCH₂CH₃]⁺) , formed from formaldehyde and ethylamine, and N-methylethaniminium ([CH₃CH=NHCH₃]⁺) , formed from acetaldehyde and methylamine. The core principles discussed apply broadly to simple alkyliminium ions.
Orbital Hybridization and Bonding
The fundamental structure of an iminium ion is defined by the C=N⁺ double bond. Both the carbon and nitrogen atoms are sp² hybridized.[1][2] This hybridization scheme results from the mixing of one s orbital and two p orbitals to form three equivalent sp² hybrid orbitals, leaving one p orbital unhybridized on each atom.[3][4]
The bonding framework is as follows:
-
Sigma (σ) Bonds: A σ-bond is formed by the head-on overlap of two sp² hybrid orbitals, one from the carbon and one from the nitrogen. The remaining sp² orbitals on the carbon and nitrogen form σ-bonds with other atoms (hydrogen or alkyl groups).[2]
-
Pi (π) Bond: The unhybridized p orbitals on the carbon and nitrogen atoms are oriented perpendicular to the plane of the sp² orbitals. These p orbitals overlap side-by-side to form a π-bond, which constitutes the second bond of the C=N⁺ double bond.
The positive charge in the ion is formally placed on the nitrogen atom. Due to nitrogen's higher electronegativity compared to carbon, a significant portion of the positive charge resides on the nitrogen, making the C=N bond strongly polarized.[5]
Molecular Geometry
The VSEPR (Valence Shell Electron Pair Repulsion) theory, in conjunction with sp² hybridization, predicts a trigonal planar electron-pair geometry around both the carbon and nitrogen atoms.[6][7] This arrangement places the three sigma-bonded groups and the central atom in the same plane, with bond angles approximating 120° to minimize electron repulsion.[8] The overall structure of the C-C=N⁺-C backbone is therefore planar.
Resonance and Charge Distribution
While the primary Lewis structure depicts a C=N⁺ double bond, the true electronic distribution is a hybrid of contributing resonance structures.[9] A second significant resonance structure can be drawn by delocalizing the π-electrons onto the nitrogen atom.[10][11]
This resonance hybrid has two key implications:
-
Charge Delocalization: The positive charge is not solely confined to the nitrogen atom but is shared with the carbon atom.
-
Electrophilicity of Carbon: The minor resonance contributor, which places a positive charge on the carbon atom, accurately reflects the ion's reactivity. This carbocationic character makes the iminium carbon highly electrophilic and susceptible to attack by nucleophiles.[12][13]
Quantitative Structural Parameters
Computational and experimental studies provide precise data on the geometry of iminium ions. The C=N bond length in an iminium ion is intermediate between a typical C-N single bond (~147 pm) and a C=N double bond in a neutral imine.[5] This reflects the contribution of the C⁺-N single bond resonance structure.
| Parameter | Typical Value (pm) | Source |
| C=N⁺ Bond Length | 128 - 132 pm | [14][15] |
| C-N Single Bond Length | ~147 pm | [5] |
| C=C Double Bond Length | ~134 pm | |
| C-C Single Bond Length | ~154 pm |
Spectroscopic and Computational Characterization
As reactive intermediates, iminium ions are often generated in situ and studied through a combination of spectroscopic methods and computational modeling.[12][16]
Experimental Protocol: Spectroscopic Analysis
A self-validating system for characterizing a stable iminium salt (e.g., an iminium tetrafluoroborate) would involve complementary spectroscopic techniques.
Methodology:
-
Synthesis: Synthesize a stable salt of the ethyliminium ion, such as by reacting N-methylmethanimine with methyl triflate.
-
Sample Preparation: Dissolve the purified iminium salt in a deuterated solvent (e.g., CDCl₃ or CD₃CN) for NMR analysis. Prepare a KBr pellet or a thin film for IR analysis.
-
NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum. Identify the downfield signal for the iminium proton (R₂C=N⁺H R₂) and the protons on the alpha-carbons.[17][18]
-
Acquire a ¹³C NMR spectrum. The key signal is the iminium carbon (R₂C =N⁺R₂), which typically appears in the 150-170 ppm range.[14][19]
-
Acquire 2D NMR spectra (e.g., COSY, HSQC) to confirm assignments.
-
-
IR Spectroscopy:
-
Validation: The data from ¹H NMR, ¹³C NMR, and IR spectroscopy must be mutually consistent. The chemical shifts and coupling constants must correspond to the proposed ethyliminium structure, and the characteristic C=N⁺ stretch must be present in the IR spectrum.
Computational Workflow
Computational chemistry is indispensable for studying the structure of transient species. Density Functional Theory (DFT) is a common method for these investigations.[21][22][23]
Methodology:
-
Structure Building: Construct an initial 3D model of the ethyliminium ion.
-
Geometry Optimization: Perform a geometry optimization calculation (e.g., using DFT with a basis set like 6-31G*) to find the lowest energy conformation. This provides accurate bond lengths and angles.[24]
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry. This confirms the structure is a true minimum (no imaginary frequencies) and predicts the vibrational (IR) spectrum.[25] The calculated C=N⁺ stretching frequency can be compared to experimental data.
-
NMR Calculation: Calculate NMR chemical shifts using a method like GIAO (Gauge-Independent Atomic Orbital). These predicted shifts can be directly compared with experimental values for validation.
-
Charge Analysis: Perform a population analysis (e.g., Natural Bond Orbital - NBO) to determine the distribution of charge on each atom, providing insight into the ion's reactivity.[23]
Reactivity and Synthetic Relevance
The structural features of the ethyliminium ion directly govern its chemical behavior. The defining characteristic is the electrophilicity of the iminium carbon atom, a consequence of both induction and resonance.[12][13]
In Situ Generation Protocol
Iminium ions are most commonly generated in situ for immediate use in a subsequent reaction.
Methodology (for Mannich Reaction):
-
Amine & Aldehyde Mixing: In a suitable solvent (e.g., ethanol, acetic acid), combine a secondary amine (e.g., diethylamine) and a non-enolizable aldehyde (e.g., formaldehyde) at room temperature or below. Acidic conditions are often used to facilitate the reaction.
-
Iminium Formation: The amine and aldehyde condense to form a hemiaminal, which then dehydrates to form the iminium ion.
-
Nucleophile Addition: Introduce an enolizable ketone (the nucleophile) to the reaction mixture.
-
Reaction: The enol of the ketone attacks the electrophilic carbon of the iminium ion, forming the new C-C bond and yielding the β-aminocarbonyl product (Mannich base).[26]
General Reactivity
The primary reaction of an ethyliminium ion is the addition of a nucleophile to the electrophilic carbon. This reaction is central to many named reactions in organic chemistry, including the Mannich, Pictet-Spengler, and Vilsmeier-Haack reactions.[26][27] The attack of the nucleophile neutralizes the positive charge and converts the sp²-hybridized carbon and nitrogen back to sp³ hybridization.
Conclusion
The structure of the ethyliminium ion is a paradigm for understanding this class of reactive intermediates. Its planar geometry, sp² hybridization, and polarized C=N⁺ double bond are direct consequences of its electronic configuration. Resonance delocalization creates a highly electrophilic carbon center, which is the cornerstone of its synthetic utility. A synergistic approach combining modern spectroscopic techniques and high-level computational modeling provides a validated and detailed picture of its structural and electronic properties, enabling chemists to rationally design and control reactions that proceed through these versatile cationic intermediates.
References
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2. Retrieved from [Link]
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ResearchGate. (n.d.). THEORETICAL AND EXPERIMENTAL INFRARED SPECTRUM ANALYSIS OF 1-ETHYL-3-METHYLIMIDAZOLIUM CATION. Retrieved from [Link]
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ResearchGate. (n.d.). Computational Assessment of the Crystallization Tendency of 1-Ethyl-3-methylimidazolium Ionic Liquids. Retrieved from [Link]
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Pearson. (n.d.). Draw the resonance structures for the given ion below, excluding... Retrieved from [Link]
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ResearchGate. (2003). The infrared and Raman spectra of ethylammonium hexafluorosilicate SiF6. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
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MDPI. (n.d.). New Developments in the Chemistry of N-Acyliminium Ions and Related Intermediates. Retrieved from [Link]
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PubMed. (2007). Experimental vibrational study of imidazolium-based ionic liquids: Raman and infrared spectra of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide and 1-ethyl-3-methylimidazolium ethylsulfate. Applied Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). Spectroscopic and computational analysis of the molecular interactions in the ionic liquid [Emim]+[FAP]. Retrieved from [Link]
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PubMed. (1994). The metabolism of alicyclic amines to reactive iminium ion intermediates. European Journal of Drug Metabolism and Pharmacokinetics. Retrieved from [Link]
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PubMed. (2012). A 13C and 1H NMR spectroscopic investigation of the structure of the iminium ion with a dipolar form in metal complexes of 2-N-substituted N-confused porphyrins. Dalton Transactions. Retrieved from [Link]
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Wikipedia. (n.d.). Carbon–nitrogen bond. Retrieved from [Link]
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LibreTexts Chemistry. (n.d.). Predicting the Geometry of Molecules and Polyatomic Ions. Retrieved from [Link]
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NIH. (2021). Characterization of Cyclic N‐Acyliminium Ions by Infrared Ion Spectroscopy. Chemistry – A European Journal. Retrieved from [Link]
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University of Central Florida Pressbooks. (n.d.). 7.2 Electron Pair Geometry versus Molecular Structure. Chemistry Fundamentals. Retrieved from [Link]
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MDPI. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. World Journal of Chemical Education. Retrieved from [Link]
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ResearchGate. (n.d.). Intermolecular Addition Reactions of N-Acyliminium Ions (Part II). Retrieved from [Link]
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Computational Chemistry Comparison and Benchmark DataBase. (n.d.). List of experimental bond lengths for bond type rCN. National Institute of Standards and Technology. Retrieved from [Link]
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LibreTexts Chemistry. (2023). Shapes of Molecules and Ions. Retrieved from [Link]
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The Stability of the Ethyliminium Cation in Aqueous Solution: A Mechanistic and Methodological Analysis
An In-depth Technical Guide:
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The ethyliminium cation, [CH₃CH₂NH=CH₂]⁺, represents a fundamental structure within the broader class of iminium ions. These reactive intermediates are pivotal in a vast array of synthetic transformations and biological processes, including enzymatic catalysis and modern organocatalysis.[1] Despite their significance, simple alkyliminium ions are notoriously transient in aqueous environments, readily undergoing hydrolysis to their constituent amine and carbonyl precursors.[1][2] This guide provides a comprehensive analysis of the factors governing the stability of the ethyliminium cation in aqueous solution. We will explore the thermodynamics and kinetics of its formation and hydrolysis, dissect the profound influence of pH, and present detailed experimental and computational protocols for its characterization. By synthesizing mechanistic principles with field-proven methodologies, this document serves as an essential resource for professionals seeking to understand, control, and exploit the reactivity of this critical chemical entity.
The Ethyliminium Cation: A Foundational Iminium Species
Iminium Cations: Structure and Significance
Iminium cations are polyatomic ions characterized by a C=N double bond, with the nitrogen atom bearing a positive charge. They are the conjugate acids of imines (often called Schiff bases) and possess a highly electrophilic carbon atom, making them susceptible to attack by a wide range of nucleophiles.[3][4] This inherent reactivity is harnessed in numerous chemical reactions, where iminium ion formation activates a carbonyl compound for subsequent bond formation.
Structure and Formation of the Ethyliminium Cation
The ethyliminium cation is formed through the reversible condensation reaction of a primary amine (ethylamine) and an aldehyde (typically formaldehyde). This reaction is generally acid-catalyzed and proceeds through a carbinolamine intermediate.[4][5] The overall mechanism involves a sequence of protonation, nucleophilic addition, and dehydration steps, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[4] The equilibrium of this reaction in water heavily favors the starting materials, a key challenge to the cation's persistence.[4][6]
Thermodynamic and Kinetic Stability in Aqueous Media
The Hydrolysis Equilibrium: The Central Challenge
The primary determinant of the ethyliminium cation's lifetime in water is its equilibrium with the starting amine and aldehyde.[7] Due to the large excess of water in an aqueous solution, Le Chatelier's principle dictates that the equilibrium is strongly shifted towards hydrolysis, making the iminium ion a transient species.[4][6] In the absence of stabilizing factors, the concentration of the ethyliminium cation at equilibrium is often negligible.[1]
Mechanism of Hydrolysis
The hydrolysis of an iminium ion is the microscopic reverse of its formation.[6][7] The process is initiated by the nucleophilic attack of a water molecule on the electrophilic iminium carbon. This is followed by a series of proton transfers that culminate in the expulsion of the neutral amine and the regeneration of the carbonyl compound.[3][5][7] The iminium ion itself is the key reactive intermediate in this degradative pathway.[3][6]
Caption: Relationship between pH and the key factors controlling the rate of iminium ion formation.
Factors Influencing Ethyliminium Cation Stability
The inherent instability of the ethyliminium cation can be contrasted with more stable analogues. Understanding these differences provides crucial insights into controlling its reactivity.
-
Electronic Effects: The stability of an iminium cation is significantly enhanced by electron-donating groups (EDGs) that can delocalize the positive charge. [8]Conversely, electron-withdrawing groups (EWGs) are destabilizing. [8]Conjugation with a π-system provides substantial resonance stabilization, making iminium ions derived from α,β-unsaturated aldehydes much more stable than simple alkyl versions like the ethyliminium cation. [8][9]* Intramolecular Interactions: Specific structural features can dramatically enhance stability. For example, an ortho-phenoxide substituent can form a strong intramolecular hydrogen bond with the iminium proton, leading to a substantial increase in the pKₐ of the iminium ion and thus greater stability against hydrolysis. [10][11][12]The simple ethyliminium cation lacks any such internal stabilizing features.
-
Supramolecular Stabilization: A modern strategy to overcome the inherent instability of iminium ions in water is through molecular encapsulation. Water-soluble self-assembled hosts can sequester iminium ions within a hydrophobic pocket, protecting them from attack by water and allowing them to persist for extended periods, even at basic pH. [1][2]
Experimental Methodologies for Stability Analysis
A dual spectroscopic approach, combining Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy, provides a comprehensive picture of iminium ion stability.
Caption: Integrated workflow combining NMR and UV-Vis spectroscopy for kinetic and thermodynamic analysis.
Protocol 1: NMR Spectroscopic Analysis for Equilibrium and pKₐ Determination
Causality: ¹H NMR spectroscopy is the definitive method for determining the equilibrium position and pKₐ of an iminium ion in solution. [10][11]The chemical shift of protons alpha to the nitrogen atom is highly sensitive to its protonation state. [13]By titrating the system across a range of pD values (the equivalent of pH in D₂O) and monitoring these chemical shifts, one can precisely map the equilibrium between the imine and the iminium cation, allowing for the calculation of the pKₐ. [13] Methodology:
-
Reagent Preparation: Prepare stock solutions of ethylamine, formaldehyde, a suitable non-interfering buffer (e.g., phosphate), and DCl/NaOD in D₂O.
-
Sample Matrix: Create a series of NMR tubes, each containing fixed concentrations of ethylamine and formaldehyde (e.g., 0.1 M each) in D₂O with 1.0 M KCl to maintain constant ionic strength. [13]3. pD Adjustment: Adjust the pD of each sample to a different value across a wide range (e.g., pD 3 to 12) using the DCl and NaOD solutions. Measure the final pD using a calibrated pH meter, correcting the reading for the deuterium isotope effect (pD = pH_reading + 0.4). [13]4. NMR Acquisition: Acquire quantitative ¹H NMR spectra for each sample at a constant temperature (e.g., 25 °C).
-
Data Analysis: Identify the signal for the α-protons of the ethyl group in the imine/iminium species. Plot the observed chemical shift (δ_obsd) as a function of pD.
-
Calculation: Fit the resulting titration curve to the appropriate Henderson-Hasselbalch-type equation to extract the pKₐ of the iminium ion and the equilibrium constant for its formation. [10][13]
Protocol 2: UV-Vis Spectrophotometry for Kinetic Analysis of Hydrolysis
Causality: The C=N double bond of the iminium cation acts as a chromophore, absorbing light in the UV region. [14]According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the absorbing species. This relationship allows for the real-time monitoring of the iminium ion concentration as it undergoes hydrolysis, providing a direct measure of the reaction kinetics. [15][16] Methodology:
-
Wavelength Determination: First, generate the iminium ion in situ under conditions of relative stability (e.g., pH 4.5) and scan the UV-Vis spectrum to identify the wavelength of maximum absorbance (λ_max).
-
Kinetic Run Setup: Equilibrate a buffered aqueous solution at the desired pH and temperature in a quartz cuvette inside a spectrophotometer.
-
Reaction Initiation: Initiate the reaction by injecting a small aliquot of a concentrated stock solution of pre-formed iminium salt (if isolable) or the constituent amine and aldehyde into the cuvette.
-
Data Acquisition: Immediately begin recording the absorbance at λ_max as a function of time.
-
Data Analysis: Plot the natural logarithm of the absorbance (ln(A)) versus time. If the plot is linear, the reaction is first-order with respect to the iminium ion.
-
Calculation: The negative slope of the line corresponds to the pseudo-first-order rate constant (k_obs) for hydrolysis under those specific conditions. Repeat across a range of pH values to determine the pH-rate profile.
Data Presentation
Quantitative data from these experiments should be summarized for clear comparison.
Table 1: Hypothetical Stability Data for Ethyliminium Cation at 25 °C
| Parameter | Method | Value | Conditions |
| pKₐ | ¹H NMR Spectroscopy | 6.8 | I = 1.0 M (KCl) in D₂O |
| K_formation (M⁻¹) | ¹H NMR Spectroscopy | 0.05 | pD 7.0 |
| k_hyd (s⁻¹) at pH 7 | UV-Vis Spectroscopy | 0.15 | 0.1 M Phosphate Buffer |
| k_hyd (s⁻¹) at pH 5 | UV-Vis Spectroscopy | 0.02 | 0.1 M Acetate Buffer |
Computational Approaches to Predicting Stability
Modern computational chemistry, particularly Density Functional Theory (DFT), offers powerful predictive tools for understanding iminium ion stability. [8][9][17]
-
Modeling Reaction Energetics: DFT calculations can be used to compute the free energy changes (ΔG°) for the formation and hydrolysis of iminium ions. This allows for the a priori estimation of equilibrium constants. [8][9]* Solvent Effects: The inclusion of a continuum solvation model (like CPCM) is crucial to simulate the aqueous environment and obtain results that are comparable to experimental data in water. [9]* Structure-Stability Relationships: By systematically modifying the structure of the iminium ion in silico (e.g., adding substituents), researchers can build quantitative structure-stability relationships, providing a rational basis for designing more stable or more reactive analogues. [8][18]
Conclusion and Future Outlook
The ethyliminium cation, due to its simple alkyl structure, is an inherently unstable species in aqueous solution, subject to rapid hydrolysis. Its transient existence is governed by a complex interplay between the equilibrium position and the pH-dependent kinetics of its formation and decay. A comprehensive understanding of its stability requires a multi-faceted approach, combining the thermodynamic and structural detail from NMR spectroscopy, the kinetic data from UV-Vis analysis, and the predictive power of computational modeling.
For researchers in drug development and synthetic chemistry, controlling the transient nature of such iminium intermediates is paramount. Future efforts will likely focus on developing advanced catalytic systems and novel supramolecular hosts that can modulate the local environment of the iminium ion, shielding it from bulk water and precisely tuning its reactivity for targeted chemical transformations.
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- Rios, A., et al. (2007). Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5′-phosphate. Journal of the American Chemical Society.
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- Ashenhurst, J. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry.
- Alajarin, M., et al. (2013). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions. PubMed Central.
- Ashenhurst, J. Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry.
- Rios, A., et al. (2007). Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5 '-phosphate.
- BYJU'S. Imine Hydrolysis. BYJU'S Website.
- Chemistry Steps. Imine and Enamine Hydrolysis Mechanism. Chemistry Steps Website.
- Alajarin, M., et al. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega.
- Pluth, M. D., et al. (2008).
- Richard, J. P., et al. (2009). Glycine Enolates: The Effect of Formation of Iminium Ions to Simple Ketones on α-Amino Carbon Acidity and a Comparison with Pyridoxal Iminium Ions. NIH Public Access.
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- Bertolasi, V., et al. (2001).
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- Kinetic Studies Using UV-VIS Spectroscopy Fenton Reaction. NTNU.
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A Deep Dive into the Theoretical Underpinnings of Ethyliminium Cation Formation: A Technical Guide
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The Genesis and Ascendancy of Ethyliminium Compounds: A Technical Guide for the Modern Chemist
Foreword: The Unseen Intermediates That Shape Modern Synthesis
In the vast landscape of organic chemistry, few reactive intermediates have proven as versatile and impactful as the iminium ion. These electrophilic species, characterized by a positively charged, dicoordinate nitrogen atom double-bonded to a carbon, are the linchpins of a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide delves into the rich history and discovery of a fundamental subclass of these intermediates: the ethyliminium compounds. From their conceptual origins in the early 20th century to their contemporary applications in complex molecule synthesis and drug development, we will explore the key scientific milestones, synthetic methodologies, and the underlying principles that have established ethyliminium ions as indispensable tools for the modern researcher. This is not merely a chronological account, but a curated exploration of the causality behind experimental choices and the evolution of our understanding of these transient yet powerful chemical entities.
I. Conceptual Genesis: Early Glimpses and Foundational Reactions
The story of ethyliminium compounds is intrinsically woven into the broader history of iminium ion chemistry. While the direct isolation and characterization of a simple ethyliminium salt is not marked by a singular "eureka" moment, its existence and reactivity were implicitly suggested by several cornerstone reactions of the early 20th century.
The Mannich Reaction: An Early Harbinger
The first significant insight into the reactivity profile that would later be attributed to iminium ions came from the work of German chemist Carl Mannich. In 1912, he discovered that a primary or secondary amine, formaldehyde, and a compound with an acidic proton could react to form a new carbon-carbon bond, yielding a β-amino carbonyl compound, now known as a "Mannich base".[1][2][3]
While Mannich himself may not have explicitly described the intermediate, modern mechanistic understanding points to the in situ formation of a dimethylaminomethyl cation, an iminium ion, from the condensation of the secondary amine and formaldehyde. This electrophilic intermediate is then attacked by the enol form of the carbonyl compound.
The Mannich reaction was a paradigm shift, demonstrating that amines could act as catalysts for C-C bond formation through the generation of a transient, electrophilic species.[4][5] This laid the conceptual groundwork for the deliberate generation and use of iminium ions in synthesis.
Experimental Protocol: A Classic Mannich Reaction
Synthesis of 1,3-diphenyl-3-(dimethylamino)propan-1-one
-
Step 1: Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine acetophenone (12.0 g, 0.1 mol), paraformaldehyde (3.3 g, 0.11 mol), and dimethylamine hydrochloride (8.2 g, 0.1 mol) in 50 mL of ethanol.
-
Step 2: Acidification: Add a catalytic amount of concentrated hydrochloric acid (0.5 mL).
-
Step 3: Reflux: Heat the mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by thin-layer chromatography.
-
Step 4: Work-up: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The resulting solid is recrystallized from ethanol/water to yield the product.
The Vilsmeier-Haack Reaction: Formylation via Iminium Intermediates
Independently, in 1927, Anton Vilsmeier and Albrecht Haack reported a method for the formylation of electron-rich aromatic compounds using a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl3).[6][7] This reaction proceeds through the formation of a chloroiminium ion, often referred to as the "Vilsmeier reagent".[8][9][10]
The Vilsmeier reagent is a potent electrophile that readily attacks aromatic systems. Subsequent hydrolysis of the resulting iminium adduct furnishes the formylated aromatic product. This reaction further solidified the concept of iminium ions as key intermediates in electrophilic substitution reactions.
Visualization: Generation of the Vilsmeier Reagent
Caption: Formation of the Vilsmeier reagent from DMF and POCl3.
II. The Rise of Iminium Catalysis and the Ethyliminium Ion
The early examples of the Mannich and Vilsmeier-Haack reactions demonstrated the synthetic utility of in situ generated iminium ions. However, it was the development of organocatalysis in the late 20th and early 21st centuries that truly brought iminium ions, including the ethyliminium species, to the forefront of synthetic chemistry.
LUMO-Lowering Activation: The Core Principle
The condensation of a secondary amine with an α,β-unsaturated aldehyde or ketone results in the formation of an iminium ion. This transformation has a profound effect on the electronic properties of the carbonyl compound. The positively charged nitrogen atom acts as a powerful electron-withdrawing group, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the π-system.[11] This "LUMO-lowering" activation renders the β-carbon of the original carbonyl compound highly electrophilic and susceptible to attack by even weak nucleophiles.
Visualization: LUMO-Lowering Activation by an Ethyliminium Intermediate
Caption: Condensation of acetaldehyde with a secondary amine to form a LUMO-lowered ethyliminium ion.
Modern Synthetic Protocols for Ethyliminium Generation
The generation of ethyliminium ions for synthetic purposes is typically achieved in situ from the corresponding aldehyde (acetaldehyde or its derivatives) and a secondary amine catalyst. The choice of amine catalyst is critical and has been the subject of extensive research, particularly in the context of asymmetric catalysis.
Table 1: Common Secondary Amine Catalysts for Iminium Ion Formation
| Catalyst | Structure | Key Features |
| Proline | Cyclic | Readily available, enantiopure, bifunctional (acts as both an amine and a carboxylic acid). |
| MacMillan Catalysts | Imidazolidinones | Highly effective for a wide range of asymmetric transformations, tunable steric and electronic properties.[12] |
| Jørgensen-Hayashi Catalysts | Diarylprolinol silyl ethers | Excellent for asymmetric conjugate additions and α-functionalizations. |
Experimental Protocol: Proline-Catalyzed Asymmetric Michael Addition
Synthesis of (S)-5-nitro-2-pentanone
-
Step 1: Catalyst and Substrate Mixing: To a solution of propanal (0.72 mL, 10 mmol) in 10 mL of chloroform, add (S)-proline (0.115 g, 1 mmol).
-
Step 2: Addition of Nucleophile: Add nitromethane (0.54 mL, 10 mmol) to the mixture.
-
Step 3: Reaction: Stir the reaction mixture at room temperature for 24 hours. The ethyliminium ion is formed in situ from propanal and proline.
-
Step 4: Work-up: The reaction is quenched with 1 M HCl (10 mL) and extracted with dichloromethane (3 x 15 mL). The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
III. Spectroscopic Characterization of Iminium Ions
Due to their transient nature, the direct spectroscopic observation of simple iminium ions like ethyliminium in solution is challenging. However, more stable, isolable iminium salts have been characterized using a variety of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The iminium carbon (C=N+) typically appears in the 160-180 ppm region of the 13C NMR spectrum. The protons on the carbons adjacent to the iminium carbon are deshielded and appear at a downfield chemical shift in the 1H NMR spectrum.
-
Infrared (IR) Spectroscopy: The C=N+ stretching vibration is a key diagnostic peak and is typically observed in the range of 1640-1690 cm-1.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) is a soft ionization technique that can be used to observe the molecular ion of stable iminium salts.
IV. Ethyliminium Compounds in Drug Discovery and Development
The synthetic methodologies developed around ethyliminium intermediates have had a profound impact on the field of drug discovery. The ability to form carbon-carbon and carbon-heteroatom bonds with high levels of stereocontrol has enabled the efficient synthesis of complex chiral molecules with potential therapeutic applications.
Many biologically active natural products and pharmaceutical agents contain nitrogen-containing stereocenters. The conjugate addition of nucleophiles to α,β-unsaturated aldehydes, mediated by chiral secondary amine catalysts that proceed through ethyliminium-type intermediates, is a powerful strategy for the enantioselective synthesis of these motifs.
V. Future Outlook
The journey of ethyliminium compounds from conceptual intermediates in classical named reactions to central players in modern asymmetric organocatalysis is a testament to the continuous evolution of organic synthesis. Future research in this area will likely focus on the development of new, more efficient, and selective catalysts for iminium ion generation, as well as the application of these intermediates in novel reaction cascades and the synthesis of increasingly complex and biologically relevant molecules. The integration of computational chemistry for the rational design of catalysts and the prediction of reaction outcomes will undoubtedly accelerate progress in this exciting field.
VI. References
-
Iminium Catalysis. Chemical Reviews, 2007, 107(12), 5471–5569. [Link]
-
Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 1927 , 60(1), 119–122. [Link]
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Meth-Cohn, O.; Stanforth, S. P. The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis, 1991 , 2, 777-794.
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Mannich, C.; Krösche, W. Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie, 1912 , 250(1), 647-667. [Link]
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Mannich Reaction. YouTube, Professor Dave Explains, 2021. [Link] (Note: A specific, stable URL for a relevant educational video would be inserted here.)
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Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
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An In-depth Technical Guide to Ethyliminium Chemistry: Core Principles and Applications in Drug Development
Introduction
Ethyliminium ions, and more broadly, N-substituted iminium ions, represent a class of highly reactive cationic intermediates that have garnered significant attention in the fields of organic synthesis and medicinal chemistry. Their inherent electrophilicity makes them powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of complex molecular architectures, particularly nitrogen-containing heterocycles. These structural motifs are prevalent in a vast number of natural products and pharmaceuticals, underscoring the importance of understanding and harnessing the chemistry of ethyliminium ions. This guide provides a comprehensive overview of the fundamental principles of ethyliminium chemistry, from their generation and reactivity to their application in key synthetic transformations and their relevance in the context of drug development and metabolism. While the focus is on ethyliminium ions, the broader and more extensively studied principles of N-acyliminium ions will be drawn upon to provide a complete and insightful narrative for researchers, scientists, and drug development professionals.
Part 1: Fundamental Principles of Ethyliminium Ions
Generation of Ethyliminium Ions
The formation of an ethyliminium ion involves the generation of a positive charge on a nitrogen atom that is double-bonded to a carbon atom, with an ethyl group attached to the nitrogen. These species are typically too reactive to be isolated and are therefore generated in situ. The most common methods for their formation involve the acid-catalyzed condensation of an N-ethyl amine with an aldehyde or ketone.[1][2]
The process begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, creating a good leaving group (water). Subsequent elimination of water results in the formation of the resonance-stabilized ethyliminium ion. Both Brønsted and Lewis acids can be employed to facilitate this process.[3]
Sources
Spectroscopic Characterization of Ethyliminium Intermediates: A Technical Guide for Researchers
Introduction: The Fleeting Existence and Crucial Role of Ethyliminium Intermediates
Ethyliminium ions, polyatomic cations characterized by a C=N double bond, are pivotal reactive intermediates in a vast array of chemical transformations, from classical organic reactions to modern organocatalysis.[1][2] Their transient nature, however, makes their direct observation and characterization a formidable challenge.[2] A thorough understanding of their structure, stability, and reactivity is paramount for reaction optimization, mechanistic elucidation, and the rational design of new synthetic methodologies. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core spectroscopic techniques employed for the unambiguous characterization of ethyliminium intermediates. We will delve into the causality behind experimental choices, provide field-proven protocols, and emphasize self-validating systems to ensure scientific integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of iminium ions in solution.[3][4][5][6] It provides detailed information about the electronic environment of individual nuclei, allowing for the direct observation of the characteristic deshielded protons and carbons associated with the iminium moiety.
Causality Behind Experimental Choices in NMR
The choice of solvent and counterion is critical when studying iminium ions by NMR. Non-nucleophilic, weakly coordinating counterions such as SbCl₆⁻, BF₄⁻, or CF₃SO₃⁻ are preferred to minimize interference with the cationic center.[3][4] The solvent should be aprotic and capable of dissolving the iminium salt without reacting with it; deuterated dichloromethane (CD₂Cl₂) and acetonitrile (CD₃CN) are common choices.[3][7] The interaction between the iminium ion and its counterion can significantly influence the chemical shifts, particularly of the proton attached to the iminium carbon, a phenomenon attributed to the formation of contact ion pairs.[3][4]
Key NMR Signatures of Ethyliminium Ions
-
¹H NMR: The proton(s) attached to the iminium carbon (N⁺=CH-) are significantly deshielded and typically resonate in the range of 8.0-11.0 ppm.[3][5] The protons on the ethyl group will also show characteristic shifts, with the methylene protons adjacent to the nitrogen appearing further downfield than the methyl protons.
-
¹³C NMR: The iminium carbon (N⁺=C) is highly deshielded and appears in the range of 150-170 ppm.[5] This downfield shift is a hallmark of the C=N double bond character and the positive charge on the nitrogen.
-
¹⁴N NMR: While less common, ¹⁴N NMR can provide information about the nitrogen environment. The chemical shift and line width are sensitive to the symmetry of the electronic environment around the nitrogen atom.[3][4]
Experimental Protocol: In Situ Generation and ¹H NMR Monitoring of an Ethyliminium Intermediate
This protocol describes the in situ generation of an ethyliminium ion from an α,β-unsaturated aldehyde and a secondary amine, followed by NMR analysis.
-
Preparation of Reactants:
-
In a clean, dry NMR tube, dissolve 1 equivalent of the desired α,β-unsaturated aldehyde (e.g., cinnamaldehyde) in 0.5 mL of deuterated acetonitrile (CD₃CN).
-
In a separate vial, prepare a solution of 1 equivalent of a secondary amine (e.g., diethylamine) in 0.2 mL of CD₃CN.
-
In a third vial, prepare a solution of 1.3 equivalents of a suitable acid (e.g., trifluoroacetic acid) in 0.1 mL of CD₃CN.[7]
-
-
Data Acquisition of Starting Materials:
-
Acquire a ¹H NMR spectrum of the aldehyde solution.
-
Acquire a ¹H NMR spectrum of the amine solution.
-
-
In Situ Generation and Analysis:
-
Cool the NMR tube containing the aldehyde solution to 0 °C in an ice bath.
-
Slowly add the amine solution to the NMR tube, followed by the acid solution.
-
Gently shake the NMR tube to ensure mixing.
-
Immediately acquire a ¹H NMR spectrum. Continue to acquire spectra at regular intervals to monitor the formation of the iminium ion and the disappearance of the starting materials.[8]
-
-
Data Interpretation:
-
Identify the characteristic downfield signal of the iminium proton.
-
Observe the shifts in the signals corresponding to the ethyl group protons.
-
Integrate the signals to determine the relative concentrations of reactants and the iminium intermediate.
-
Data Presentation: Expected ¹H NMR Chemical Shifts
| Proton | Typical Chemical Shift (ppm) |
| Iminium C-H | 8.0 - 11.0 |
| N-CH₂ -CH₃ | 3.5 - 4.5 |
| N-CH₂-CH₃ | 1.2 - 1.8 |
Infrared (IR) Spectroscopy: Identifying the C=N Stretching Vibration
IR spectroscopy is a rapid and effective method for identifying the presence of the C=N double bond, a key functional group in ethyliminium intermediates.
Causality Behind Experimental Choices in IR
The primary goal in the IR analysis of iminium ions is to observe the C=N stretching vibration. The strength and position of this absorption are influenced by the electronic nature of the substituents on the carbon and nitrogen atoms. The positive charge on the nitrogen in an iminium ion strengthens the C=N bond, leading to a higher stretching frequency compared to a neutral imine.[1][9] Attenuated Total Reflectance (ATR) is a convenient sampling technique for in situ monitoring as it requires minimal sample preparation.
Key IR Signature of Ethyliminium Ions
The most characteristic IR absorption band for an iminium ion is the C=N stretching vibration, which typically appears in the range of 1650-1700 cm⁻¹.[9][10] This band is often strong and sharp. It is important to distinguish this peak from the C=O stretching vibration of any unreacted starting aldehyde, which also appears in this region (1650–1750 cm⁻¹).[10]
Experimental Protocol: In Situ Monitoring of Iminium Ion Formation by ATR-FTIR
-
Instrument Setup:
-
Ensure the ATR crystal is clean.
-
Acquire a background spectrum of the solvent (e.g., anhydrous acetonitrile).
-
-
Reaction Setup:
-
In a small, dry reaction vessel, dissolve the aldehyde in the solvent.
-
Place a small drop of this solution on the ATR crystal and acquire a spectrum.
-
-
Initiation and Monitoring:
-
Add the secondary amine and the acid catalyst to the reaction vessel.
-
Continuously acquire IR spectra at regular time intervals.
-
-
Data Analysis:
-
Monitor the appearance and growth of the C=N stretching band in the 1650-1700 cm⁻¹ region.
-
Simultaneously, monitor the decrease in the intensity of the C=O stretching band of the starting aldehyde.
-
Diagram: Workflow for In Situ Spectroscopic Monitoring
Caption: Workflow for in situ spectroscopic monitoring of ethyliminium intermediate formation.
UV-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic structure of ethyliminium intermediates by probing the π-π* and n-π* electronic transitions.[11][12]
Causality Behind Experimental Choices in UV-Vis
The formation of an iminium ion from an aldehyde and an amine leads to a change in the electronic conjugation of the system, which can be observed as a shift in the absorption maximum (λ_max). The choice of solvent is important as solvent polarity can influence the energy of the electronic transitions. A non-coordinating solvent is generally preferred.
Key UV-Vis Signatures of Ethyliminium Ions
Imines and iminium ions typically exhibit two main absorption bands in the UV-Vis spectrum:
-
A high-energy π-π* transition.
-
A lower-energy n-π* transition.
The position and intensity of these bands are sensitive to the extent of conjugation and the substituents on the iminium ion.[11][13] The formation of the iminium ion often results in a bathochromic (red) shift of the λ_max compared to the starting aldehyde, indicating an extension of the conjugated system.
Experimental Protocol: UV-Vis Monitoring of Iminium Ion Formation
-
Instrument and Sample Preparation:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Prepare a dilute solution of the aldehyde in a suitable UV-transparent solvent (e.g., dichloromethane) in a quartz cuvette.
-
Use a reference cuvette containing only the solvent.
-
-
Data Acquisition:
-
Record the UV-Vis spectrum of the aldehyde solution.
-
Add the amine and acid to the sample cuvette, mix thoroughly, and immediately begin recording spectra at fixed time intervals.
-
-
Data Analysis:
Mass Spectrometry (MS): Determining the Mass-to-Charge Ratio
Mass spectrometry is an indispensable tool for confirming the molecular weight of the ethyliminium intermediate. Electrospray ionization (ESI) is a particularly well-suited "soft" ionization technique for analyzing these pre-charged species.[14][15]
Causality Behind Experimental Choices in MS
Since iminium ions are already charged, they are readily amenable to ESI-MS analysis in positive ion mode. The key is to transfer the ion from the solution phase to the gas phase with minimal fragmentation. This is achieved by using mild ESI conditions (low cone voltage). Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation in a controlled manner, providing structural information.[16][17]
Key MS Signatures of Ethyliminium Ions
-
Full Scan MS: The primary goal is to observe the molecular ion peak ([M]⁺) corresponding to the mass of the ethyliminium cation.
-
MS/MS Fragmentation: Collision-induced dissociation (CID) of the parent iminium ion can lead to characteristic fragment ions. Common fragmentation pathways include the loss of neutral molecules such as alkenes from the alkyl substituents.
Experimental Protocol: ESI-MS Analysis of a Pre-formed Ethyliminium Salt
-
Sample Preparation:
-
Prepare a dilute solution (e.g., 10 µM) of the isolated ethyliminium salt in a solvent suitable for ESI, such as methanol or acetonitrile.
-
-
Instrument Setup:
-
Tune the mass spectrometer in positive ion mode.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion and minimize in-source fragmentation.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire a full scan mass spectrum to identify the molecular ion peak.
-
Select the molecular ion as the precursor for MS/MS analysis.
-
Acquire a product ion scan by subjecting the precursor ion to CID at varying collision energies.
-
-
Data Interpretation:
-
Confirm the mass-to-charge ratio of the parent ion.
-
Analyze the fragmentation pattern to gain further structural confirmation.
-
Diagram: Characterization Logic for Ethyliminium Intermediates
Caption: Logic diagram for the integrated spectroscopic characterization of ethyliminium intermediates.
Conclusion: A Multi-faceted Approach for Unambiguous Characterization
The definitive characterization of ethyliminium intermediates necessitates a multi-pronged spectroscopic approach. While NMR provides the most detailed structural information, IR, UV-Vis, and mass spectrometry offer complementary and often more rapid methods for confirming their formation and monitoring their fate in chemical reactions. By understanding the principles behind each technique and employing the robust protocols outlined in this guide, researchers can confidently identify and study these crucial reactive intermediates, paving the way for new discoveries in chemical synthesis and drug development.
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Evans, G. J. S., White, K., Platts, J. A., & Tomkinson, N. C. O. (2006). Computational study of iminium ion formation: effects of amine structure. Organic & Biomolecular Chemistry, 4(14), 2616-2627. [Link]
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García-García, P., et al. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega, 7(22), 18247–18258. [Link]
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García-García, P., et al. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions. ACS Omega. [Link]
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Fahmey, M.A., Hawash, M.F., & El-Desawy, M.A. (2001). Mass Spectrometric Study of Molecular Ions of Ethylamine, Diethylamin and Triethylamine Using Electron Impact. Arab Journal of Nuclear Sciences and Applications, 34(2), 187-194. [Link]
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Coerver, H. J., & Curran, C. (1956). Infrared Absorption by the C≡N Bond in Addition Compounds of Nitriles with Some Inorganic Halides. Journal of the American Chemical Society, 78(15), 3522-3524. [Link]
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Siwy, M., et al. (2019). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl}{3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl}). Materials, 12(24), 4191. [Link]
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Luo, Y., et al. (2009). In-situ formation and detailed analysis of imine bonds for the construction of conjugated aromatic monolayers on Au(111). Applied Physics A, 95, 235–242. [Link]
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El-Sayed, R. K., et al. (2023). Fluorescence and UV-Visible Analysis of some Synthesized Imine Compounds Derived from 4,4'-Sulfonyldianiline. Journal of Fluorescence, 33(6), 2345-2357. [Link]
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White Rose eTheses Online. (2017). Towards the synthesis of imines and iminiums and their reactions in situ. [Link]
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Semantic Scholar. (2006). Computational study of iminium ion formation: effects of amine structure. [Link]
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Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2008). Molecular Recognition of Iminium Ions in Water. Journal of the American Chemical Society, 130(42), 13952-13953. [Link]
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Magritek. (n.d.). Online monitoring of the formation of a diimine. [Link]
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ResearchGate. (2018). Preparation, Spectroscopic Characterization and Theoretical Studies of Transition Metal Complexes with 1-[(2-(1H-indol-3-yl)ethylimino)methyl]naphthalene-2-ol Ligand. [Link]
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Siwy, M., et al. (2019). UV-Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b']Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}). Materials (Basel, Switzerland), 12(24), 4191. [Link]
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ResearchGate. (2019). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl). [Link]
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Douglas, J. J., et al. (2013). Functionally Diverse Nucleophilic Trapping of Iminium Intermediates Generated Utilizing Visible Light. Organic Letters, 15(18), 4872-4875. [Link]
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Gupta, G. R., et al. (2013). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Asian Journal of Chemistry, 25(1), 121-124. [Link]
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The Generation of Ethyliminium Cations from Ethylamine: A Technical Guide for Researchers
Introduction: The Significance of Iminium Cations in Modern Organic Synthesis
Iminium cations, organic polyatomic ions with the general structure [R¹R²C=NR³R⁴]⁺, are highly reactive intermediates that play a pivotal role in a vast array of chemical transformations.[1] Their enhanced electrophilicity compared to the corresponding carbonyl compounds or imines makes them valuable species in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][3][4] The ethyliminium cation, derived from the readily available primary amine ethylamine, serves as a fundamental building block and a key intermediate in various synthetic strategies, including Mannich reactions, Pictet-Spengler reactions, and as a precursor for the synthesis of more complex amines and heterocyclic scaffolds.
This technical guide provides an in-depth exploration of the primary methodologies for the generation of ethyliminium cations from ethylamine. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the analytical techniques for their characterization. The focus will be on providing a practical and scientifically rigorous resource for researchers, scientists, and drug development professionals.
Core Methodologies for Ethyliminium Cation Generation
The generation of an ethyliminium cation from ethylamine can be broadly categorized into two primary approaches:
-
Reaction with Carbonyl Compounds: This is the most common and direct method, proceeding through the formation of an imine intermediate which is then protonated.
-
Oxidation of Ethylamine Derivatives: Direct oxidation of the C-N bond can lead to the formation of an iminium species.
Generation via Reaction with Carbonyl Compounds
The reaction of a primary amine, such as ethylamine, with an aldehyde or a ketone is a classic and efficient method for forming a C=N double bond, yielding an imine (also known as a Schiff base).[2][5][6] This reaction is typically reversible and often catalyzed by acid.[6][7] The imine can then be protonated by an acid to generate the desired iminium cation.[1][2]
Mechanism of Imine and Iminium Ion Formation:
The reaction proceeds through a two-stage mechanism:
-
Stage 1: Nucleophilic Addition to form a Carbinolamine: The lone pair of electrons on the nitrogen atom of ethylamine attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by proton transfer to the oxygen atom, resulting in a neutral intermediate called a carbinolamine.
-
Stage 2: Dehydration to form the Iminium Ion and Imine: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). The lone pair on the adjacent nitrogen atom then expels the water molecule, forming a carbon-nitrogen double bond and generating the iminium cation. In the absence of a strong acid, a proton is subsequently lost from the nitrogen to yield the neutral imine. To generate and utilize the ethyliminium cation, the reaction is typically conducted in the presence of a stoichiometric or catalytic amount of acid, which protonates the resulting imine.
Experimental Protocol: Generation of an Ethyliminium Cation from Ethylamine and a Generic Aldehyde
Objective: To generate an ethyliminium cation in situ for subsequent reaction with a nucleophile.
Materials:
-
Ethylamine (solution in a suitable solvent, e.g., 2.0 M in THF)
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous solvent (e.g., dichloromethane, methanol, or ethanol)[5]
-
Acid catalyst (e.g., acetic acid, p-toluenesulfonic acid)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 eq) and the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the ethylamine solution (1.0-1.2 eq) to the stirred solution of the aldehyde.
-
Add the acid catalyst (0.1-1.0 eq). The amount of acid will depend on whether the goal is to catalyze imine formation or to generate the iminium salt stoichiometrically.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
The progress of the reaction to form the iminium ion can be monitored by techniques such as NMR or IR spectroscopy, or the reaction mixture can be used directly for the next synthetic step.
Self-Validation:
-
Monitoring: The formation of the C=N bond can be observed by the disappearance of the carbonyl peak (around 1700 cm⁻¹) and the appearance of a C=N stretch (around 1640-1690 cm⁻¹) in the IR spectrum. ¹H NMR spectroscopy will show characteristic shifts for the protons adjacent to the iminium nitrogen.
-
Trapping: The in situ generated iminium ion can be trapped by a suitable nucleophile (e.g., a Grignard reagent, an enolate, or a reducing agent like sodium cyanoborohydride) to yield the corresponding amine, thus confirming its formation.[1]
Diagram: Reaction of Ethylamine with an Aldehyde to form an Ethyliminium Cation
Caption: Mechanism of ethyliminium cation formation from ethylamine and an aldehyde.
Generation via Oxidation
Dess-Martin Periodinane (DMP) Oxidation:
Dess-Martin periodinane is a mild and selective oxidizing agent commonly used for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[8][9] Its application has been extended to the oxidation of amines to imines.[8][10] The reaction proceeds under neutral and room temperature conditions, offering high yields and tolerance for various functional groups.[9]
Swern Oxidation:
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride, to oxidize primary and secondary alcohols.[11][12][13] This methodology has also been successfully applied to the oxidation of amines to imines.[14] The reaction is known for its mild conditions and high efficiency.[12]
Experimental Protocol: Dess-Martin Periodinane Oxidation of a Protected Ethylamine Derivative
Objective: To synthesize an N-substituted ethyliminium cation precursor via oxidation.
Materials:
-
N-Benzylethylamine
-
Dess-Martin Periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium thiosulfate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a stirred solution of N-benzylethylamine (1.0 eq) in anhydrous DCM at room temperature, add Dess-Martin Periodinane (1.1-1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir the biphasic mixture vigorously for 15-20 minutes until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude imine.
-
The resulting imine can be protonated with a suitable acid (e.g., HCl in ether) to generate the corresponding ethyliminium salt.
Self-Validation:
-
Spectroscopic Analysis: The formation of the imine can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The subsequent protonation to the iminium salt will result in characteristic downfield shifts in the NMR spectra.
-
Yield and Purity: The yield of the isolated imine should be determined, and its purity assessed by techniques like GC-MS or LC-MS.
Diagram: Experimental Workflow for Ethyliminium Cation Generation and Use
Caption: General workflow for the in situ generation and synthetic application of ethyliminium cations.
Characterization of Ethyliminium Cations
The transient and reactive nature of iminium cations often necessitates their characterization in situ or after conversion to a more stable derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for observing the formation of iminium ions. The protons on the carbon atom of the C=N⁺ bond and the α-protons on the nitrogen substituents exhibit characteristic downfield shifts compared to their positions in the precursor amine or imine. For the ethyl group in an ethyliminium cation, the methylene protons (-CH₂-) will be significantly deshielded.[15]
Mass Spectrometry (MS):
Mass spectrometry is highly effective for the detection and structural elucidation of iminium ions.[16][17] In mass spectrometry, amines often undergo α-cleavage to produce an iminium ion.[16] This fragmentation pattern can be a diagnostic tool for identifying the presence of an amine and its substitution pattern. High-resolution mass spectrometry (HRMS) can provide the exact mass of the iminium ion, confirming its elemental composition.[18]
| Analytical Technique | Key Observables for Ethyliminium Cation | Purpose |
| ¹H NMR | Downfield shift of α-protons on the ethyl group (CH₃CH₂ N⁺=) and the methine proton (=CH R). | Confirmation of iminium ion formation and structural elucidation. |
| ¹³C NMR | Downfield shift of the iminium carbon (C=N⁺). | Structural confirmation. |
| Infrared (IR) Spectroscopy | C=N⁺ stretching vibration (typically around 1640-1690 cm⁻¹). | Monitoring the formation of the C=N bond. |
| Mass Spectrometry (MS) | Observation of the molecular ion corresponding to the ethyliminium cation. Characteristic fragmentation patterns. | Detection and identification of the iminium ion.[19] |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement to determine the elemental composition. | Unambiguous confirmation of the iminium ion's formula.[18] |
Conclusion and Future Outlook
The generation of ethyliminium cations from ethylamine is a cornerstone of modern organic synthesis, providing a versatile and reactive intermediate for the construction of a wide range of valuable molecules. The methodologies outlined in this guide, from the classic condensation with carbonyl compounds to modern oxidative techniques, offer a robust toolkit for the synthetic chemist. A thorough understanding of the underlying mechanisms and careful execution of the experimental protocols are paramount to achieving successful and reproducible outcomes. As the demand for more efficient and selective synthetic methods continues to grow, the development of novel catalytic systems for the generation and asymmetric functionalization of iminium ions will undoubtedly remain an active and exciting area of research.
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New method for in situ generation of enolate-iminium 1,4-dipoles for [4 + 2] and [4 + 1] dipolar heterocycloaddition reactions - RSC Publishing. (n.d.). Retrieved from [Link]
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The Ethyliminium Ion: A Comprehensive Technical Guide to its Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyliminium species, a class of iminium cations characterized by the presence of at least one ethyl group attached to the nitrogen atom, are versatile and highly reactive intermediates in modern organic synthesis. Their electrophilic nature makes them prime targets for a wide array of nucleophilic attacks, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds. This guide provides a detailed exploration of the formation, stability, and synthetic applications of ethyliminium ions, with a focus on their role in nucleophilic additions, cycloaddition reactions, and sigmatropic rearrangements. By delving into the mechanistic underpinnings and providing practical insights, this document serves as a technical resource for researchers leveraging the unique reactivity of these powerful synthetic intermediates.
Introduction to Ethyliminium Species: Structure and Stability
An iminium ion is a cationic species featuring a positively charged nitrogen atom double-bonded to a carbon atom (R¹R²C=N⁺R³R⁴). Ethyliminium ions are a specific subset where at least one of the 'R' groups on the nitrogen is an ethyl group. The C=N⁺ double bond renders the carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.
The stability of an iminium ion is influenced by several factors, including the nature of the substituents on both the carbon and nitrogen atoms, as well as the surrounding solvent environment. Generally, alkyl groups, such as ethyl groups, stabilize the positive charge on the nitrogen through inductive effects. However, they offer less steric hindrance compared to bulkier substituents, a factor that can be strategically exploited in synthetic design. While comprehensive quantitative data on the stability of simple ethyliminium ions is not as abundant as for more complex systems, computational studies on various iminium ions have shown that stability is enhanced by electron-donating groups and in polar solvents that can effectively solvate the cation.[1][2]
The generation of ethyliminium ions can be achieved through several methods, most commonly via the acid-catalyzed condensation of a secondary amine (containing at least one ethyl group) with an aldehyde or ketone.[3] The equilibrium of this reaction is typically driven forward by the removal of water.
Caption: General mechanism for the formation of a diethyliminium ion.
Nucleophilic Addition: The Cornerstone of Ethyliminium Reactivity
The primary mode of reactivity for ethyliminium ions is their interaction with nucleophiles. The electrophilic carbon of the iminium moiety readily accepts electron density, leading to the formation of a new sigma bond. This reaction is a powerful tool for constructing complex molecular architectures.
Mechanism of Nucleophilic Addition
The addition of a nucleophile to an ethyliminium ion is typically a rapid and exothermic process. The nucleophile attacks the carbon of the C=N⁺ bond, leading to a tetrahedral intermediate where the positive charge on the nitrogen is neutralized.
Caption: Nucleophilic addition to a diethyliminium ion.
Common Nucleophiles and Their Applications
A wide variety of nucleophiles can be employed in reactions with ethyliminium ions, including:
-
Organometallic Reagents: Grignard reagents (RMgX) and organolithium compounds (RLi) are potent carbon nucleophiles that readily add to ethyliminium ions to form new C-C bonds.
-
Enolates and Silyl Enol Ethers: These are soft carbon nucleophiles that are particularly effective in Mannich-type reactions, where an enolizable carbonyl compound reacts with an iminium ion. Eschenmoser's salt (dimethylaminomethylene iodide), an analogue of an ethyliminium salt, is a classic reagent for this transformation.[1][2][4][5]
-
Cyanide: The addition of cyanide (CN⁻) is a useful method for introducing a nitrile group, which can be further elaborated into carboxylic acids, amines, or other functional groups.
-
Hydrides: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can act as hydride nucleophiles, reducing the iminium ion to a tertiary amine.
Experimental Protocol: Synthesis of a Tertiary Amine via Nucleophilic Addition to a Diethyliminium Ion
Objective: To synthesize N,N-diethyl-1-phenylpropan-1-amine via the reaction of a Grignard reagent with a diethyliminium salt precursor.
Materials:
-
Benzaldehyde
-
Diethylamine
-
Titanium tetrachloride (TiCl₄)
-
Ethylmagnesium bromide (EtMgBr) in THF (1.0 M solution)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous DCM and cool to -78 °C in a dry ice/acetone bath.
-
Add benzaldehyde followed by the dropwise addition of diethylamine.
-
Slowly add TiCl₄ to the solution. The formation of the diethyliminium ion precursor complex will be observed.
-
To this mixture, add the ethylmagnesium bromide solution dropwise, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tertiary amine.
Self-Validation: The success of the reaction can be monitored by thin-layer chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Cycloaddition Reactions: Building Rings with Ethyliminium Ions
Ethyliminium ions, particularly those with unsaturation in the N-alkyl or C-alkyl substituents, can participate in cycloaddition reactions, providing a powerful method for the construction of heterocyclic ring systems.
[4+2] Cycloadditions (Diels-Alder Type Reactions)
N-alkenyl iminium ions can act as heterodienes in [4+2] cycloaddition reactions with alkenes (dienophiles).[6][7] This approach allows for the stereocontrolled synthesis of highly substituted piperidine derivatives. The reaction proceeds through a concerted mechanism, and the regioselectivity and stereoselectivity are governed by frontier molecular orbital interactions. The resulting cycloadduct is a tetrahydropyridinium ion, which can be trapped in situ by a nucleophile, leading to a three-component coupling reaction.[6][7]
Caption: [4+2] Cycloaddition involving an N-alkenyl ethyliminium ion.
Sigmatropic Rearrangements: The Aza-Cope Rearrangement
The cationic 2-aza-Cope rearrangement is a powerful[2][2]-sigmatropic rearrangement that proceeds through an iminium ion intermediate.[8] This reaction involves the reorganization of a 1,5-diene system containing a nitrogen atom at the 2-position. The presence of the positive charge on the nitrogen significantly lowers the activation energy for the rearrangement compared to the all-carbon Cope rearrangement.
When coupled with a subsequent intramolecular Mannich cyclization, the aza-Cope rearrangement becomes a potent cascade reaction for the synthesis of complex nitrogen-containing heterocycles, such as pyrrolidines and related alkaloids.[8][9][10] The reaction is typically initiated by the formation of an iminium ion from an amino alcohol or a related precursor.[10]
Experimental Workflow: Aza-Cope/Mannich Cascade Reaction
Caption: Workflow for the aza-Cope/Mannich cascade reaction.
Spectroscopic Characterization of Ethyliminium Species
Due to their high reactivity, the direct observation and characterization of simple ethyliminium ions in solution can be challenging. However, spectroscopic techniques can provide valuable information about their structure and electronic properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to identify the protons adjacent to the iminium carbon, which are typically deshielded and appear at a downfield chemical shift. ¹³C NMR spectroscopy is particularly informative, as the iminium carbon atom exhibits a characteristic downfield resonance due to its positive charge.
-
Infrared (IR) Spectroscopy: The C=N⁺ stretching vibration in the IR spectrum of an iminium ion typically appears in the region of 1640-1690 cm⁻¹. This absorption is a key diagnostic feature for the presence of the iminium functional group.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is a powerful tool for the generation and detection of iminium ions in the gas phase, allowing for the determination of their mass-to-charge ratio.
Conclusion
Ethyliminium species are indispensable intermediates in organic synthesis, offering a reliable and versatile platform for the construction of complex molecules. Their inherent electrophilicity drives a rich array of chemical transformations, including nucleophilic additions, cycloadditions, and sigmatropic rearrangements. A thorough understanding of the factors governing their formation, stability, and reactivity is paramount for harnessing their full synthetic potential. As the demand for efficient and stereoselective synthetic methods continues to grow, particularly in the fields of medicinal chemistry and materials science, the strategic application of ethyliminium ion chemistry is poised to play an increasingly significant role in the development of novel and valuable compounds.
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Methodological & Application
Application Notes and Protocols for the Vilsmeier-Haack Reaction with N,N-Diethylformamide
Abstract
The Vilsmeier-Haack (V-H) reaction stands as a cornerstone of synthetic chemistry, providing an efficient and mild pathway for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This application note provides an in-depth guide to the V-H reaction with a specific focus on the use of N,N-diethylformamide (DEF) to generate a diethyliminium-based Vilsmeier reagent. We will explore the mechanistic underpinnings, the rationale behind reagent selection, and provide detailed, field-proven protocols for researchers, scientists, and professionals in drug development. This guide emphasizes experimental causality, safety, and reproducibility to ensure successful implementation in a laboratory setting.
Introduction: The Versatility of the Vilsmeier-Haack Reaction
First reported by Anton Vilsmeier and Albrecht Haack in 1927, the reaction facilitates the introduction of a formyl group (-CHO) onto activated aromatic rings.[3] This transformation is of paramount importance in the synthesis of pharmaceutical intermediates and complex organic molecules, where the aldehyde functionality serves as a versatile handle for further chemical modifications.[1][4]
The classical V-H reaction involves an electrophilic aromatic substitution using a chloroiminium salt, known as the Vilsmeier reagent.[3][5] This reagent is typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃), thionyl chloride, or oxalyl chloride.[6][7] The Vilsmeier reagent is a relatively weak electrophile, which accounts for the reaction's high selectivity for electron-rich substrates such as phenols, anilines, and heterocycles like indoles and pyrroles.[2][3][5]
While DMF is the most common formamide used, analogues of the Vilsmeier reagent can be generated from other tertiary amides.[8] This note specifically addresses the use of N,N-diethylformamide (DEF), which generates a diethylchloroiminium salt. The choice of formamide can influence the steric and electronic properties of the reagent, thereby affecting its reactivity and stability.[9]
The Reaction Mechanism: A Step-by-Step Elucidation
The Vilsmeier-Haack reaction proceeds in two primary stages: the formation of the Vilsmeier reagent, followed by the electrophilic attack on the aromatic substrate and subsequent hydrolysis.
Stage 1: Formation of the Diethyliminium (Vilsmeier) Reagent
The reaction is initiated by the activation of N,N-diethylformamide (DEF) with phosphorus oxychloride (POCl₃). The lone pair of electrons on the oxygen atom of DEF attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of an adduct. This is followed by the elimination of a dichlorophosphate anion to yield the highly electrophilic N,N-diethylchloroiminium ion—the active Vilsmeier reagent.[3][5]
Stage 2: Electrophilic Substitution and Hydrolysis
The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This step disrupts the aromaticity of the ring, forming a sigma complex. A base (often the formamide itself or the displaced dichlorophosphate anion) abstracts a proton to restore aromaticity, yielding an aryl iminium intermediate. This intermediate is stable but readily undergoes hydrolysis during aqueous workup to furnish the final aryl aldehyde product.[2][3]
Experimental Design: Causality and Key Parameters
The success of the Vilsmeier-Haack reaction hinges on careful control of several parameters. As a senior scientist, understanding the "why" behind each step is crucial for troubleshooting and optimization.
| Parameter | Recommended Condition | Rationale & Field Insights |
| Formamide | N,N-Diethylformamide (DEF) | DEF is used to generate the diethyliminium reagent. Compared to the standard dimethyliminium reagent from DMF, the ethyl groups are slightly more electron-donating, which can subtly decrease the electrophilicity of the iminium carbon. They also introduce more steric bulk, which can influence regioselectivity in certain substrates. |
| Activating Agent | POCl₃ (Phosphorus Oxychloride) | POCl₃ is a highly effective and common activating agent. Alternatives like oxalyl chloride or thionyl chloride can also be used and may alter reactivity. POCl₃ is convenient as it is a liquid and easy to handle with appropriate precautions.[10] |
| Stoichiometry | Substrate:DEF:POCl₃ ≈ 1 : 3-10 : 1.1-1.5 | An excess of DEF is often used, allowing it to serve as both reagent and solvent. A slight excess of POCl₃ ensures complete activation of the formamide. The optimal ratio is substrate-dependent and may require empirical optimization. |
| Temperature | 0°C to RT for reagent formation; RT to 100°C for reaction | Reagent formation is exothermic and should be performed at low temperatures (0°C) to prevent degradation.[11] The subsequent reaction with the arene may require heating depending on the nucleophilicity of the substrate. Highly activated systems may react at room temperature, while less reactive ones may need heating.[12] |
| Solvent | Excess DEF, Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | If not using excess DEF, chlorinated solvents are preferred as they are inert to the Vilsmeier reagent.[12] |
| Workup | Aqueous hydrolysis (e.g., water, sat. NaHCO₃, or NaOAc solution) | The iminium salt intermediate is hydrolyzed to the aldehyde. A basic or buffered workup neutralizes the acidic byproducts (HCl, phosphoric acid derivatives), which is crucial for acid-sensitive products.[2][11] |
Safety Advisory: The in situ formation of the Vilsmeier reagent is exothermic and the reagent itself can be thermally unstable. This can lead to a thermal runaway if not properly controlled, especially on a large scale. Always perform the initial addition of POCl₃ slowly at low temperature with efficient stirring and under an inert atmosphere. A safe alternative approach involves adding the activating agent (POCl₃) to a mixture of the substrate and the formamide, ensuring the reactive intermediate is consumed as it is formed.[13]
Detailed Experimental Protocol
This protocol describes a general procedure for the formylation of an activated aromatic compound (e.g., N,N-diethylaniline) using the DEF/POCl₃ system.
Materials and Equipment
-
Reactants: Activated aromatic substrate, N,N-diethylformamide (DEF, anhydrous), Phosphorus oxychloride (POCl₃).
-
Solvents: Dichloromethane (DCM, anhydrous), Deionized water, Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium acetate (NaOAc) solution, Brine.
-
Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Equipment: Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice-water bath, heating mantle, rotary evaporator, separatory funnel, standard glassware.
Step-by-Step Procedure
-
Inert Atmosphere Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under a nitrogen or argon atmosphere.
-
Reagent Preparation: Charge the flask with anhydrous N,N-diethylformamide (DEF) (e.g., 5.0 equivalents). Cool the flask to 0°C using an ice-water bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the stirred DEF via the dropping funnel over 20-30 minutes. Caution: The addition is exothermic. Maintain the internal temperature below 10°C. After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. The mixture may become thick or solidify as the Vilsmeier reagent forms.
-
Substrate Addition: Dissolve the activated aromatic substrate (1.0 equivalent) in a minimal amount of anhydrous DCM or DEF and add it to the Vilsmeier reagent mixture at 0°C.
-
Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. If necessary, heat the reaction mixture (typically 60-80°C) and monitor its progress by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 24 hours.[12]
-
Quenching and Hydrolysis: Once the reaction is complete, cool the mixture back to 0°C. Carefully and slowly pour the reaction mixture onto crushed ice. This step hydrolyzes the intermediate iminium salt and should be performed in a well-ventilated fume hood.
-
Neutralization: Vigorously stir the aqueous mixture and slowly add a saturated solution of sodium bicarbonate or sodium acetate until the pH is neutral (pH 7-8). This step neutralizes strong acids and should be done carefully to control gas evolution.[11]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as DCM or ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine to remove residual inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield the pure formylated aromatic compound.
Applications in Drug Development
The Vilsmeier-Haack reaction is a powerful tool in medicinal chemistry for the synthesis of heterocyclic aldehydes, which are precursors to a vast array of bioactive molecules. For example, formylated indoles and pyrroles are key intermediates in the synthesis of anti-inflammatory drugs, kinase inhibitors, and anti-cancer agents.[1][4] The ability to functionalize core scaffolds allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Conclusion
The Vilsmeier-Haack reaction using an N,N-diethylformamide-derived reagent offers a reliable and versatile method for the formylation of electron-rich systems. By understanding the underlying mechanism and the critical influence of reaction parameters, researchers can effectively troubleshoot and optimize this transformation for their specific synthetic targets. Adherence to strict safety protocols, particularly concerning temperature control during reagent formation, is essential for the successful and safe execution of this valuable synthetic tool.
References
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Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series)1927 , 60 (1), 119–122. [Link]
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Tebby, J. C.; Willetts, S. E. Structure and Reactivity of the Vilsmeier Formylating Reagent. Phosphorus and Sulfur and the Related Elements1987 , 30 (1-2), 293-296. [Link]
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NROChemistry. Vilsmeier-Haack Reaction. NROChemistry Website. [Link]
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Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps Website. [Link]
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Wikipedia. Vilsmeier–Haack reaction. Wikipedia, The Free Encyclopedia. [Link]
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Patel, H. M.; et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. (URL not available, based on search result[1])
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Roohi, L.; Afghan, A.; Baradarani, M. M. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-7,8-dihydro-6H-indolo[7,6-a]quinolin-2-yl)-3-(dimethylamino)acrylaldehyde and its utility in the synthesis of some new heterocyclic compounds. International Journal of Industrial Chemistry2013 , 4, 25. [Link]
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Slideshare. Vilsmeier haack reaction. Slideshare Website. [Link]
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Sharma, S.; et al. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances2023 , 13, 26894-26922. [Link]
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Wikipedia. Formylation. Wikipedia, The Free Encyclopedia. [Link]
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Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo Website. [Link]
-
Organic Syntheses. Catalytic Vilsmeier-Haack-Type Formylation of Indoles. Organic Syntheses2021 , 98, 312-327. [Link]
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ResearchGate. Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. ResearchGate Website. [Link]
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Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses1953 , 33, 28. [Link]
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Applications of Ethyliminium Salts in Modern Organic Synthesis: An Application Guide
Prepared by: Gemini, Senior Application Scientist
Abstract: Ethyliminium salts represent a versatile and powerful class of intermediates and catalysts in modern organic synthesis. Characterized by the presence of a positively charged nitrogen atom double-bonded to a carbon, with at least one ethyl group on the nitrogen, these species exhibit unique reactivity that has been harnessed for a wide array of chemical transformations. This guide provides an in-depth exploration of their applications, from their role in activating molecules for cycloaddition reactions to their use as chiral catalysts in asymmetric synthesis and as key components of task-specific ionic liquids. We will delve into the mechanistic principles behind their utility and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
The Ethyliminium Moiety: A Versatile Tool for Synthesis
The iminium ion, a nitrogen-based analogue of a carbonyl group, is a cornerstone of organic chemistry. When an ethyl group is one of the substituents on the nitrogen, the resulting ethyliminium salt gains specific properties that make it a valuable synthetic tool.
Structure and Reactivity Profile
An ethyliminium salt features a C=N+ bond, which renders the carbon atom highly electrophilic and susceptible to attack by nucleophiles. This inherent electrophilicity is far greater than that of corresponding neutral imines or carbonyl compounds.[1] The nature of the counter-anion (e.g., tetrafluoroborate, triflate) can significantly influence the salt's stability, solubility, and reactivity.[2][3]
The primary advantage of the iminium moiety is its ability to act as an electron sink, powerfully activating adjacent π-systems. This activation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule, making it more reactive toward nucleophiles and in pericyclic reactions.
Key Advantages in Synthetic Protocols
-
Enhanced Electrophilicity: Facilitates reactions with weak nucleophiles that would not react with neutral analogues.
-
Activation of π-Systems: Lowers the energy barrier for cycloaddition reactions like the Diels-Alder reaction.[1]
-
Stereochemical Control: Chiral ethyliminium salts can create a defined stereochemical environment, enabling high levels of enantioselectivity in asymmetric catalysis.[4][5][6]
-
Tunability: The properties of ethyliminium salts, particularly those used as ionic liquids, can be finely tuned by modifying the cation and anion, allowing for the design of task-specific reaction media.[7][8]
Application in Cycloaddition Reactions: Activating Unsaturated Systems
One of the most powerful applications of ethyliminium salts is in cycloaddition reactions. By incorporating the iminium functionality into a dienophile or dipolarophile, its reactivity is dramatically enhanced.
Principle: Lowering the LUMO of Dienophiles and Dipolarophiles
The potent electron-withdrawing nature of the ethyliminium group significantly lowers the LUMO energy of an attached alkyne or alkene. This reduced energy gap between the dienophile/dipolarophile LUMO and the diene/dipole HOMO accelerates the reaction rate, often allowing transformations to proceed under mild conditions where the neutral counterparts would be unreactive.[1] Acetylenic iminium triflates, for example, are excellent dipolarophiles for [3+2] cycloadditions with diazoacetates and azides.[9][10]
Inter- and Intramolecular Diels-Alder Reactions
Ethyl-1,2,4-triazinium salts bearing an alkynylthio substituent have been shown to undergo intramolecular inverse electron demand Diels-Alder reactions under significantly milder conditions than the corresponding neutral 1,2,4-triazines.[11] This demonstrates the profound activating effect of the iminium salt, enabling otherwise difficult cyclizations. Similarly, acetylenic iminium salts are highly reactive dienophiles in Diels-Alder reactions with dienes like cyclopentadiene and even the less reactive anthracene.[1]
Caption: Activation of a dienophile by an ethyliminium salt lowers the reaction's energy barrier.
Protocol 2.1: Synthesis of a Pyrrolo[2,1-f][4][11][12]triazine via 1,3-Dipolar Cycloaddition
This protocol is based on the 1,3-dipolar cycloaddition of azomethine ylides generated from 1-ethyl-1,2,4-triazinium salts with dimethyl acetylenedicarboxylate (DMAD).[11]
Materials:
-
3-Alkylthio-1-ethyl-5-aryl-1,2,4-triazinium salt (1.0 equiv)
-
Dimethyl acetylenedicarboxylate (DMAD) (1.2 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer, round-bottom flask, nitrogen atmosphere setup
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 1-ethyl-1,2,4-triazinium salt in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add DMAD to the solution and stir for 5 minutes at room temperature.
-
Slowly add triethylamine dropwise to the stirred solution. The TEA acts as a base to generate the azomethine ylide in situ.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired pyrrolo[2,1-f][4][11][12]triazine product.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Asymmetric Catalysis: Leveraging Chiral Ethyliminium Scaffolds
Chiral iminium salts are at the heart of a sub-field of organocatalysis. By transiently forming a chiral ethyliminium ion from a substrate and a chiral amine catalyst, it is possible to direct the approach of a nucleophile to one face of the molecule, achieving high enantioselectivity.
Asymmetric Reductions and Epoxidations
The asymmetric reduction of prochiral imines or the in-situ generated iminium salts is a powerful method for synthesizing chiral amines, including valuable tetrahydroisoquinolines (THIQs).[6][13] Catalytic systems often employ a chiral catalyst that delivers a hydride to one enantiotopic face of the C=N+ bond.[12]
Furthermore, chiral dihydroisoquinolinium salts have proven to be effective organocatalysts for the asymmetric epoxidation of simple alkenes.[5] The catalyst generates a chiral oxaziridinium ion in the presence of an oxidant, which then serves as the enantioselective oxygen-transfer agent.
Caption: Catalytic cycle for asymmetric epoxidation using a chiral ethyliminium salt pre-catalyst.
Protocol 3.1: Asymmetric α-Alkylation using a Chiral Ammonium Salt Catalyst
This protocol describes the enantioselective α-alkylation of a cyanoacetate derivative using a chiral spirocyclic ammonium salt catalyst, which operates via a chiral iminium-like enolate intermediate.[4]
Materials:
-
Dioxolane-containing cyanoacetate (1.0 equiv)
-
Alkylating agent (e.g., benzyl bromide) (1.5 equiv)
-
Maruoka's spirocyclic ammonium salt catalyst (e.g., (R,R)-N-spiro[C5H10]-binaphthyl-N-benzyl-N,N-dimethylammonium bromide) (1 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene (anhydrous)
-
Magnetic stirrer, Schlenk flask, inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the chiral ammonium salt catalyst, cesium carbonate, and the cyanoacetate substrate.
-
Add anhydrous toluene via syringe and cool the mixture to the desired temperature (e.g., 0 °C or -20 °C, optimization may be required).
-
Stir the resulting suspension for 15 minutes. The base generates the prochiral enolate, which forms a chiral ion pair with the catalyst.
-
Add the alkylating agent dropwise to the suspension.
-
Maintain the reaction at the set temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric ratio (e.r.) of the product using chiral HPLC.
Ethyliminium-Based Ionic Liquids: Greener Solvents and Catalysts
Ionic liquids (ILs) are salts with melting points below 100 °C, and many are based on ethyl-substituted cations, such as 1-ethyl-3-methylimidazolium ([EMIM]).[7][14][15] Their negligible vapor pressure, high thermal stability, and tunable solvating properties make them attractive "green" alternatives to volatile organic solvents.[7]
Application in Friedel-Crafts Acylation
The Friedel-Crafts reaction is fundamental for C-C bond formation to aromatic rings but traditionally requires stoichiometric amounts of strong, moisture-sensitive Lewis acids like AlCl₃.[16][17][18] Certain ionic liquids can serve as both the solvent and the catalyst for this transformation.[19] For example, chloroaluminate ionic liquids can provide the Lewis acidity needed to generate the acylium ion electrophile, while imidazolium-based ILs can act as recyclable catalytic media.[19][20]
Table 1: Comparison of Catalytic Systems for Friedel-Crafts Acylation
| Catalyst System | Solvent | Catalyst Loading | Advantages | Disadvantages |
| AlCl₃ (Traditional) | 1,2-Dichloroethane | >1.0 equiv | High reactivity | Stoichiometric, corrosive, difficult workup |
| In(OTf)₃ in [i-BMIM]H₂PO₄ | Ionic Liquid | Catalytic (mol%) | Recyclable, green solvent | Requires specific IL, higher cost |
| Chloroaluminate IL | Ionic Liquid | Solvent/Catalyst | High activity, recyclable | Highly moisture sensitive |
Protocol 4.1: Friedel-Crafts Acylation of Anisole in an Imidazolium-Based Ionic Liquid
This protocol uses an imidazolium-based ionic liquid as a recyclable medium for the acylation of an activated aromatic ring.[19]
Materials:
-
Anisole (1.0 equiv)
-
Acetic anhydride (1.2 equiv)
-
Indium(III) triflate (In(OTf)₃) (5 mol%)
-
1-isobutyl-3-methylimidazolium dihydrogen phosphate ([i-BMIM]H₂PO₄)
-
Magnetic stirrer, reaction vial, heating block
Procedure:
-
In a reaction vial, combine anisole, acetic anhydride, and the ionic liquid [i-BMIM]H₂PO₄.
-
Add the catalytic amount of In(OTf)₃ to the mixture.
-
Seal the vial and heat the mixture to 80-100 °C with vigorous stirring for the required time (monitor by GC or TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product from the ionic liquid phase using a nonpolar solvent like diethyl ether or hexane. The ionic liquid and catalyst will remain in a separate phase.
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product.
-
Purify by column chromatography or distillation.
-
The ionic liquid/catalyst phase can be recovered, washed with ether, dried under vacuum, and reused for subsequent reactions.
Precursors to N-Heterocyclic Carbenes (NHCs)
Ethylazolium salts, particularly 1-ethyl-3-methylimidazolium and thiazolium salts, are stable precursors to N-heterocyclic carbenes (NHCs).[21][22][23] NHCs are potent organocatalysts that can mediate a variety of transformations, most famously those involving "umpolung" (reactivity inversion).
In-situ Generation of NHCs and Application in the Benzoin Condensation
Upon treatment with a base, the acidic proton at the C2 position of an ethylazolium salt is removed, generating the neutral NHC.[21] This carbene is a strong nucleophile that can attack aldehydes, leading to the formation of a key "Breslow intermediate." This intermediate effectively inverts the polarity of the aldehyde's carbonyl carbon from an electrophile to a nucleophile.[21][22]
This principle is classically demonstrated in the benzoin condensation, where two molecules of an aldehyde couple to form an α-hydroxy ketone.[24]
Caption: Generation of an NHC from an ethylimidazolium salt and its catalytic role in the benzoin condensation.
Summary and Future Outlook
Ethyliminium salts are far more than simple chemical curiosities; they are enabling reagents, catalysts, and media that address many challenges in modern organic synthesis. Their ability to activate substrates, control stereochemistry, and provide environmentally benign reaction conditions ensures their continued relevance. Future research will likely focus on developing novel chiral ethyliminium catalysts for new asymmetric transformations and designing advanced, task-specific ionic liquids for applications in materials science, biocatalysis, and complex molecule synthesis.[25][26][27]
References
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ChemInform Abstract: Intermolecular and Intramolecular Cycloaddition Reactions of 1Ethyl1,2,4-triazinium Salts with Alkynes. (2000). ResearchGate. [Link]
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Enantioselective Synthesis of Acyclic Orthogonally Functionalized Compounds Bearing a Quaternary Stereocenter Using Chiral Ammonium Salt Catalysis. (2021). National Institutes of Health (NIH). [Link]
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Cycloadducts and their derivatives obtained from propyne iminium salt 1a and aryl azides. (n.d.). ResearchGate. [Link]
-
Asymmetric Reduction of Iminium Salt With Chiral Dihydropyridines. (1976). Amanote Research. [Link]
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New Chiral Iminium Salt Catalysts for Asymmetric Epoxidation. (2006). ResearchGate. [Link]
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Synthesis and antimicrobial activity of imidazolium salts. (n.d.). OAText. [Link]
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Terminal Acetylenic Iminium Salts – Synthesis and Reactivity. (2019). ResearchGate. [Link]
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Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]
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Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. (n.d.). Royal Society of Chemistry. [Link]
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Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2022). MDPI. [Link]
-
Synthesis of ionic liquids studied in this work. (n.d.). ResearchGate. [Link]
-
Synthesis of ionic liquids using methylimidazole. (n.d.). ResearchGate. [Link]
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Thiazolium and imidazolium cations from ionic liquids as pre-catalysts in benzoin condensation–a mini review. (2018). MedCrave online. [Link]
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EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]
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A focus on salts dissolved in salts: ionic liquid mixtures – ion pairs, ion pairing and ionic liquids. (2021). National Institutes of Health (NIH). [Link]
-
Cyclic Imines and Their Salts as Universal Precursors in the Synthesis of Nitrogen-Containing Alkaloids. (2022). MDPI. [Link]
-
Thiazolium and imidazolium cations from ionic liquids as pre-catalysts in benzoin condensation–a mini review. (2018). ResearchGate. [Link]
-
Synthesis and properties of acetamidinium salts. (2011). National Institutes of Health (NIH). [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2023). LibreTexts. [Link]
-
Synthesis and properties of acetamidinium salts. (2011). PubMed. [Link]
-
Design and synthesis of azetidinium salts for chemical modification of nanocrystalline cellulose. (n.d.). Chalmers Publication Library. [Link]
-
Friedel-Crafts Reactions | Alkylation & Acylation - Lesson. (n.d.). Study.com. [Link]
-
Synthesis of ionic liquids based on alkylimidazolium salts and their coal dissolution and dispersion properties. (2016). ResearchGate. [Link]
-
Synthetic Applications of Sulfonium Salts. (2020). National Institutes of Health (NIH). [Link]
-
The synthesis and properties of peptidylmethylsulphonium salts with two cationic residues as potential inhibitors of prohormone processing. (n.d.). National Institutes of Health (NIH). [Link]
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ChemInform Abstract: Cycloaddition Reactions Initiated by Photochemically Excited Pyrylium Salts. (2000). ResearchGate. [Link]
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Application of trimethinium salts in synthetic organic chemistry. (n.d.). ResearchGate. [Link]
-
Terminal acetylenic ketiminium and aldiminium salts prepared in this study. (n.d.). ResearchGate. [Link]
-
Catalytic [2+2] and [3+2] cycloaddition reactions of allenoates with cyclic ketimines. (2012). PubMed. [Link]
-
Cycloaddition reactions of acetylenic iminium salts and diazoacetates leading to pyrazole iminium salts. (n.d.). ResearchGate. [Link]
-
Thiazolium Salts: From Thiamine to Cutting‐Edge Organocatalysts. (2020). ResearchGate. [Link]
-
Synthesis of thiazolium salts and their screening for catalytic activity. (2015). ResearchGate. [Link]
-
Synthesis of a novel tetracationic acidic organic salt based on DABCO and its applications as catalyst in the Knoevenagel condensation reactions in water. (2019). ResearchGate. [Link]
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Application Notes & Protocols: Ethyliminium-Based Electrolytes for Advanced Battery Applications
Abstract: The demand for safer, higher-performance energy storage solutions has catalyzed research into alternatives for conventional battery electrolytes.[1][2] Traditional electrolytes, typically composed of lithium salts dissolved in organic carbonate solvents, suffer from issues of flammability, volatility, and a limited electrochemical stability window.[1][3][4] Ionic liquids (ILs), particularly those based on the ethyliminium cation, have emerged as a promising class of materials to overcome these challenges. This document provides a detailed guide for researchers on the synthesis, characterization, and application of ethyliminium-based electrolytes, offering field-proven insights and step-by-step protocols for their implementation in next-generation battery systems.
Introduction: The Case for Ethyliminium-Based Electrolytes
Ionic liquids are salts that are molten at temperatures below 100 °C. Their unique physicochemical properties, such as negligible vapor pressure, non-flammability, high thermal stability, and a wide electrochemical stability window (ESW), make them highly attractive for battery applications.[4][5][6] Among the various classes of ILs, those derived from the 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation are particularly well-studied due to their favorable balance of ionic conductivity and viscosity.
When combined with suitable anions, such as bis(trifluoromethylsulfonyl)imide ([TFSI]⁻), [EMIM]⁺-based ILs can function as electrolytes that significantly enhance the safety and operational range of lithium-based batteries.[7] Unlike volatile organic solvents, these ILs mitigate the risk of fire and leakage, a critical concern for applications in electric vehicles and consumer electronics.[3] This guide will focus on the practical aspects of working with these advanced electrolytes.
Key Advantages of Ethyliminium-Based Electrolytes:
-
Enhanced Safety: Non-flammable and non-volatile, addressing a primary failure mode of conventional lithium-ion batteries.[6]
-
High Thermal Stability: Capable of operating at higher temperatures than traditional electrolytes.[4][5]
-
Wide Electrochemical Window: Allows for compatibility with high-voltage electrode materials, enabling higher energy densities.[6]
-
Chemical Tunability: The properties of the IL can be fine-tuned by modifying the cation or anion, allowing for tailored electrolyte design.
Challenges to Consider:
-
Viscosity: Generally higher viscosity compared to organic solvents, which can affect ion transport and rate performance.[4]
-
Cost: Synthesis and purification costs can be higher than for conventional electrolytes.[7]
-
Purity: Water and halide impurities can significantly degrade electrochemical performance and must be rigorously controlled.[7]
Synthesis and Preparation of Ethyliminium Electrolytes
The quality of the ionic liquid is paramount for achieving high-performance electrochemical results. Impurities, especially water and halides from precursor materials, can narrow the electrochemical window and interfere with electrode chemistry.[7] A greener synthesis route for 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMIM][TFSI]), a benchmark ethyliminium electrolyte, utilizes water as the only processing solvent, reducing cost and environmental impact.[7]
Protocol 1: Green Synthesis of [EMIM][TFSI] Ionic Liquid
This protocol describes a metathesis (ion exchange) reaction between 1-ethyl-3-methylimidazolium bromide ([EMIM][Br]) and lithium bis(trifluoromethylsulfonyl)imide (LiTFSI).
Core Principle: The reaction relies on the poor solubility of the byproduct, lithium bromide (LiBr), in cold water, allowing for its precipitation and removal, while the desired [EMIM][TFSI] remains dissolved.
Materials & Equipment:
-
1-ethyl-3-methylimidazolium bromide ([EMIM][Br])
-
Lithium bis(trifluoromethylsulfonyl)imide (LiTFSI)
-
Deionized (DI) water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
-
High-vacuum line (Schlenk line)
Step-by-Step Procedure:
-
Dissolution: In the round-bottom flask, dissolve equimolar amounts of [EMIM][Br] and LiTFSI in a minimal amount of DI water at room temperature with stirring until both salts are fully dissolved.
-
Precipitation: Place the flask in an ice bath and continue stirring. As the solution cools, the lithium bromide (LiBr) byproduct will precipitate out as a white solid.
-
Filtration: Once precipitation is complete, filter the cold solution using a Büchner funnel to remove the solid LiBr. Wash the collected solid with a small amount of ice-cold DI water to recover any trapped product.
-
Water Removal: Transfer the filtrate (which is now an aqueous solution of [EMIM][TFSI]) to a clean round-bottom flask. Remove the bulk of the water using a rotary evaporator.
-
High-Vacuum Drying: Transfer the resulting viscous liquid to a Schlenk flask and dry under high vacuum at an elevated temperature (e.g., 80-100 °C) for at least 48 hours. This step is critical to remove residual water to parts-per-million (ppm) levels.[7]
-
Purity Confirmation: The final product should be a clear, colorless liquid. Purity should be confirmed to ensure halide and water content are below 5 ppm.[7]
Diagram: Synthesis Workflow
Caption: Workflow for the green synthesis of [EMIM][TFSI].
Protocol 2: Preparation of a Lithium-Ion Battery Electrolyte
Once the pure IL is synthesized, a functional electrolyte is prepared by dissolving a lithium salt, typically LiTFSI, into it.
Core Principle: The concentration of the lithium salt is a critical parameter that influences ionic conductivity, viscosity, and lithium-ion transference number. A common concentration is a 4:1 molar ratio of IL to LiTFSI.[7]
Materials & Equipment:
-
Synthesized and dried [EMIM][TFSI]
-
Lithium bis(trifluoromethylsulfonyl)imide (LiTFSI), battery grade
-
Argon-filled glovebox
-
Analytical balance
-
Vial and magnetic stirrer
Step-by-Step Procedure:
-
Environment Control: Perform all steps inside an argon-filled glovebox with water and oxygen levels below 1 ppm to prevent contamination.
-
Weighing: Weigh the desired amount of [EMIM][TFSI] into a clean, dry vial.
-
Salt Addition: Calculate and weigh the corresponding amount of LiTFSI needed to achieve the target molar ratio (e.g., 4:1 IL:LiTFSI).[7]
-
Mixing: Add the LiTFSI to the IL and stir at room temperature until the salt is completely dissolved. Gentle heating (e.g., 40-50 °C) can be used to accelerate dissolution if necessary.
-
Storage: Store the final electrolyte in a tightly sealed container inside the glovebox until use.
Physicochemical and Electrochemical Characterization
Thorough characterization is essential to validate the quality of the electrolyte and predict its performance in a battery.[8]
Key Performance Metrics
| Property | Typical Value for [EMIM][TFSI] | Significance in Batteries |
| Ionic Conductivity (σ) | ~9-10 mS/cm at 25 °C | Governs the movement of ions between electrodes, impacting the battery's power capability.[4] |
| Viscosity (η) | ~34 mPa·s at 25 °C | Affects ion mobility; lower viscosity is generally desirable for better rate performance.[9] |
| Electrochemical Window (ESW) | > 4.5 V vs. Li/Li⁺ | Determines the stable voltage range of operation, enabling use with high-voltage cathodes.[6] |
| Thermal Stability | Decomposes > 350 °C | Ensures safety and stability during high-temperature operation or abuse conditions.[4] |
Protocol 3: Electrochemical Characterization
This protocol outlines the assembly of a 2032-type coin cell for measuring ionic conductivity and the electrochemical stability window.
Core Principle: A symmetric or asymmetric cell setup is used to probe the electrolyte's intrinsic properties using electrochemical techniques like Electrochemical Impedance Spectroscopy (EIS) and Linear Sweep Voltammetry (LSV).
Materials & Equipment:
-
Prepared IL-based electrolyte
-
2032-type coin cell components (casings, spacers, spring)
-
Separator (e.g., Celgard 2400)
-
Working Electrode (e.g., Stainless Steel or Platinum for ESW; Lithium metal for conductivity)
-
Counter/Reference Electrode (e.g., Lithium metal)
-
Glovebox and coin cell crimper
-
Potentiostat/Galvanostat with EIS capability
Step-by-Step Procedure:
-
Cell Assembly (inside a glovebox): a. Place the negative casing on the crimper base. b. Place a spacer into the casing. c. Place the lithium metal electrode (counter/reference). d. Wet a separator disc with a few drops of the electrolyte and place it on the lithium. e. Place the working electrode (e.g., stainless steel for ESW measurement). f. Add a second spacer and the spring. g. Place the positive cap on top and crimp the cell until sealed.
-
Ionic Conductivity Measurement (EIS): a. Allow the cell to rest for 1-2 hours to ensure thermal equilibrium and full wetting. b. Connect the cell to the potentiostat. c. Perform an EIS scan over a wide frequency range (e.g., 1 MHz to 0.1 Hz) with a small AC amplitude (e.g., 10 mV). d. The ionic conductivity (σ) is calculated from the bulk resistance (R_b) obtained from the Nyquist plot, using the formula: σ = L / (R_b * A), where L is the separator thickness and A is the electrode area.
-
Electrochemical Stability Window (LSV): a. Using a cell with an inert working electrode (like stainless steel or platinum), connect to the potentiostat. b. Perform a linear sweep voltammetry scan from the open-circuit voltage (OCV) to a high positive potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.5-1.0 mV/s) to determine the anodic (oxidation) limit. c. In a separate scan, sweep from OCV to a negative potential (e.g., -0.5 V vs. Li/Li⁺) to determine the cathodic (reduction) limit. d. The ESW is the voltage range between the onset of the sharp oxidation and reduction currents.
Diagram: Characterization Workflow
Caption: Workflow for electrolyte characterization.
Safety, Handling, and Environmental Considerations
While ionic liquids are prized for their low volatility, which reduces inhalation risk, they are not inherently benign.[10][11] Skin contact should be avoided, and appropriate personal protective equipment (PPE) must be worn.
Safety Precautions:
-
Handling: Always handle ionic liquids in a well-ventilated area or fume hood.[10]
-
PPE: Wear safety glasses with side shields, nitrile gloves, and a lab coat.[10]
-
Skin Contact: In case of skin contact, wash the affected area thoroughly with soap and water. Some imidazolium-based ILs can cause skin irritation or sensitization.[10]
-
Disposal: Dispose of waste ILs and contaminated materials in accordance with local, state, and federal regulations. Do not discharge into drains.
Toxicity and Environmental Impact: The "green" label of ionic liquids primarily refers to their low volatility and potential for greener synthesis routes.[7] However, their ecotoxicity varies widely depending on their structure. Imidazolium-based ILs, particularly those with longer alkyl chains, can exhibit toxicity to aquatic organisms.[12][13] Researchers must consider the full lifecycle of these materials and prioritize the design of more biodegradable and less toxic ILs for sustainable battery technologies.[11]
Conclusion and Future Outlook
Ethyliminium-based electrolytes represent a significant step toward developing safer and more robust lithium batteries. Their high thermal stability and wide electrochemical windows open up possibilities for high-energy-density systems that are less prone to catastrophic failure. By following rigorous synthesis and characterization protocols, researchers can unlock the full potential of these advanced materials. Future work will likely focus on reducing viscosity, lowering cost, and designing ionic liquids with improved environmental compatibility to pave the way for their widespread commercial adoption.
References
- Iolitec. (2022-09-20).
- MDPI. (n.d.).
- MDPI. (n.d.). Research Progress in Ionic Liquid-Based Electrolytes for Electrochromic Devices.
- ResearchGate. (2024-04-05).
- PMC - NIH. (n.d.). Ionic Liquids—A Review of Their Toxicity to Living Organisms.
- Yethiraj Research Group. (2021-01-05).
- ECS. (2013). Imidazolium-Based Polymer Ionic Liquids with Poly(ethylene glycol)
- MDPI. (n.d.).
- ResearchGate. (2024-08).
- ResearchGate. (2025-08-09).
- ResearchGate. (2019-11-05). Ionic Liquids (ILs)
- RSC Publishing. (n.d.).
- ResearchGate. (2025-08-10).
- RSC Publishing. (2022-09-16). Complete characterization of a lithium battery electrolyte using a combination of electrophoretic NMR and electrochemical methods.
- ResearchGate. (2023-12-06).
- eScholarship.org. (n.d.). Complete Characterization of a Lithium Battery Electrolyte using a Combination of Electrophoretic NMR and Electrochemical Method.
- PMC - PubMed Central. (n.d.).
- PMC. (n.d.). Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids.
- PubMed. (2013-05-28). Electrochemical characterisation of a lithium-ion battery electrolyte based on mixtures of carbonates with a ferrocene-functionalised imidazolium electroactive ionic liquid.
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Application Note & Protocol: Ethyliminium-Mediated Formylation of Electron-Rich Arenes
Abstract
Formylation, the introduction of a formyl group (-CHO) onto a molecule, is a cornerstone transformation in organic synthesis, providing critical aldehyde intermediates for the construction of complex pharmaceuticals and fine chemicals.[1][2] This application note provides a detailed guide to ethyliminium-mediated formylation, a powerful variant of the Vilsmeier-Haack reaction. We will explore the underlying mechanism, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis. The protocols and insights are designed for researchers, chemists, and drug development professionals seeking to employ this versatile C-C bond-forming reaction.
Introduction: The Vilsmeier-Haack Reaction and the Role of Ethyliminium Salts
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The reaction's efficacy stems from the in-situ generation of a substituted chloroiminium ion, commonly known as the "Vilsmeier reagent." This electrophilic species is typically formed from a disubstituted formamide, such as N,N-dimethylformamide (DMF), and an activating agent like phosphoryl chloride (POCl₃).[5]
While DMF is the most common precursor, the methodology is adaptable to other formamides. "Ethyliminium-mediated formylation" specifically refers to the use of an N-ethyl substituted formamide (e.g., N-ethyl-N-phenylformamide, N,N-diethylformamide, or N-ethyl-N-methylformamide) to generate the reactive iminium salt.[6] The choice of the formamide precursor can influence the steric bulk and reactivity of the resulting Vilsmeier reagent, offering a handle to modulate the reaction's selectivity and scope.[7]
The overall process can be divided into three key stages:
-
Formation of the Ethyliminium Reagent: The N-ethylformamide reacts with the activating agent to form the highly electrophilic chloroiminium salt.
-
Electrophilic Attack: The electron-rich aromatic substrate attacks the iminium salt in an electrophilic aromatic substitution reaction.[8]
-
Hydrolysis: Aqueous workup hydrolyzes the resulting intermediate to yield the desired aryl aldehyde.[4]
Reaction Mechanism
Understanding the mechanism is paramount to troubleshooting and optimizing the reaction. The process is a sequential transformation initiated by the activation of the formamide.
Step 1: Formation of the Ethyliminium (Vilsmeier) Reagent The lone pair of electrons on the oxygen atom of the N-ethylformamide attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate byproduct and chloride to generate the resonance-stabilized ethylchloroiminium ion. This iminium salt is the active electrophile in the reaction.
Caption: Formation of the electrophilic ethyliminium reagent.
Step 2: Full Formylation Pathway The electron-rich arene attacks the electrophilic carbon of the Vilsmeier reagent, temporarily disrupting aromaticity. A base (often the formamide itself or a byproduct) removes a proton to restore aromaticity, forming a new iminium salt intermediate. During the aqueous workup, water attacks this intermediate, and subsequent elimination of the secondary amine yields the final formylated product.
Sources
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- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
step-by-step synthesis of azetidinium salts from ethyliminium precursors
Introduction: The Strategic Value of Azetidinium Salts
Azetidinium salts, four-membered saturated nitrogen heterocycles bearing a positive charge, represent a class of compounds with significant value in organic synthesis and medicinal chemistry. Their inherent ring strain makes them not only unique structural motifs but also highly versatile reactive intermediates.[1][2] In drug development, the rigid azetidine core is often used to limit the conformational flexibility of molecules, a key strategy for enhancing binding affinity and improving pharmacokinetic profiles.[2] Furthermore, the strained ring is susceptible to nucleophilic attack, enabling ring-opening reactions to access a variety of functionalized acyclic amines or ring-expansion reactions to generate larger heterocycles like pyrrolidines.[2]
This guide provides a detailed exploration of synthetic routes to azetidinium salts, with a focus on logical, step-by-step protocols designed for researchers in chemistry and drug development. We will delve into the mechanistic underpinnings of these transformations, explaining the rationale behind experimental choices to ensure both reproducibility and a deeper understanding of the chemistry involved.
Synthetic Landscape: Core Strategies for Azetidinium Ring Formation
The construction of the strained four-membered azetidinium ring can be broadly approached via two distinct and powerful strategies: intermolecular cycloaddition to form a neutral azetidine precursor followed by N-alkylation, and direct intramolecular cyclization to form the charged ring in a single domino sequence.
Figure 1: Overview of primary synthetic routes to azetidinium salts.
Route A: The [2+2] Cycloaddition Pathway
The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a highly atom-economical method for constructing the azetidine core.[3][4] However, this approach has historically been challenging due to the poor photoreactivity of simple, acyclic imines.[5] Recent advancements have overcome this limitation. For instance, the introduction of N-sulfamoyl fluoride substituents on the imine nitrogen alters the electronic properties, enabling the generation of reactive triplet imine intermediates that readily engage with a broad range of alkenes under photochemical conditions.[5][6] The resulting neutral azetidine can then be isolated and subsequently N-alkylated using standard reagents (e.g., methyl iodide, methyl triflate) to yield the desired azetidinium salt.[2] This two-step approach is modular and allows for diverse functionalization at the nitrogen atom in the final step.
Route B: The Intramolecular Cyclization Domino Reaction
This strategy builds the ring by forming a C-N bond within a single, suitably functionalized precursor. A premier example, and the focus of our detailed protocol, is the domino reaction between a secondary amine and epichlorohydrin.[7][8] This method is exceptionally efficient as it involves a sequential nucleophilic addition followed by an intramolecular N-cyclization to directly afford a 3-hydroxyazetidinium salt.[2] This approach is often preferred for its operational simplicity and high convergence, making it suitable for gram-scale synthesis.[7]
Mechanistic Deep Dive: The Epichlorohydrin Route
Understanding the mechanism of the reaction between a secondary amine (e.g., diethylamine) and epichlorohydrin is crucial for optimization and troubleshooting. The transformation is not a single step but a finely balanced two-stage domino process.
-
Nucleophilic Epoxide Opening: The reaction initiates with the nucleophilic attack of the secondary amine on one of the carbon atoms of the epoxide ring of epichlorohydrin. This is the aminolysis step. Steric and electronic factors favor attack at the terminal, less-hindered carbon, leading to the formation of a key 1-chloro-N,N-(dialkylamino)propan-2-ol intermediate.[2]
-
Intramolecular SN2 Cyclization: The generated amino alcohol intermediate is primed for cyclization. The nitrogen atom, now part of the molecule, acts as an intramolecular nucleophile. It attacks the carbon atom bearing the chlorine, displacing the chloride ion in a classic SN2 reaction. This step forms the strained four-membered ring and establishes the positive charge on the nitrogen atom, yielding the final azetidinium salt.[2]
Figure 2: Domino reaction mechanism for azetidinium salt synthesis.
The choice of solvent and temperature profoundly impacts this reaction. Polar protic solvents like water and ethanol are superior for this synthesis.[7][8] This is because they can stabilize the charged transition state of the SN2 cyclization step through hydrogen bonding, thereby lowering the activation energy and accelerating the reaction. Higher temperatures also increase the reaction rate for both the initial nucleophilic addition and the subsequent cyclization.[7][8]
Data-Driven Optimization
The efficiency of the epichlorohydrin route is highly dependent on reaction conditions. The following table, compiled from data reported by Vilé and coworkers, illustrates the critical role of solvent and temperature in the synthesis of N,N-(diethyl)-3-hydroxyazetidinium salt.[7][8]
| Entry | Amine | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Diethylamine | Water | 60 | 60 | 71 |
| 2 | Diethylamine | Ethanol | 60 | 60 | 30 |
| 3 | Diethylamine | Acetonitrile | 60 | 60 | 11 |
| 4 | Diethylamine | Hexane | 60 | 60 | 19 |
| 5 | Diethylamine | Water | 25 | 2880 (48h) | 75 |
Analysis: The data clearly demonstrates that polar protic solvents (Water, Entry 1) provide significantly higher yields in a shorter time frame at elevated temperatures compared to polar aprotic (Acetonitrile, Entry 3) or nonpolar solvents (Hexane, Entry 4).[7][8] While the reaction proceeds at room temperature, it requires a much longer reaction time to achieve a comparable yield (Entry 5).[2]
Detailed Experimental Protocol: Synthesis of N,N-(Diethyl)-3-hydroxyazetidinium Chloride
This protocol details the batch synthesis of an archetypal azetidinium salt from diethylamine and epichlorohydrin.[1][2]
Materials:
-
Diethylamine (1.0 equiv)
-
Epichlorohydrin (1.0 equiv)
-
Solvent (Deionized Water is recommended)
-
Dibromomethane (Internal standard for NMR analysis)
-
D₂O (for NMR analysis)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
-
Heating mantle or oil bath with temperature control
-
Rotary evaporator
-
NMR spectrometer
Figure 3: Step-by-step experimental workflow for batch synthesis.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add diethylamine (1.0 equiv, e.g., 28 mmol, 2.0 g) and the chosen solvent (e.g., 5 mL of water).[2]
-
Heating: Begin stirring the solution and heat it to the desired temperature (e.g., 60 °C).[7]
-
Epichlorohydrin Addition: Once the solution has reached the target temperature, add epichlorohydrin (1.0 equiv, e.g., 28 mmol, 2.6 g) dropwise using the dropping funnel. Caution: The reaction can be exothermic; a controlled, slow addition is crucial.
-
Reaction Time: Maintain the reaction mixture at 60 °C with vigorous stirring for 1 hour.[7]
-
Workup: After 1 hour, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Concentration: Concentrate the crude mixture under reduced pressure using a rotary evaporator to remove the solvent and any unreacted starting materials. The product is typically obtained as a viscous oil or solid and often requires no further purification.[2]
-
Analysis and Characterization: The yield and purity of the N,N-(diethyl)-3-hydroxyazetidinium chloride can be determined by ¹H NMR spectroscopy. Dissolve a known quantity of the crude product in D₂O and add a known quantity of an internal standard (e.g., dibromomethane) to accurately calculate the yield.
Safety Precautions:
-
Epichlorohydrin is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Diethylamine is a corrosive and flammable liquid. Handle with care in a fume hood.
-
The initial reaction can be exothermic. Ensure controlled addition of reagents.
Conclusion
The synthesis of azetidinium salts is a critical capability for chemists in pharmaceutical and materials science. While several routes exist, the domino reaction of secondary amines with epichlorohydrin represents a particularly robust, efficient, and scalable method for the direct synthesis of 3-hydroxyazetidinium salts.[7][8] By understanding the underlying domino mechanism and the influence of key reaction parameters such as solvent and temperature, researchers can reliably and safely produce these valuable heterocyclic compounds for a wide range of applications.
References
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De Oliveira Silva, A., Masand, S. A., Abdulkadir Omar, A., & Brenner-Moyer, S. E. (2024). Organocatalytic Enantioselective[9][10]-Stevens Rearrangement of Azetidinium Salts. The Journal of Organic Chemistry, 89(12), 9063–9067. [Link]
-
Li, X., et al. (2010). Efficient synthesis of functionalized aziridinium salts. The Journal of Organic Chemistry, 75(1), 219–221. [Link]
-
De Oliveira Silva, A., et al. (2024). Organocatalytic Enantioselective[9][10]-Stevens Rearrangement of Azetidinium Salts. The Journal of Organic Chemistry. [Link]
-
De Oliveira Silva, A., et al. (2024). Organocatalytic Enantioselective[9][10]-Stevens Rearrangement of Azetidinium Salts. The Journal of Organic Chemistry. [Link]
-
Roagna, G., et al. (2020). Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines. Journal of the American Chemical Society, 142(28), 12241–12247. [Link]
-
Cordero, F. M., Giomi, D., & Machetti, F. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 29(17), 3984. [Link]
-
De Oliveira Silva, A., et al. (2023). Organocatalytic Enantioselective[9][10]-Stevens Rearrangement of Azetidinium Salts. ChemRxiv. [Link]
-
Flores, D. M., Neville, M. L., & Schmidt, V. A. (2022). Intermolecular 2+2 imine-olefin photocycloadditions enabled by Cu(I)-alkene MLCT. Nature Catalysis, 5, 594–601. [Link]
-
Richardson, P. (2025). [2+2]-Cycloaddition for the Synthesis of Azetidines. Synfacts, 21(12), 1194. [Link]
-
Richardson, A. D., & Schindler, C. S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(23), 3326–3338. [Link]
-
Williams, B. A., et al. (2025). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Catalysis. [Link]
-
Kaur, M., & Singh, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2634-2649. [Link]
-
Zhang, M., et al. (2022). Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. Nature Communications, 13(1), 2000. [Link]
-
Vilé, G., et al. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. The Journal of Organic Chemistry, 86(18), 12466–12474. [Link]
-
Cordero, F. M., Giomi, D., & Machetti, F. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Preprint. [Link]
-
Vilé, G., et al. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. The Journal of Organic Chemistry. [Link]
-
Vilé, G., et al. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. ACS Publications. [Link]
- Author unknown. (2025). ANTIBACTERIAL SCREENING OF AZETIDINIUM DERIVATIVES AGAINST E. coli AND S. aureus FOR CNC (NANOCRYSTALLINE CELLULOSE). Source not available.
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Richardson, A. D., & Schindler, C. S. (2017). Synthesis of azetidines by aza Paternò–Büchi reactions. Synthesis, 49(19), 4349-4359. [Link]
-
Chvan, A. D., & Varlamov, A. V. (2024). Cyclic Imines and Their Salts as Universal Precursors in the Synthesis of Nitrogen-Containing Alkaloids. Molecules, 29(22), 5129. [Link]
-
Würsch, D., et al. (2012). Terminal Acetylenic Iminium Salts – Synthesis and Reactivity. European Journal of Organic Chemistry, 2012(28), 5556-5568. [Link]
-
Weiss, D., et al. (2019). Synthesis and reactivity of azole-based iodazinium salts. Beilstein Journal of Organic Chemistry, 15, 2234–2241. [Link]
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Application Notes & Protocols for Analytical Monitoring of Ethyliminium Reactions
Introduction: The Critical Role of Ethyliminium Monitoring in Modern Chemistry
Ethyliminium ions are highly reactive cationic intermediates pivotal to a vast array of synthetic transformations, particularly in the pharmaceutical and fine chemical industries. Their transient nature and high reactivity, however, present significant challenges for reaction monitoring and mechanistic understanding. Precise, real-time analysis of ethyliminium ion formation and consumption is paramount for optimizing reaction conditions, ensuring product quality, and scaling up processes efficiently and safely. This guide provides an in-depth exploration of the key analytical techniques employed to monitor these fleeting yet crucial species, offering both theoretical grounding and practical, field-tested protocols for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Workhorse for Structural and Kinetic Insights
NMR spectroscopy stands as a cornerstone technique for monitoring ethyliminium reactions, offering unparalleled structural information and the ability to quantify multiple species simultaneously without the need for chromatographic separation. Both offline and in-situ NMR methods are invaluable for tracking the progress of these reactions.
The Causality Behind NMR's Efficacy
The formation of an ethyliminium ion from an amine and an aldehyde or ketone results in characteristic chemical shift changes in the resulting ¹H and ¹³C NMR spectra. The proton alpha to the iminium nitrogen (N=CH-R) is significantly deshielded, appearing at a downfield chemical shift, providing a distinct spectroscopic handle for its identification and quantification.[1][2] This allows for the direct observation of the reactant consumption and the concurrent formation of the iminium intermediate and final product.
In-Situ (Online) NMR Monitoring: Capturing Real-Time Kinetics
In-situ or online NMR monitoring provides a continuous, real-time window into the reaction mixture, allowing for the precise determination of reaction kinetics and the detection of transient intermediates that might be missed with offline analysis.[3][4]
Caption: Workflow for In-Situ NMR Monitoring of Ethyliminium Reactions.
-
System Setup:
-
Assemble the reaction vessel (e.g., a round-bottom flask) with a magnetic stirrer.
-
Connect the reaction vessel to a peristaltic or syringe pump.
-
Connect the pump outlet to the inlet of an NMR flow cell situated within the NMR spectrometer's probe.
-
Connect the flow cell outlet to a waste container or back to the reaction vessel for a closed loop system.
-
-
Reaction Initiation:
-
Dissolve the amine starting material in a deuterated solvent (e.g., CDCl₃, MeCN-d₃) in the reaction vessel.
-
Acquire a baseline ¹H NMR spectrum of the starting material.
-
Initiate the reaction by adding the aldehyde or ketone starting material to the vessel.
-
-
Data Acquisition:
-
Immediately begin pumping the reaction mixture through the NMR flow cell at a constant, optimized flow rate.
-
Set up the NMR spectrometer to acquire ¹H NMR spectra at regular time intervals (e.g., every 1-5 minutes, depending on the reaction rate).[4]
-
-
Data Processing and Analysis:
-
Process the acquired spectra (phasing, baseline correction).
-
Identify and integrate the characteristic signals for the reactants, the ethyliminium intermediate (e.g., the N=CH proton), and the product(s).[5]
-
Normalize the integrals to an internal standard or assume the total integral of all species remains constant.
-
Plot the concentration (or relative integral value) of each species as a function of time to generate reaction profiles.
-
From these profiles, determine the reaction order, rate constants, and the lifetime of the ethyliminium intermediate.[6]
-
Table 1: Representative ¹H NMR Chemical Shifts for Monitoring an Ethyliminium Reaction
| Species | Functional Group | Typical Chemical Shift (ppm) |
| Aldehyde | Aldehydic Proton (-CHO) | 9.5 - 10.5 |
| Amine | N-H Proton | Variable (1.0 - 5.0) |
| Ethyliminium Ion | Iminium Proton (N=CH-) | 8.0 - 9.5 |
| Product | Varies with structure | Varies |
Mass Spectrometry (MS): High Sensitivity for Intermediate Detection
Mass spectrometry is an exceptionally sensitive technique for detecting and characterizing charged species, making it ideal for observing ethyliminium ions, even at very low concentrations.[7][8] Electrospray ionization (ESI) is the most common ionization method for this purpose as it gently transfers ions from solution into the gas phase for analysis.
The Power of ESI-MS in Ethyliminium Analysis
ESI-MS directly detects the cationic ethyliminium species, providing a clear mass-to-charge (m/z) signal that confirms its presence and allows for the monitoring of its relative abundance over time.[9] This is particularly useful for complex reaction mixtures where NMR signals may overlap.
Caption: Workflow for Online ESI-MS Monitoring of Ethyliminium Reactions.
-
System Setup:
-
Set up the reaction in a suitable vessel.
-
Place a small-bore PEEK or stainless steel tubing into the reaction mixture, connected to a syringe pump.
-
Direct the outlet of the syringe pump to the ESI source of the mass spectrometer.
-
-
MS Instrument Parameters:
-
Operate the mass spectrometer in positive ion mode.
-
Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable spray and optimal ionization of the target ethyliminium ion.
-
Set the mass analyzer to scan a relevant m/z range or to perform selected ion monitoring (SIM) for the expected m/z of the reactants, intermediate, and products for enhanced sensitivity.
-
-
Reaction Monitoring and Data Acquisition:
-
Initiate the reaction.
-
Simultaneously, start the syringe pump to infuse the reaction mixture into the ESI source at a low flow rate (e.g., 5-20 µL/min).
-
Acquire mass spectra continuously over the course of the reaction.
-
-
Data Analysis:
-
From the acquired data, extract the ion chromatograms for the m/z values corresponding to the starting materials, the ethyliminium intermediate, and the final product.
-
Plot the ion intensity of each species against time to visualize the reaction progress. This can reveal the formation and consumption profiles of all key components.[10]
-
High-Performance Liquid Chromatography (HPLC): Quantitative Analysis of Reaction Components
While NMR and MS are excellent for identifying intermediates, HPLC, often coupled with UV or MS detection (LC-MS), provides robust quantitative data on all components of the reaction mixture over time. This is crucial for determining reaction yields, purity, and for identifying byproducts.
The Rationale for HPLC in Reaction Monitoring
HPLC separates the components of a mixture based on their differential interactions with a stationary phase. This allows for the individual quantification of reactants, products, and stable intermediates, even if they are isomers.
-
Reaction Sampling:
-
At predetermined time points, withdraw a small aliquot (e.g., 50-100 µL) from the reaction mixture.
-
Immediately quench the reaction in the aliquot to prevent further transformation. Quenching can be achieved by rapid dilution with a suitable solvent, acidification, or basification, depending on the reaction.
-
-
Sample Preparation:
-
Dilute the quenched aliquot to a suitable concentration for HPLC analysis.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Method Development:
-
Select an appropriate HPLC column (e.g., C18 for reverse-phase) and mobile phase to achieve good separation of the reactants, product, and any significant byproducts.
-
Develop a gradient or isocratic elution method.
-
Set the detector (UV-Vis or MS) to monitor at a wavelength where the key components absorb or to detect their respective m/z values.
-
-
Quantification:
-
Generate calibration curves for the reactants and the final product using standards of known concentration.
-
Inject the time-point samples into the HPLC system.
-
Integrate the peak areas of the reactants and product.
-
Use the calibration curves to convert peak areas to concentrations.
-
-
Data Interpretation:
-
Plot the concentration of each species versus time to obtain a detailed kinetic profile of the reaction. This allows for the accurate calculation of conversion, yield, and selectivity.
-
Table 2: Comparison of Analytical Techniques for Ethyliminium Reaction Monitoring
| Technique | Strengths | Limitations | Best For |
| NMR Spectroscopy | Excellent structural information, quantitative, non-destructive, in-situ capability.[3][5] | Lower sensitivity compared to MS, potential for signal overlap. | Mechanistic studies, kinetic analysis, structural elucidation of intermediates. |
| Mass Spectrometry | Extremely high sensitivity, direct detection of charged intermediates, suitable for complex mixtures.[7][9] | Provides limited structural information on its own, quantification can be challenging. | Detecting transient or low-concentration intermediates, reaction pathway elucidation. |
| HPLC | Excellent for quantitative analysis of all components, high resolving power for complex mixtures.[11] | Typically an offline technique, requires method development, potential for sample degradation during analysis. | Accurate determination of reaction yield, purity, and byproduct formation. |
In-Situ Spectroscopic Methods: A Glimpse into the Reaction Pot
In addition to NMR, other in-situ spectroscopic techniques like Raman and Infrared (IR) spectroscopy can provide valuable real-time information about the progress of ethyliminium reactions, particularly in process development and manufacturing settings.[4][12]
The Utility of Vibrational Spectroscopy
Both Raman and IR spectroscopy monitor changes in the vibrational modes of molecules. The formation of the C=N bond in the ethyliminium ion gives rise to a characteristic vibrational band that can be tracked over time. These techniques are often implemented using fiber-optic probes inserted directly into the reaction vessel, providing continuous, non-invasive monitoring.[12]
Conclusion: An Integrated Approach for Comprehensive Understanding
A comprehensive understanding of ethyliminium reactions necessitates an integrated analytical approach. While in-situ NMR and MS provide invaluable real-time data on the formation and fate of the transient ethyliminium intermediate, offline HPLC analysis is essential for accurate quantification of reaction performance. By judiciously selecting and combining these powerful analytical tools, researchers can gain deep insights into reaction mechanisms, optimize process parameters, and accelerate the development of novel chemical entities.
References
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Magritek. (n.d.). Online monitoring of the formation of a diimine. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of various iminium ion intermediates. Retrieved from [Link]
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McMaster University. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
-
Royal Society of Chemistry. (2004). A ¹³C and ¹H NMR spectroscopic investigation of the structure of the iminium ion with a dipolar form in metal complexes of 2-N-substituted N-confused porphyrins. Dalton Transactions, (22), 3845-3852. Retrieved from [Link]
-
ResearchGate. (n.d.). Imine synthesis monitored by in-line NMR. Retrieved from [Link]
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National Institutes of Health. (2008). Molecular Recognition of Iminium Ions in Water. Journal of the American Chemical Society, 130(42), 13848–13849. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polymer Chemistry, 7(39), 6045-6055. Retrieved from [Link]
-
Spectroscopy Online. (2020). Seven Essential Steps for In Situ Reaction Monitoring. Retrieved from [Link]
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Royal Society of Chemistry. (2018). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering, 3(5), 735-740. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Identifying reactive intermediates by mass spectrometry. Chemical Science, 11(43), 11656-11670. Retrieved from [Link]
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National Institutes of Health. (2020). Identifying reactive intermediates by mass spectrometry. Chemical Science, 11(43), 11656–11670. Retrieved from [Link]
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National Institutes of Health. (2015). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. Journal of Visualized Experiments, (105), 52393. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods, 4(8), 2499-2504. Retrieved from [Link]
-
National Institutes of Health. (2015). Mass spectrometric detection of fleeting neutral intermediates generated in electrochemical reactions. Chemical Science, 6(10), 5922–5926. Retrieved from [Link]
-
ChemRxiv. (2023). Lighting Up Industrial Mechanochemistry: Real-Time In Situ Monitoring of Reactive Extrusion Using Energy-Dispersive X-Ray Diffraction. Retrieved from [Link]
-
ResearchGate. (2015). Real-Time and In Situ Monitoring of Mechanochemical Reactions: A New Playground for All Chemists. Retrieved from [Link]
-
National Institutes of Health. (2001). Monitoring for adverse drug reactions. British Journal of Clinical Pharmacology, 52(4), 363–367. Retrieved from [Link]
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PubMed Central. (2022). In-situ monitoring of polymer mechanochemistry: what can be learned from small molecule systems. Retrieved from [Link]
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Cambridge University Press. (n.d.). Reaction Kinetics. Retrieved from [Link]
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ResearchGate. (2020). Identifying reactive intermediates by mass spectrometry. Retrieved from [Link]
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ResearchGate. (2012). Reaction Kinetics of CO2 in Aqueous Ethylenediamine, Ethyl Ethanolamine, and Diethyl Monoethanolamine Solutions in the Temperature Range of 298−313 K, Using the Stopped-Flow Technique. Retrieved from [Link]
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PubMed. (2008). Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide. Journal of Mass Spectrometry, 43(9), 1235-1244. Retrieved from [Link]
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University of Birmingham. (n.d.). Monitoring >in situ> Mechanochemical Reactions. Retrieved from [Link]
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Study.com. (n.d.). Monitoring Chemical Reactions: Process & Example. Retrieved from [Link]
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YouTube. (2020). Kinetics Part 12: Introduction to Reaction Mechanism. Retrieved from [Link]
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YouTube. (2017). 32. Kinetics: Reaction Mechanisms. Retrieved from [Link]
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ResearchGate. (2014). (PDF) Adverse drug reactions monitoring: prospects and impending challenges for pharmacovigilance. Retrieved from [Link]
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PubMed. (2014). Adverse drug reactions monitoring: prospects and impending challenges for pharmacovigilance. SpringerPlus, 3, 695. Retrieved from [Link]
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PubMed Central. (2014). Adverse drug reactions monitoring: prospects and impending challenges for pharmacovigilance. SpringerPlus, 3, 695. Retrieved from [Link]
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PubMed. (2001). Monitoring for adverse drug reactions. British Journal of Clinical Pharmacology, 52(4), 363-367. Retrieved from [Link]
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Application Notes & Protocols: The N-Acyliminium Ion as a Cornerstone Reagent in Modern Heterocyclic Synthesis
This guide provides an in-depth exploration of N-acyliminium ions, particularly focusing on their generation and application as powerful electrophilic intermediates in the synthesis of nitrogen-containing heterocycles. These reactive species serve as pivotal building blocks in constructing a wide array of molecular architectures found in natural products, pharmaceuticals, and agrochemicals.[1][2][3] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile chemical transformation.
The N-Acyliminium Ion: A Potent Electrophile
Structure, Reactivity, and Significance
The N-acyliminium ion is a cationic intermediate characterized by a carbonyl group attached to the nitrogen atom of an iminium moiety. This structural feature is critical to its reactivity. The electron-withdrawing nature of the acyl group significantly enhances the electrophilicity of the carbon atom adjacent to the nitrogen, making it substantially more reactive towards nucleophiles than a standard iminium ion.[4] This heightened reactivity allows for the formation of carbon-carbon and carbon-heteroatom bonds with a wide range of even weak nucleophiles, such as alkenes, alkynes, and aromatic systems.[4]
This capability is the cornerstone of their utility in synthesis, enabling complex cyclization reactions that rapidly build molecular complexity. The resulting nitrogen heterocycles, such as pyrrolidines, piperidines, indolizidines, and quinolizidines, are prevalent scaffolds in a vast number of biologically active alkaloids and synthetic drugs.[5][6]
The General Cyclization Mechanism
The most common application of N-acyliminium ions is in intramolecular cyclization reactions. The process, often referred to as an N-acyliminium ion cyclization, involves the generation of the ion from a suitable precursor, followed by the attack of a tethered nucleophile to form a new ring system.
Caption: Step-by-step workflow for piperidine synthesis.
Step-by-Step Procedure:
-
To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the α-methoxy carbamate substrate (e.g., 1.0 mmol, 279 mg).
-
Dissolve the substrate in anhydrous dichloromethane (10 mL).
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Scientist's Note: Low temperature is crucial to control the reactivity of the strong Lewis acid and minimize potential side reactions.
-
Slowly add the tin(IV) chloride solution (1.2 mL of 1.0 M solution, 1.2 mmol) dropwise via syringe over 10 minutes. The solution may change color.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Allow the mixture to warm to 0 °C and continue stirring for an additional 2 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution (15 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel to yield the desired piperidine product.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Safety Notes: Tin(IV) chloride is corrosive and moisture-sensitive. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.
Data Presentation: Typical Conditions for N-Acyliminium Cyclizations
The table below summarizes common parameters for Lewis acid-mediated cyclizations of α-alkoxy amides/carbamates.
| Lewis Acid | Typical Solvent | Temperature Range (°C) | Typical Reaction Time | Nucleophile Type |
| TiCl₄ | DCM | -78 to 0 | 1 - 4 hours | Alkenes, Arenes |
| SnCl₄ | DCM | -78 to RT | 1 - 4 hours | Alkenes, Arenes |
| BF₃·OEt₂ | DCM, MeNO₂ | 0 to RT | 2 - 12 hours | Electron-rich Arenes |
| Formic Acid | Formic Acid | RT to 60 | 12 - 24 hours | Activated Arenes |
| TFA | DCM | 0 to RT | 1 - 6 hours | Alkenes, Arenes |
Troubleshooting and Key Considerations
-
Moisture Sensitivity: Anhydrous conditions are paramount. Both the Lewis acids and the N-acyliminium intermediates are highly susceptible to hydrolysis, which will quench the reaction. Ensure all glassware is flame- or oven-dried and use anhydrous solvents.
-
Choice of Acid: The strength of the Lewis or Brønsted acid should be matched to the reactivity of the precursor and the nucleophile. Overly strong acids can lead to decomposition, while acids that are too weak may not facilitate ion formation.
-
Nucleophile Reactivity: The success of the cyclization depends on the nucleophilicity of the tethered group. Electron-rich aromatic rings and substituted alkenes are generally effective. For less reactive nucleophiles, a stronger Lewis acid or higher temperatures may be required.
-
Stereocontrol: The stereochemical outcome of the cyclization can often be controlled by using a chiral auxiliary on the nitrogen atom or by the inherent stereochemistry of the starting material. T[4]he conformation of the transition state during the cyclization step dictates the stereochemistry of the newly formed center(s).
Conclusion
The use of N-acyliminium ions as electrophilic intermediates is a robust and highly versatile strategy in organic synthesis. It provides a powerful method for the rapid construction of diverse nitrogen-containing heterocyclic frameworks from readily available starting materials. A deep understanding of the methods for their generation and the factors controlling their reactivity enables chemists to design elegant and efficient syntheses of complex molecular targets, underscoring their continued importance in academic research and the pharmaceutical industry.
References
- Basson, A. J., & McLaughlin, M. G. (2022). Recent advances in the catalytic generation of N-acyliminium ions and subsequent applications. Queen's University Belfast Research Portal.
- Yoshida, J., et al. (n.d.). Reaction of N-acyliminium ion C4 with several nucleophiles.
- Basson, A. J., & McLaughlin, M. G. (n.d.). Recent advancements in catalytic generation of N-Acyliminium ions and subsequent applications.
- Padwa, A. (1999).
- Prajapati, D., et al. (1998). Intramolecular Cyclization of Azides by Iminium Species. A Novel Method for the Construction of Nitrogen Heterocycles under Vilsmeier Conditions. Journal of Organic Chemistry.
- Vo, C. V. T., & Bode, J. W. (2014). Synthesis of Saturated N-Heterocycles. ETH Zurich Research Collection.
- Padwa, A. (1999).
- Hiemstra, H., & Speckamp, W. N. (2001).
- Sachdeva, K., et al. (2024). REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. International Journal of Pharmaceutical Sciences and Research.
- (n.d.). General schemes of tandem N-acyliminium ion cyclization-nucleophilic addition reactions to fused and bridged ring systems.
- Patil, S. B., & Bari, S. B. (2019). A Short Review on Structures and Synthesis of some Heterocyclic Compounds. Asian Journal of Research in Chemistry.
- Britvin, V., et al. (2024). Cyclic Imines and Their Salts as Universal Precursors in the Synthesis of Nitrogen-Containing Alkaloids. MDPI.
- Chulabhorn Research Institute. (2023).
- Kogen, H. (2007). Total synthesis and development of bioactive natural products. Proceedings of the Japan Academy, Series B.
- Sharma, A., et al. (2022). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review.
- Kumar, A., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds.
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Application Notes & Protocols: Leveraging Ethyliminium Intermediates in Continuous Flow Chemistry for Accelerated Synthesis
Foreword: The Imperative for Controlled Reactivity
In the landscape of modern organic synthesis, particularly within pharmaceutical and fine chemical development, the pursuit of efficiency, safety, and precision is paramount.[1] Highly reactive intermediates, while synthetically powerful, often pose significant challenges in traditional batch reactors due to their transient nature and potential for uncontrolled exothermic events or side reactions.[2][3] Ethyliminium intermediates, and iminium ions at large, are a prime example—serving as potent electrophiles in a host of carbon-carbon and carbon-heteroatom bond-forming reactions that are fundamental to the construction of complex molecular architectures, especially heterocycles.[4]
This guide moves beyond theoretical discussions to provide actionable insights and detailed protocols for harnessing the synthetic utility of ethyliminium intermediates within the controlled environment of continuous flow chemistry. Flow chemistry's intrinsic advantages—superior heat and mass transfer, precise control over residence time, and the ability to safely handle hazardous reagents or unstable intermediates—transform these challenging reactions into scalable, reproducible, and often higher-yielding processes.[5][6] We will explore the causality behind experimental design and present self-validating protocols for key transformations, empowering researchers to integrate these advanced techniques into their workflows.
The Strategic Advantage of Flow Chemistry for Iminium Ion Generation
The decision to transition from batch to flow processing for reactions involving iminium intermediates is grounded in the ability to mitigate the inherent challenges of their reactivity.
-
Enhanced Safety and Handling : Many reagents used to generate iminium ions, such as phosphorus oxychloride (POCl₃) or trifluoromethanesulfonic anhydride, are hazardous.[7] Flow reactors utilize small internal volumes, meaning only minute quantities of the reactive species exist at any given moment, drastically reducing the risks associated with thermal runaways or accidental exposure.[5]
-
Precision Control of Unstable Species : Iminium intermediates can be thermally unstable or prone to decomposition and side reactions over time.[2][8] Flow chemistry allows for the in situ generation and immediate consumption of these transient species by precisely controlling the residence time—the time the reactants spend in the heated reactor zone—often on the scale of seconds to minutes.[9][10] This temporal control minimizes degradation pathways that are often unavoidable during the prolonged heating and mixing times of batch reactors.
-
Superior Thermal Management : The formation of iminium ions is frequently exothermic. The high surface-area-to-volume ratio of flow reactors enables rapid and efficient heat dissipation, maintaining strict isothermal conditions that are critical for reaction selectivity and preventing the formation of byproducts.[5][6]
-
Telescoped and Automated Synthesis : The continuous nature of flow allows for the seamless integration of multiple reaction steps. An iminium-mediated reaction can be directly "telescoped" into a subsequent quenching, work-up, or even another synthetic transformation without isolating the intermediate, significantly streamlining the overall process and boosting productivity.[11]
Application I: The Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a cornerstone method for the formylation of electron-rich aromatic and heteroaromatic compounds, proceeding through the highly electrophilic "Vilsmeier reagent," a chloroiminium ion.[12][13] In batch, the pre-formation or in situ generation of this reagent can be problematic. Flow chemistry circumvents these issues by generating the reagent on-demand for immediate reaction.[14][8]
Causality of the Flow Approach
The Vilsmeier reagent is generated from the reaction of a substituted amide (like N,N-dimethylformamide, DMF) with an activating agent, typically phosphorus oxychloride (POCl₃).[12] This reaction is exothermic and the resulting iminium ion is sensitive to moisture. A continuous flow setup allows two separate streams—one containing the aromatic substrate in DMF and the other containing POCl₃ in a suitable solvent—to be mixed just moments before entering the heated reactor. This strategy ensures the reactive intermediate is generated in the presence of the substrate, maximizing reaction efficiency and minimizing decomposition.
Visualizing the Vilsmeier-Haack Flow Workflow
Caption: General workflow for a continuous Vilsmeier-Haack formylation.
Protocol: Continuous Formylation of 1-Methylpyrrole
This protocol is adapted from established flow chemistry procedures for the Vilsmeier-Haack reaction.[8]
1. System Preparation:
-
Assemble a flow chemistry system consisting of two pumps, a T-mixer, a heated reactor coil (e.g., 10 mL PFA tubing), a back-pressure regulator (BPR, set to ~5 bar), and a collection vessel.
-
Ensure the system is clean and dry by flushing with the reaction solvent (e.g., acetonitrile) followed by nitrogen gas.
2. Reagent Preparation:
-
Solution A: Dissolve 1-methylpyrrole (e.g., 0.5 M) in anhydrous N,N-dimethylformamide (DMF).
-
Solution B: Prepare a solution of phosphorus oxychloride (POCl₃) (e.g., 0.55 M, 1.1 equivalents) in a compatible anhydrous solvent like acetonitrile. Caution: POCl₃ is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
3. Reaction Execution:
-
Set the reactor temperature to 80 °C.
-
Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each for a total flow rate of 1.0 mL/min). This corresponds to a residence time of 10 minutes in a 10 mL reactor.
-
The two streams combine in the T-mixer, generating the Vilsmeier reagent in situ, which immediately reacts with the 1-methylpyrrole as it flows through the heated coil.
-
Allow the system to reach a steady state by discarding the initial output (typically 2-3 reactor volumes).
4. Work-up and Analysis:
-
The output stream from the BPR is directed into a vigorously stirred collection vessel containing aqueous sodium hydroxide (e.g., 2.5 M) to hydrolyze the intermediate iminium salt and neutralize the acid.
-
Once the run is complete, the aqueous mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude 2-formyl-1-methylpyrrole.
-
Purity and yield are determined by ¹H NMR, GC-MS, or other appropriate analytical techniques.
Data Summary: Vilsmeier-Haack Reactions in Flow
| Substrate | Temperature (°C) | Residence Time (s) | Yield (%) | Reference |
| Pyrrole | 30 | 97.5 | 98 | [8] |
| N,N-Dimethylaniline | 90 | 600 | >95 | [14] |
| Indole | 60 | 300 | 92 | N/A (Illustrative) |
| 2-Methoxy-naphthalene | 80 | 480 | 89 | N/A (Illustrative) |
Application II: The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful intramolecular electrophilic substitution for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides.[7][15] The reaction is driven by a dehydrating agent (e.g., POCl₃, P₂O₅) that converts the amide into a highly reactive nitrilium ion intermediate, which then undergoes cyclization.[16]
Causality of the Flow Approach
High temperatures are often required to drive the cyclization, which can lead to side reactions like the retro-Ritter reaction in batch mode.[7][16] Flow chemistry offers superior thermal control, allowing for the use of superheated conditions (heating solvents above their boiling points by applying pressure) to accelerate the desired reaction while minimizing residence time to suppress side reactions. The precise stoichiometry and rapid mixing in a flow reactor ensure efficient generation of the key nitrilium intermediate.
Visualizing the Bischler-Napieralski Mechanism
Caption: The key nitrilium intermediate in the Bischler-Napieralski reaction.
Protocol: Continuous Synthesis of a Dihydroisoquinoline Derivative
1. System Preparation:
-
Set up a single-pump flow system with a heated reactor (e.g., 20 mL stainless steel coil for higher temperatures and pressures) and a BPR (set to 10-15 bar to enable superheating).
2. Reagent Preparation:
-
Prepare a solution of the β-arylethylamide substrate (e.g., 0.2 M) and phosphorus oxychloride (POCl₃) (1.5 equivalents) in a high-boiling, anhydrous solvent such as acetonitrile or toluene. Note: For substrates lacking electron-donating groups, P₂O₅ can be added to the POCl₃ to increase reactivity.[7]
3. Reaction Execution:
-
Set the reactor temperature to 120-150 °C. The elevated pressure from the BPR will prevent the solvent from boiling.
-
Pump the reagent solution through the system at a flow rate calculated to achieve the desired residence time (e.g., 1.0 mL/min for a 20-minute residence time in a 20 mL reactor).
-
Collect the output after the system has stabilized.
4. Work-up and Analysis:
-
Cool the output stream on ice and carefully quench by slowly adding it to a stirred solution of aqueous sodium bicarbonate or ammonium hydroxide until the solution is basic.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic phase, concentrate, and purify the crude product by column chromatography to isolate the desired 3,4-dihydroisoquinoline.
Application III: The Pictet-Spengler Reaction
A cornerstone of alkaloid synthesis, the Pictet-Spengler reaction constructs the tetrahydro-β-carboline or tetrahydroisoquinoline scaffold.[17] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization (an electrophilic aromatic substitution). The key electrophile in the cyclization step is an iminium ion formed in situ.[17][18]
Causality of the Flow Approach
While robust, the Pictet-Spengler reaction can be slow, and sensitive aldehydes or amines may degrade under prolonged exposure to acidic conditions in batch. Flow chemistry enables precise control over both temperature and reaction time, allowing for the optimization of conditions to maximize the rate of the desired cyclization while minimizing degradation. This is particularly valuable when working with complex substrates in the total synthesis of natural products.[17]
Visualizing the Pictet-Spengler Iminium Intermediate
Caption: Formation of the key iminium ion in the Pictet-Spengler reaction.
Protocol: Continuous Synthesis of a Tetrahydro-β-carboline
1. System Preparation:
-
Configure a flow reactor system similar to the one used for the Bischler-Napieralski reaction, capable of operating at moderate temperatures and pressures.
2. Reagent Preparation:
-
Prepare a single solution containing the β-arylethylamine (e.g., tryptamine, 0.1 M), the aldehyde (1.05 equivalents), and a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid, 10 mol%) in a suitable solvent (e.g., methanol or dichloromethane).
3. Reaction Execution:
-
Set the reactor temperature (e.g., 60 °C) to accelerate the reaction.
-
Pump the solution through the reactor at a flow rate that provides a sufficient residence time for the reaction to proceed to completion (this may range from 15 to 60 minutes, depending on the substrate).
-
The output stream can be collected directly.
4. Work-up and Analysis:
-
The collected solution is first neutralized with an aqueous base (e.g., saturated sodium bicarbonate solution).
-
The solvent is removed in vacuo, and the residue is partitioned between water and an organic solvent.
-
The organic layer is dried and concentrated. The crude product is then purified via silica gel chromatography or crystallization.
Concluding Remarks for the Modern Researcher
The application of continuous flow chemistry to reactions mediated by ethyliminium and related iminium intermediates represents a significant advancement in synthetic methodology. By leveraging the precise control offered by flow reactors, chemists can transform traditionally challenging reactions into safe, scalable, and highly efficient processes. The protocols and principles outlined in this guide serve as a validated starting point for researchers in drug discovery and process development. The true potential lies in integrating these single-step transformations into multi-step, automated sequences, further accelerating the path from molecular concept to valuable chemical entity.[19][20]
References
- Flow Chemistry Processes for Reactions Utilizing Unstable Intermediates: Applications Toward Pharmaceutical Production. (n.d.). Google Books.
- Processing unstable intermediates with Flow Chemistry. (2017, March). Interchim – Blog.
- Flow Chemistry. (n.d.). NJ Bio, Inc..
-
Organic Synthesis in Continuous Flow. (n.d.). Radboud Repository. Retrieved January 9, 2024, from [Link]
-
Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier-Haack Formylation of Electron-Rich Arenes. (2025, August 6). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). NROChemistry. Retrieved January 9, 2024, from [Link]
-
Recent advances in continuous flow synthesis of heterocycles. (2021, October 18). PubMed. Retrieved January 9, 2024, from [Link]
-
Bischler–Napieralski reaction. (n.d.). Wikipedia. Retrieved January 9, 2024, from [Link]
-
The flow synthesis of heterocycles for natural product and medicinal chemistry applications. (2010, October 20). Baxendale Group. Retrieved January 9, 2024, from [Link]
-
The flow synthesis of heterocycles for natural product and medicinal chemistry applications. (n.d.). SpringerLink. Retrieved January 9, 2024, from [Link]
-
Effective Utilization of Flow Chemistry: Use of Unstable Intermediates, Inhibition of Side Reactions, and Scale-Up for Boronic Acid Synthesis. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Synthesis of Heterocyclic Compounds Using Continuous Flow Reactors. (2013, December 31). ResearchGate. Retrieved January 9, 2024, from [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 9, 2024, from [Link]
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Vilsmeier-Haack Reaction. (2014, April 13). Chem-Station Int. Ed.. Retrieved January 9, 2024, from [Link]
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Generation and Use of Reactive Intermediates Exploiting Flow Technology. (2025, June 25). CHIMIA. Retrieved January 9, 2024, from [Link]
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Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2024, from [Link]
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Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved January 9, 2024, from [Link]
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Flow Chemistry in Organic Synthesis 15. (n.d.). Wiley Online Library. Retrieved January 9, 2024, from [Link]
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Transforming drug discovery, development and delivery with flow chemistry. (2019, April 11). Drug Discovery World. Retrieved January 9, 2024, from [Link]
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FLOW CHEMISTRY: ADVANCEMENTS AND APPLICATIONS – A REVIEW. (2020, August). Neuroquantology. Retrieved January 9, 2024, from [Link]
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Overcoming solid handling issues in continuous flow substitution reactions through ionic liquid formation. (n.d.). University of Connecticut OpenCommons. Retrieved January 9, 2024, from [Link]
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Direct Observation of Intermediates Involved in the Interruption of the Bischler-Napieralski Reaction. (2015, August 7). PubMed. Retrieved January 9, 2024, from [Link]
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Continuous flow synthesis enabling reaction discovery. (n.d.). PMC - PubMed Central. Retrieved January 9, 2024, from [Link]
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Solid-Phase Intramolecular N-Acyliminium Pictet−Spengler Reactions as Crossroads to Scaffold Diversity. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
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Generation and Use of Reactive Intermediates Exploiting Flow Technology. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
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Generation and Use of Reactive Intermediates Exploiting Flow Technology. (2025, June 25). PubMed. Retrieved January 9, 2024, from [Link]
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Continuous flow reactions in the preparation of active pharmaceutical ingredients and fine chemicals. (n.d.). Chemical Communications (RSC Publishing). Retrieved January 9, 2024, from [Link]
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Continuous-Flow Process for the Synthesis of 2-Ethylphenylhydrazine Hydrochloride. (n.d.). Scite. Retrieved January 9, 2024, from [Link]
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Flow chemistry applied to the preparation of small molecules potentially useful as therapeutic agents. (n.d.). AIR Unimi. Retrieved January 9, 2024, from [Link]
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Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. (n.d.). NIH. Retrieved January 9, 2024, from [Link]
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Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. (2025, August 7). ResearchGate. Retrieved January 9, 2024, from [Link]
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Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. (n.d.). Journal of Science and Technology. Retrieved January 9, 2024, from [Link]
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A field guide to flow chemistry for synthetic organic chemists. (n.d.). PMC - PubMed Central. Retrieved January 9, 2024, from [Link]
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Catalytic Asymmetric Pictet-Spengler Reaction via Sulfenyliminium Ions. (2025, August 6). ResearchGate. Retrieved January 9, 2024, from [Link]
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Flow Synthesis of Pharmaceutical Intermediate Catalyzed by Immobilized DERA. (2025, May 22). NIH. Retrieved January 9, 2024, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Ethyliminium-Mediated Synthesis
A Senior Application Scientist's Guide to Maximizing Amide Coupling Yields
Welcome to the technical support center for ethyliminium-mediated synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize carbodiimide chemistry—a cornerstone of modern synthesis—and seek to overcome common challenges to improve reaction yields and product purity.
The term "ethyliminium-mediated" in this context primarily refers to reactions employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC). EDC is a versatile, water-soluble carbodiimide that facilitates the formation of stable amide bonds by activating carboxylic acids.[1][2] The core of this chemistry involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by a primary amine to form the desired amide.[3][4]
While powerful, this method is sensitive to reaction conditions, and suboptimal parameters can lead to low yields and significant side product formation. This guide provides in-depth, experience-driven troubleshooting advice and validated protocols to help you navigate these challenges effectively.
Troubleshooting Guide: Common Yield-Related Issues
This section addresses the most frequent problems encountered during EDC-mediated coupling reactions in a direct question-and-answer format.
Question 1: My reaction yield is very low, or I'm only recovering starting materials. What are the primary causes?
Answer: This is a common issue that typically points to one of four areas: reagent integrity, reaction pH, stoichiometry, or the stability of the active intermediate.
-
Cause A: Reagent Inactivity. EDC is notoriously sensitive to moisture.[5] If stored improperly, it can hydrolyze and lose activity. Always use fresh, high-quality EDC and allow the vial to warm to room temperature before opening to prevent moisture condensation.[5]
-
Cause B: Suboptimal pH. The EDC reaction mechanism is highly pH-dependent. The initial activation of the carboxylic acid is most efficient in a slightly acidic environment (pH 4.5–6.0).[2][6] The subsequent attack by the primary amine, however, is favored at a neutral to slightly basic pH (7.2–8.5) to ensure the amine is sufficiently nucleophilic.[2][7] Running the entire reaction at a single, non-optimal pH can stall either the activation or the coupling step.
-
Cause C: Unstable O-acylisourea Intermediate. The primary active intermediate, O-acylisourea, is unstable in aqueous solutions and prone to rapid hydrolysis, which regenerates the starting carboxylic acid.[2][4] If the amine nucleophile is not available or is not reactive enough to intercept this intermediate, the reaction will revert to the starting materials, drastically lowering the yield.
-
Solution: The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is critical. NHS reacts with the O-acylisourea to form a more stable, semi-purifiable NHS-ester intermediate, which is less susceptible to hydrolysis and more efficiently reacts with the amine.[2]
-
-
Cause D: Competing Buffers. Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) will compete with your reactants, quenching the reaction and reducing your yield.[5]
-
Solution: Always use non-competing buffers like MES for the activation step and PBS or HEPES for the coupling step.[9]
-
Question 2: My reaction is messy, and I've isolated a major byproduct. What is it?
Answer: The most common byproduct in carbodiimide chemistry is an N-acylurea .[10] This stable, unreactive species forms when the O-acylisourea intermediate undergoes an intramolecular rearrangement (an O-to-N acyl shift) instead of reacting with the amine.[11] This side reaction is irreversible and consumes your activated carboxylic acid, directly reducing the potential yield of your desired amide.
-
How to Minimize N-acylurea Formation:
-
Use Additives: The use of auxiliary nucleophiles like 1-hydroxybenzotriazole (HOBt) or NHS is highly effective. These agents rapidly convert the O-acylisourea to a more stable active ester, which is not prone to this rearrangement.[11][12]
-
Control Stoichiometry and Order of Addition: Add EDC last, after the carboxylic acid, amine, and any additives (like DMAP) are already mixed.[13][14] This ensures the amine is present to immediately react with the activated intermediate as it forms.
-
Optimize Temperature: Running the reaction at a lower temperature (0 °C to room temperature) can sometimes slow the rate of the rearrangement relative to the desired intermolecular coupling.[5][13]
-
Consider Solvent: In some cases, solvents like acetonitrile (CH3CN) have been shown to provide better results than dichloromethane (CH2Cl2).[15]
-
Question 3: My chiral starting material is racemizing during the coupling. How can I prevent this?
Answer: Racemization is a significant risk, especially in peptide synthesis. It can occur via the formation of an oxazolone intermediate from the activated amino acid.[16]
-
Solution: The addition of HOBt or its derivatives is the standard and most effective method to suppress racemization.[12] These additives minimize the lifetime of the highly reactive intermediates that lead to oxazolone formation. Using a base like 4-(Dimethylamino)pyridine (DMAP) can increase racemization, so it should be used catalytically if required.[12][15]
Frequently Asked Questions (FAQs)
Q1: What is the precise role of additives like HOBt and DMAP? A1:
-
HOBt (1-Hydroxybenzotriazole): HOBt serves two primary functions. First, it reacts with the O-acylisourea intermediate to form an HOBt-ester, which is more stable and less prone to side reactions like N-acylurea formation.[15][17] Second, it is a powerful catalyst for minimizing the racemization of chiral carboxylic acids.[12]
-
DMAP (4-Dimethylamino)pyridine: DMAP is a highly effective acylation catalyst.[15] It reacts with the activated intermediate to form a highly reactive acylpyridinium species, which can accelerate the coupling, especially with unreactive or electron-deficient amines.[15] However, it should be used with caution (often in catalytic amounts) as it can also increase the risk of racemization.[12]
Q2: How do I choose the optimal reaction conditions (temperature, time, concentration)? A2: Optimal conditions are substrate-dependent and often require empirical optimization.
-
Temperature: Start reactions at 0 °C and allow them to warm to room temperature.[13][18] For sensitive substrates, maintaining a lower temperature (4 °C) for a longer duration can improve yield.[5]
-
Time: Activation with EDC/NHS is typically rapid (15-30 minutes).[5][9] The subsequent coupling reaction can range from 1-2 hours at room temperature to overnight at 4 °C.[5] Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.
-
Concentration: Dilute solutions can lead to poor yields. Ensure your reactants are sufficiently concentrated, but be mindful of solubility issues.[5]
Q3: The urea byproduct from EDC is water-soluble, but my product is also water-soluble. How can I purify my compound? A3: This is a common challenge.[19][20]
-
Dialysis: If your product is a large molecule like a protein or polymer, dialysis is an effective method to remove the small urea byproduct.[5][19]
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on size and is an excellent choice for purifying larger products from small molecule impurities.
-
Reverse-Phase Chromatography (HPLC): For smaller molecules, preparative HPLC is often the most effective method to achieve high purity, separating the product from both the urea and any unreacted starting materials.
Visualizing the Chemistry
To better understand the reaction dynamics, the following diagrams illustrate the core mechanism and a logical troubleshooting workflow.
Caption: Core mechanism of EDC-mediated amide coupling.
Caption: Decision workflow for troubleshooting low-yield reactions.
Validated Experimental Protocols
Protocol 1: Standard One-Pot EDC/HOBt Coupling in Organic Solvent
This protocol is suitable for robust substrates where a single set of conditions is effective.
-
Preparation: Dissolve the carboxylic acid (1.0 eq), amine (1.1 eq), and HOBt (1.2 eq) in an anhydrous solvent (e.g., DMF or DCM).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath under an inert atmosphere (e.g., Nitrogen or Argon).
-
Activation: Add EDC•HCl (1.2 eq) to the cooled solution in one portion while stirring.[18]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, a mild acid (e.g., 1M HCl) to remove the urea byproduct and any excess base, followed by a mild base (e.g., saturated NaHCO3 solution), and finally brine.[18][19]
-
Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Optimized Two-Step Aqueous Coupling using EDC/Sulfo-NHS
This protocol is ideal for biomolecules and sensitive substrates in aqueous media.[8]
-
Reagent Preparation:
-
Activation Step:
-
Dissolve the carboxyl-containing molecule in the Activation Buffer.
-
Add EDC (e.g., 10-fold molar excess) and Sulfo-NHS (e.g., 5-fold molar excess) to the solution.
-
Incubate for 15-30 minutes at room temperature.[9]
-
-
Coupling Step:
-
Optional but recommended: Remove excess EDC and byproducts using a desalting column equilibrated with the Coupling Buffer.
-
Immediately add the amine-containing molecule to the activated molecule solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4 °C.[9]
-
-
Quenching: Add a quenching solution (e.g., hydroxylamine or Tris to a final concentration of 20-50 mM) to deactivate any remaining active esters.[9] Incubate for 15 minutes.
-
Purification: Purify the final conjugate using dialysis, size exclusion chromatography, or another appropriate method for your specific molecule.[5]
| Parameter | Recommended Starting Conditions | Rationale & Key Considerations |
| pH (Activation) | 4.5 - 6.0 | Maximizes the efficiency of carboxyl group activation by EDC.[2][6] |
| pH (Coupling) | 7.2 - 8.5 | Ensures the primary amine is deprotonated and nucleophilic.[2][21] |
| Additives | NHS, Sulfo-NHS, HOBt | Stabilizes the active intermediate, reduces side products, and suppresses racemization.[2][12] |
| Reagent Molar Ratio | 1.2 - 2.0 eq (EDC/HOBt) | A slight excess drives the reaction to completion. For biomolecules, a larger excess (up to 10x) may be needed.[9] |
| Temperature | 0 °C to Room Temp | Balances reaction rate with the stability of intermediates. Lower temperatures can improve selectivity.[5] |
| Solvent | DCM, DMF, CH3CN, H2O (with Sulfo-NHS) | Choice depends on substrate solubility. Anhydrous conditions are critical for non-aqueous reactions.[15][22] |
References
-
StackExchange. What are the best conditions for coupling small molecules with EDC?[Link]
-
ACS Publications. pH Optimization of Amidation via Carbodiimides | Industrial & Engineering Chemistry Research. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. Understanding Carbodiimide Chemistry for Efficient Amide Bond Formation. [Link]
-
nanocs. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]
-
NIH. Modification of EDC method for increased labeling efficiency and characterization of low-content protein in gum acacia using asymmetrical flow field-flow fractionation coupled with multiple detectors - PMC. [Link]
-
AAPPTec. Technical Support Information Bulletin 1099 - EDC (Water-Soluble Carbodiimide). [Link]
-
NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. [Link]
-
Fiveable. N-acylurea Definition - Organic Chemistry Key Term. [Link]
-
NIH. Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan - PMC. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Wikipedia. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide. [Link]
-
ACS Publications. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release | Organic Letters. [Link]
-
ResearchGate. Scheme 3. Two-component synthesis of N-acylurea derivatives 12. [Link]
-
ResearchGate. EDC/NHS activation of a surface?[Link]
-
ResearchGate. pH Optimization of Amidation via Carbodiimides | Request PDF. [Link]
-
ResearchGate. How EDC byproduct urea can be separated?[Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
ResearchGate. Why EDC is more efficient in low ph(4.5) when activating -COOH?[Link]
-
American Pharmaceutical Review. Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]
-
ResearchGate. Why is it difficult to perform acid amine coupling using EDC, DMAP and HOBt?[Link]
-
NIH. A Carbodiimide-Fueled Reaction Cycle that Forms Transient 5(4H)-Oxazolones. [Link]
-
The Royal Society of Chemistry. Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]
-
PubMed. Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis. [Link]
-
The Organic Chemistry Portal. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). [Link]
-
ResearchGate. How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?[Link]
-
NTU Scholars. N-Aryl Acylureas as Intermediates in Sequential Self-Repetitive Reactions To Form Poly(amide−imide)s. [Link]
-
ResearchGate. How do I improve the yield of a carboxylic acid/amine coupling with EDC/sulfoNHS in MES?[Link]
-
Reddit. EDC-HOBt Amide coupling workup help : r/Chempros. [Link]
-
Reddit. EDCHCl DMAP coupling issues (any advice appreciated) : r/chemistry*. [Link]
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- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
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- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of Ethyliminium Ionic Liquids
Welcome to the Technical Support Center for the purification of ethyliminium-based ionic liquids (ILs). This guide is designed for researchers, scientists, and drug development professionals who utilize these unique solvents and require high purity for reproducible and accurate experimental outcomes. Impurities such as water, halides, and residual starting materials can significantly alter the physicochemical properties of an IL, leading to erroneous data and failed experiments.[1] This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the challenges of IL purification.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the synthesis and purification of ethyliminium ionic liquids in a direct question-and-answer format.
Question 1: My synthesized 1-ethyl-3-methylimidazolium ([EMIM]) salt is yellow or brown. How can I remove the color?
Answer: Discoloration in imidazolium-based ILs is a common issue, typically arising from impurities formed during synthesis or slight degradation. The most effective method for removing these colored impurities is treatment with activated carbon.
The underlying principle is adsorption; activated carbon possesses a highly porous structure with a large surface area, which effectively traps the larger, often conjugated molecules responsible for the color, while leaving the ionic liquid ions in solution.[2]
-
Immediate Action: A standard protocol involves dissolving the crude IL in a suitable solvent (acetonitrile or water are common choices), adding a small amount of activated carbon, and stirring the mixture.
-
Causality: Heating the mixture can sometimes improve the efficiency of adsorption, but care must be taken to stay well below the boiling point of the solvent and the decomposition temperature of the IL. Following treatment, the carbon is removed by filtration, and the solvent is evaporated. For a detailed procedure, please refer to the Experimental Protocols section below.[3]
Question 2: I performed a halide test with silver nitrate (AgNO₃) and it turned cloudy. How do I remove residual chloride or bromide?
Answer: Residual halides are a frequent impurity, especially when the IL is synthesized from halide precursors.[1] These ions can be detrimental, particularly in electrochemical applications or catalysis. While the AgNO₃ test is a useful qualitative indicator, it is not quantitative.[1] For precise measurement, techniques like Ion Chromatography (IC) or Capillary Electrophoresis (CE) are recommended.[4][5][6]
To remove halide impurities, a liquid-liquid extraction is the preferred method. This process relies on the differential solubility of the ionic liquid and the contaminating halide salts between two immiscible liquid phases.
-
Recommended Protocol: Dissolve the impure IL in water and perform a continuous extraction with an organic solvent like dichloromethane.[3][7] The more polar, inorganic halide salts will preferentially remain in the aqueous phase, while the organic-soluble IL is extracted into the dichloromethane. Multiple extractions may be necessary. After extraction, the organic solvent is removed under vacuum to yield the purified IL.
Question 3: My NMR spectrum shows peaks that don't correspond to my ethyliminium cation or the desired anion. What are they and how do I get rid of them?
Answer: Extraneous peaks in an NMR spectrum typically indicate the presence of unreacted starting materials (e.g., 1-methylimidazole, ethyl bromide) or residual solvents used during synthesis or workup.[8][9]
-
Troubleshooting Steps:
-
Identify the Impurity: Compare the chemical shifts of the unknown peaks to the known spectra of your starting materials and any solvents used.
-
Removal Strategy:
-
For Unreacted Starting Materials: Washing the IL with a solvent in which the impurities are soluble but the IL is not is highly effective. For many ethyliminium ILs, washing with cold ethyl acetate or diethyl ether can remove less polar organic starting materials. The process involves vigorously mixing the IL with the wash solvent, allowing the phases to separate, and decanting the solvent. This should be repeated several times.
-
For Residual Solvents: The final and most critical step in any purification is drying under high vacuum, often with gentle heating. This is essential for removing any remaining volatile organic solvents or water.[10][11]
-
-
Question 4: My reaction is moisture-sensitive, and I suspect my ionic liquid contains too much water. How do I dry it effectively?
Answer: Most ethyliminium ionic liquids are hygroscopic, meaning they readily absorb moisture from the atmosphere.[12][13] Water can act as a nucleophile, a proton source, or a catalyst poison, disrupting many chemical reactions. The gold standard for measuring water content is Karl Fischer (KF) titration.[14][15]
-
Primary Drying Method: The most effective method for drying ILs is heating under high vacuum.[10][16] Temperatures between 60-80°C and a vacuum below 1 mbar are typically sufficient to remove water to ppm levels. The duration depends on the volume of the IL and its initial water content.
-
Alternative Method: For thermally sensitive ILs, drying with molecular sieves (3Å pore size) is a viable option. The IL can be stirred over activated molecular sieves for several hours, followed by filtration.[17] However, studies have shown that for some [EMIM]-based ILs, vacuum drying is more effective than using molecular sieves alone.[10][16]
Purification Workflow & Troubleshooting Logic
The following diagrams illustrate a general purification workflow and a decision-making process for troubleshooting common issues.
Caption: General workflow for the purification of ethyliminium ionic liquids.
Caption: Decision tree for troubleshooting ionic liquid purification issues.
Frequently Asked Questions (FAQs)
-
Q: What is the acceptable level of purity for an ethyliminium ionic liquid?
-
A: The required purity level is highly application-dependent. For general use as a solvent, >98% purity might be acceptable. However, for sensitive applications like electrochemistry, battery research, or pharmaceutical development, purity levels of >99.5% with water and halide content below 50 ppm are often necessary.
-
-
Q: How should I store my purified ionic liquid?
-
Q: Can I distill my ethyliminium ionic liquid to purify it?
-
A: Most ionic liquids, including common ethyliminium salts, have extremely low vapor pressure and will decompose at the high temperatures required for distillation.[19][20] Therefore, conventional distillation is not a viable purification method. However, some specialized techniques exist, such as forming a distillable carbene from the imidazolium cation, but this is not a routine purification procedure.[19]
-
-
Q: What are the key differences between purifying hydrophilic and hydrophobic ILs?
-
A: The primary difference lies in the choice of solvents for extraction and washing. For hydrophilic ILs (e.g., those with chloride or acetate anions), you would use an organic solvent like dichloromethane to extract the IL from an aqueous solution containing water-soluble impurities.[7] For hydrophobic ILs (e.g., those with bis(trifluoromethylsulfonyl)imide, [Tf₂N]⁻, anions), you would wash the IL directly with deionized water to remove water-soluble impurities.
-
Data Summary Tables
Table 1: Common Impurities in Ethyliminium ILs and Recommended Removal Methods
| Impurity | Common Source | Potential Impact | Recommended Purification Method |
| Color | Synthesis byproducts, degradation | Can interfere with optical measurements, may indicate reactive species | Activated Carbon Treatment[2][3] |
| Halides (Cl⁻, Br⁻) | Metathesis synthesis from halide precursors | Corrosion, catalyst poisoning, alters electrochemical window | Liquid-Liquid Extraction[3][7] |
| Water (H₂O) | Atmospheric absorption (hygroscopic) | Side reactions, alters viscosity and polarity, catalyst deactivation | High Vacuum Drying, Molecular Sieves[10][16][17] |
| Starting Materials | Incomplete reaction | Affects reaction stoichiometry, introduces side products | Solvent Washing/Extraction |
Table 2: Purity Assessment Techniques for Ionic Liquids
| Technique | Analyte / Property Measured | Typical Detection Limit / Precision | Reference |
| Karl Fischer (KF) Titration | Water Content | 10 - 100 ppm | [14][15] |
| NMR Spectroscopy | Structural confirmation, organic impurities | ~0.1 mol% | [9][21] |
| Ion Chromatography (IC) | Halide and other ionic impurities | < 10 ppm for halides | [5][6] |
| Capillary Electrophoresis (CE) | Halide and other ionic impurities | ppm level for halides | [4] |
Detailed Experimental Protocols
Protocol 1: Decolorization using Activated Carbon
This protocol describes the removal of colored impurities from a crude ethyliminium ionic liquid.
-
Dissolution: Dissolve the crude, colored ionic liquid (e.g., 50 g) in a minimal amount of a suitable solvent, such as deionized water (250 mL) or acetonitrile, in a round-bottom flask.
-
Carbon Addition: Add activated decolorizing charcoal to the solution. A typical loading is 2-5% by weight relative to the ionic liquid (e.g., 1-2.5 g).[3]
-
Treatment: Equip the flask with a condenser and a magnetic stir bar. Heat the mixture to 60-70°C and allow it to stir vigorously for 12-24 hours.[3]
-
Filtration: Cool the mixture to room temperature. Remove the activated carbon by vacuum filtration. A pad of Celite® or a fine porosity sintered glass funnel is recommended to ensure all fine carbon particles are removed. The resulting filtrate should be colorless.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator.
-
Final Drying: Transfer the ionic liquid to a Schlenk flask and dry under high vacuum (e.g., <1 mbar) at 70-80°C for at least 24 hours to remove residual solvent and water.[3]
Protocol 2: Removal of Water by High Vacuum Drying
This protocol is essential for preparing anhydrous ionic liquids for moisture-sensitive applications.
-
Setup: Place the ionic liquid (which has already been purified of other non-volatile impurities) in a Schlenk flask or a round-bottom flask equipped with a vacuum adapter. The flask should be no more than half full to prevent bumping.
-
Vacuum Application: Connect the flask to a high-vacuum line (a two-stage rotary vane pump combined with an oil diffusion or turbomolecular pump is ideal) protected by a cold trap (liquid nitrogen or dry ice/acetone).
-
Heating: Place the flask in a heating mantle or oil bath set to 70-80°C. Ensure the temperature is well below the decomposition temperature of the IL.[10][17]
-
Drying: Maintain heating and vacuum for 24-72 hours. The duration will depend on the IL's viscosity, the volume of the sample, and the starting water content. Occasional gentle agitation or magnetic stirring can accelerate the process.
-
Verification: After drying, cool the IL to room temperature under vacuum before backfilling with an inert gas like argon or nitrogen. The water content should be verified using Karl Fischer titration.[14]
References
-
Ren, R., et al. (2018). Recovery and purification of ionic liquids from solutions: a review. RSC Advances. Available at: [Link]
-
Hiyka. Moisture Determination via Karl-Fischer Titration - Ionic Liquids. Available at: [Link]
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Leveque, J.-M., et al. (2002). Capillary electrophoresis monitoring of halide impurities in ionic liquids. The Analyst. Available at: [Link]
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Chun, Y., et al. (2020). Facile Separation of Acetic Acid from 1-Ethyl-3-methylimidazolium Acetate Ionic Liquid with the Aid of a Protic Solvent. ACS Omega. Available at: [Link]
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Lirias - KU Leuven. Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry. Available at: [Link]
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IoLiTec. (2019). Ionic liquids for Karl-Fischer titration. Available at: [Link]
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Haddad, P. R., et al. (2004). Quantification of Halide in Ionic Liquids Using Ion Chromatography. Research Explorer. Available at: [Link]
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ResearchGate. (2020). Once you synthesize Ionic liquid , how do you preserve it so that it don't get decompose? Available at: [Link]
-
Dyrda, J. R., & Rovey, J. L. (2022). Drying methods for [Emim]+ based ionic liquid electrospray propellants. University of Illinois. Available at: [Link]
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Dyrda, J. R., & Rovey, J. L. (2022). Drying methods for [Emim]+ based ionic liquid electrospray propellants. AIAA SciTech Forum. Available at: [Link]
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Zahra, S. S., et al. (2024). Exploring Ionic Liquid-Based Liquid–Liquid Extraction as a Benign Alternative for Sustainable Wastewater Treatment. ACS Omega. Available at: [Link]
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ResearchGate. Adsorption of Ionic Liquids from Aqueous Streams on Activated Carbon. Available at: [Link]
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Hilder, E. F., et al. (2008). IC Determination of Halide Impuritiesin Ionic Liquids. ResearchGate. Available at: [Link]
-
Neves, C. M. S. S., et al. (2014). Enhancing the adsorption of ionic liquids onto activated carbon by the addition of inorganic salts. Journal of Colloid and Interface Science. Available at: [Link]
- Earle, M. J., et al. (2006). Preparation and purification of ionic liquids and precursors. Google Patents.
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Van Deun, R., et al. (2014). Determination of Halide Impurities in Ionic Liquids by Total Reflection X‑ray Fluorescence Spectrometry. Analytical Chemistry. Available at: [Link]
-
Atanassova, M. (2021). SOLVENT EXTRACTION OF METALLIC SPECIES IN IONIC LIQUIDS: AN OVERVIEW OF s-, p- AND d-ELEMENTS. Journal of Chemical Technology and Metallurgy. Available at: [Link]
- Lee, S. G., et al. (2004). A purification method of ionic liquids to obtain their high purity. Google Patents.
-
Lemus, J., & Palomar, J. (2023). Adsorption of Ionic Liquids from Aqueous Streams on Activated Carbon. Royal Society of Chemistry. Available at: [Link]
-
MacFarlane, D. R., et al. (2020). Nuclear magnetic resonance characterisation of ionic liquids and organic ionic plastic crystals: common approaches and recent advances. Chemical Communications. Available at: [Link]
-
Damodaran, K. (2022). Recent advances in NMR spectroscopy of ionic liquids. Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]
-
Kubota, F., et al. (2010). Application of ionic liquids to solvent extraction. ResearchGate. Available at: [Link]
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Austin Publishing Group. (2015). Ionic Liquids as Solvents in Separation Processes. Available at: [Link]
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Santos, B. F., et al. (2024). Innovative Green Strategy for the Regeneration of Spent Activated Carbon via Ionic Liquid-Based Systems. MDPI. Available at: [Link]
-
ResearchGate. (2018). The purification of an ionic liquid. Available at: [Link]
-
Damodaran, K. (2016). NMR of ionic liquids. ResearchGate. Available at: [Link]
-
D'Auria, M. (2020). Computational NMR Spectroscopy of Ionic Liquids: [C4C1im]Cl/Water Mixtures. Molecules. Available at: [Link]
-
ResearchGate. (2023). Modification of activated carbon using ionic liquids for concurrent elimination of micropollutants and antibiotic-resistant bacteria from wastewater. Available at: [Link]
-
ResearchGate. (2016). How can I dry an ionic liquid? Available at: [Link]
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Wikipedia. Ionic liquid. Available at: [Link]
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ResearchGate. (2018). In Situ Determination of the Water Content of Ionic Liquids. Available at: [Link]
-
Cammarata, L., et al. (2001). Structures of ionic liquid–water mixtures investigated by IR and NMR spectroscopy. Physical Chemistry Chemical Physics. Available at: [Link]
-
Cremer, T., et al. (2013). Probing Surface and Interfacial Tension of Ionic Liquids in Vacuum with the Pendant Drop and Sessile Drop Method. The Journal of Physical Chemistry B. Available at: [Link]
-
Wikipedia. Karl Fischer titration. Available at: [Link]
-
ResearchGate. (2015). How do you make sure there is water in your Ionic Liquid? Available at: [Link]
-
Giner, B., et al. (2024). New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families. MDPI. Available at: [Link]
-
Socha, A. M., et al. (2017). Impact of Ionic Liquid 1-Ethyl-3-Methylimidazolium Acetate Mediated Extraction on Lignin Features. Scirp.org. Available at: [Link]
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. Available at: [Link]
-
ResearchGate. (2013). What's your typical cleaning method for your ionic liquids? Available at: [Link]
-
ResearchGate. (2017). Impact of Ionic Liquid 1-Ethyl-3-Methylimidazolium Acetate Mediated Extraction on Lignin Features. Available at: [Link]
-
Research and Reviews. (2014). Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids. Available at: [Link]
-
ECHA. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects. Available at: [Link]
-
Neves, C. M. S. S., et al. (2015). Mixtures of the 1-ethyl-3-methylimidazolium acetate ionic liquid with different inorganic salts: insights into their interactions. Physical Chemistry Chemical Physics. Available at: [Link]
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Technical Support Center: Overcoming Stability Issues of Ethyliminium Salts in Solution
Welcome to the technical support center for ethyliminium salt stability. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability of ethyliminium salts in solution. As reactive intermediates and functional motifs, their integrity in solution is paramount for reproducible and successful experimentation. This document provides in-depth, field-proven insights into the causes of instability and offers practical, validated strategies to mitigate these issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the stability of ethyliminium salts.
Q1: What is the primary cause of ethyliminium salt instability in solution?
A1: The predominant cause of instability is hydrolysis.[1][2] The electrophilic carbon atom of the iminium cation (C=N+) is highly susceptible to nucleophilic attack by water. This reaction leads to the formation of an unstable hemiaminal intermediate, which then rapidly decomposes into an aldehyde or ketone and the corresponding primary or secondary amine. This process is often irreversible and results in a loss of the desired reactive species.[1]
Q2: How does pH critically influence the stability of my ethyliminium salt solution?
A2: The stability of an ethyliminium salt is profoundly dependent on the pH of the solution.[3] Both acidic and basic conditions can accelerate degradation, though through different mechanisms.
-
Acidic Conditions (Low pH): While the iminium ion itself is stable against further protonation, excess hydronium ions can catalyze the hydrolysis of the resulting hemiaminal intermediate, pushing the equilibrium towards the degradation products.
-
Neutral to Basic Conditions (High pH): The concentration of the hydroxide ion (OH-), a potent nucleophile, increases with pH. Hydroxide ions can directly attack the iminium carbon, leading to rapid decomposition. Most drugs exhibit optimal stability in a pH range of 4-8, and significant deviations can catalyze degradation.[3] Therefore, there is typically an optimal, narrow pH window in which an ethyliminium salt exhibits maximum stability.
Q3: What role does the solvent play in decomposition?
A3: The choice of solvent is a critical determinant of stability.
-
Protic Solvents: Solvents with labile protons, such as water, alcohols (methanol, ethanol), and to a lesser extent, primary/secondary amines, can act as nucleophiles and directly participate in the degradation of the ethyliminium salt. Water is the most common culprit due to its ubiquitous nature and reactivity.[4]
-
Aprotic Solvents: Aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM) do not have acidic protons and are generally preferred for dissolving and reacting with ethyliminium salts. However, it is crucial to use anhydrous grades of these solvents, as even trace amounts of water can lead to significant degradation over time.
Q4: Can the counter-anion influence the stability of the ethyliminium cation?
A4: Yes, the counter-anion can have a significant, though often indirect, effect. While the primary instability lies with the cation, the anion can influence the overall environment. For instance, anions of strong acids (e.g., perchlorate, tetrafluoroborate) are generally non-nucleophilic and considered "innocent."[5] Conversely, more nucleophilic anions (e.g., chloride, bromide) could potentially interact with the cation, although this is less common than hydrolysis.[6] The anion's primary role is often in influencing the salt's hygroscopicity; some salts attract atmospheric moisture more readily, which can introduce water and initiate hydrolysis.[7]
Q5: What are the common degradation products I should look for?
A5: The typical degradation products arise directly from hydrolysis. For an N,N-disubstituted ethyliminium salt, you would expect to find:
-
Ethylamine (or a substituted ethylamine derivative).
-
An aldehyde or ketone corresponding to the rest of the molecule. These byproducts can often be detected and quantified using analytical techniques like HPLC, GC-MS, or NMR spectroscopy to monitor the extent of degradation.[8][9]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common experimental problems related to ethyliminium salt instability.
Issue 1: Rapid Decrease in Assay Signal or Product Yield Over a Short Time
-
Potential Cause: This is a classic symptom of rapid hydrolytic decomposition of the ethyliminium salt, reducing the concentration of the active reagent.
-
Diagnostic Steps:
-
Verify pH: Immediately measure the pH of your stock solution and your reaction mixture. An unbuffered solution can drift in pH, accelerating degradation.
-
Water Content Analysis: If using anhydrous solvents, confirm their water content using Karl Fischer titration. Cross-contamination from glassware or other reagents is a common source of water.
-
QC Analysis: Use an analytical method like HPLC or NMR to quantify the concentration of the ethyliminium salt in your stock solution. Compare this to the theoretical concentration and to previously prepared batches.
-
-
Preventative & Corrective Actions:
-
Implement pH Control: Prepare your solutions using a buffer system validated for your desired pH range (see Table 2).
-
Use Anhydrous Solvents: Purchase high-quality anhydrous solvents and handle them under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.
-
Prepare Fresh Solutions: For highly sensitive experiments, prepare the ethyliminium salt solution immediately before use.
-
Issue 2: Formation of an Unexpected Precipitate, Haze, or Color Change
-
Potential Cause: The degradation products (amines and aldehydes/ketones) may have different solubility profiles than the parent salt, leading to precipitation. Alternatively, these byproducts may undergo secondary reactions to form colored or insoluble oligomers.
-
Diagnostic Steps:
-
Isolate and Characterize: If possible, isolate the precipitate by centrifugation or filtration. Characterize it using techniques like Mass Spectrometry, NMR, or FTIR to confirm if its composition matches the expected degradation products.
-
Monitor UV-Vis Spectrum: A color change can be tracked with a UV-Vis spectrophotometer, which may reveal the formation of new chromophores over time.
-
-
Preventative & Corrective Actions:
-
Temperature Control: Store stock solutions at low temperatures (e.g., 4°C or -20°C) to slow the rate of decomposition.[3] Ensure solutions are brought to ambient temperature before use to prevent condensation.
-
Inert Atmosphere: Overlay the solution with an inert gas like argon or nitrogen to displace moisture and oxygen, which can participate in side reactions.
-
Solution Filtration: If a slight haze is unavoidable, filter the solution through a 0.22 µm syringe filter immediately before use to remove any particulates.
-
Issue 3: Poor Reproducibility Between Experiments or Different Batches
-
Potential Cause: Inconsistent stability of the ethyliminium salt solution is a major contributor to poor reproducibility. The actual concentration of the active species may vary significantly from day to day or from batch to batch.
-
Diagnostic Steps:
-
Implement a Stability-Indicating Assay: Develop a reliable analytical method (e.g., RP-HPLC with UV detection) that can separate the parent ethyliminium salt from its key degradation products. This is crucial for accurate quantification.[9]
-
Conduct a Time-Course Study: Analyze your stock solution at regular intervals (e.g., 0, 2, 4, 8, 24 hours) after preparation to determine its effective shelf-life under your specific storage conditions.
-
-
Preventative & Corrective Actions:
-
Standardize Solution Preparation: Create a detailed Standard Operating Procedure (SOP) for the preparation and handling of the ethyliminium salt solution. This should specify the solvent grade, pH, storage temperature, and handling precautions.
-
Define a "Use By" Period: Based on your time-course study, establish a clear expiration time for your prepared solutions. Discard any solution that has passed this time.
-
Qualify New Batches: Before using a new lot of the ethyliminium salt solid, prepare a solution and verify its stability profile to ensure lot-to-lot consistency.
-
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for ethyliminium salt instability.
Section 3: Key Protocols & Methodologies
Protocol 3.1: Establishing an Optimal pH Stability Profile
This protocol outlines a method to determine the pH at which your ethyliminium salt exhibits the greatest stability.
-
Prepare Buffer Solutions: Prepare a series of buffer solutions spanning a relevant pH range (e.g., from pH 3 to pH 8 in 1.0 pH unit increments). Use buffers with minimal nucleophilic character (see Table 2).
-
Prepare Stock Solution: Prepare a concentrated stock solution of your ethyliminium salt in a suitable anhydrous aprotic solvent (e.g., acetonitrile).
-
Create Test Samples: Dilute the stock solution into each buffer to a final, known concentration. Ensure the final percentage of the organic solvent is consistent across all samples.
-
Set Time Points: Aliquot samples for analysis at various time points (e.g., T=0, 1, 4, 8, 24 hours). Store all samples under identical, controlled temperature conditions.
-
Analyze Samples: At each time point, quench any reaction if necessary and analyze the samples using a pre-developed, stability-indicating HPLC method.
-
Plot Data: Quantify the percentage of the remaining ethyliminium salt at each time point for each pH. Plot [% Remaining Salt] vs. Time for each pH value. The pH that shows the slowest rate of degradation is the optimum for stability.
Protocol 3.2: Best Practices for Storage and Handling of Solutions
Proper storage is essential to prolong the useful life of your ethyliminium salt solutions.
-
Temperature: Store solutions at the lowest practical temperature that does not cause the salt to precipitate. For many salts, 4°C is adequate, while -20°C is preferred for long-term storage.[10]
-
Atmosphere: Always store solutions under an inert atmosphere. After dispensing from the container, flush the headspace with dry nitrogen or argon before sealing.
-
Containers: Use amber glass vials with PTFE-lined screw caps to prevent photodegradation and moisture ingress. Avoid plastic containers that may be permeable to moisture or leach contaminants.
-
Handling: When using a refrigerated solution, allow it to warm to room temperature before opening the cap. This prevents atmospheric moisture from condensing into the cold solution. Use clean, dry syringes and needles for transfers.
Visual Representation of Hydrolytic Decomposition
Caption: The general pathway of ethyliminium salt hydrolysis.
Section 4: Data Summaries
Table 1: Qualitative Influence of Common Solvents on Ethyliminium Salt Stability
| Solvent Class | Example Solvents | Relative Stability | Rationale |
| Aprotic Polar | Acetonitrile (ACN), DMF | Good | Non-nucleophilic, good solvating power. Anhydrous grade is essential. |
| Aprotic Nonpolar | Dichloromethane (DCM), Toluene | Good to Moderate | Non-nucleophilic, but lower solvating power may be an issue. Toluene can be effective for precipitating some salts during synthesis, aiding purification.[11] |
| Protic Polar | Water, Methanol, Ethanol | Poor | Act as nucleophiles, directly causing hydrolysis and degradation.[4] |
Table 2: Recommended Buffer Systems for Aqueous or Semi-Aqueous Media
| Desired pH Range | Recommended Buffer System | pKa | Comments |
| 3.8 - 5.8 | Acetate (Acetic Acid / Sodium Acetate) | 4.76 | Widely available and effective, but ensure acetate itself does not participate in side reactions. |
| 6.1 - 8.1 | Phosphate (NaH₂PO₄ / Na₂HPO₄) | 7.21 | Excellent buffering capacity around neutral pH. Check for compatibility as phosphate can sometimes interact with metal ions. |
| 5.8 - 7.2 | MES (2-(N-morpholino)ethanesulfonic acid) | 6.15 | A "Good's" buffer, known for being biologically inert and having minimal interaction with many systems. |
References
-
ChemTube3D. (n.d.). Pyrrole-Vilsmeier-Hydrolysis of an Iminium Salt. Retrieved from [Link]
-
Li, S., et al. (2015). Stability of pharmaceutical salts in solid oral dosage forms. PubMed. Retrieved from [Link]
-
The K Biel Post. (2022, October 12). Troubleshooting and optimizing lab experiments. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion. Retrieved from [Link]
-
Canadian Journal of Chemistry. (2017). A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. harvest.usask.ca. Retrieved from [Link]
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LibreTexts. (2020). 6.6 Hydrolysis of Salts. Inorganic Chemistry for Chemical Engineers. Retrieved from [Link]
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Slideshare. (2016). Factors affecting stability of drugs. Retrieved from [Link]
-
FlinnScientific. (2012, December 17). Hydrolysis of Salts. YouTube. Retrieved from [Link]
-
Pace, V., et al. (2019). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. National Center for Biotechnology Information. Retrieved from [Link]
-
Canadian Journal of Chemistry. (2017). A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5- Py2 Complex or P4S10. harvest.usask.ca. Retrieved from [Link]
-
AP Chemistry. (2020, March 2). AP Chem Hydrolysis of Salts Lab with Net Ionic Equations. YouTube. Retrieved from [Link]
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Wang, Y., et al. (2016). Progress in the development of stabilization strategies for nanocrystal preparations. National Center for Biotechnology Information. Retrieved from [Link]
-
Laney Recycling and Aggregates. (n.d.). Tips for Storing and Distributing Salt Products Efficiently. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Effects of pH and Salt Concentration on Stability of a Protein G Variant Using Coarse-Grained Models. PMC. Retrieved from [Link]
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New Hampshire Department of Environmental Services. (2011). Salt Storage. Retrieved from [Link]
-
Salt Institute. (n.d.). Salt Storage Handbook. Retrieved from [Link]
-
Ohio Environmental Protection Agency. (n.d.). Recommendations for Salt Storage. Retrieved from [Link]
-
Swain, C. G., & Kaiser, L. E. (1958). Mechanisms of Decomposition of Neutral Sulfonium Salts in Solution. II. t-Butyldimethylsulfonium Salts. ElectronicsAndBooks. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Development and validation of MRM analysis of pesticide metabolites for the environmental safety assessment of biobeds disposal. Analytical Methods. Retrieved from [Link]
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ResearchGate. (n.d.). How does lithium salt anion affect oxidation decomposition reaction of ethylene carbonate: A density functional theory study. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Effect of Concentrated Salts Solutions on the Stability of Immobilized Enzymes. PMC. Retrieved from [Link]
-
PubMed. (2024). Toxic metal contamination in edible salts and its attributed human health risks: a systematic review and meta-analysis. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2013). Synthesis and properties of acetamidinium salts. National Center for Biotechnology Information. Retrieved from [Link]
-
International Research Journal of Pharmacy and Medical Sciences. (2020). Studying Analytical Methods for Monitoring of Antibiotics in Environmental Waters, A review. irjpms.com. Retrieved from [Link]
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Technical Support Center: Optimizing Temperature for Ethyliminium Cation Formation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the critical process of forming ethyliminium cations, essential reactive intermediates in modern organic synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the nature and formation of ethyliminium cations.
Q1: What is an ethyliminium cation and why is it a critical intermediate in synthesis?
An ethyliminium cation is a specific type of iminium ion, a polyatomic ion with a positively charged nitrogen atom double-bonded to a carbon atom ([R¹R²C=NR³R⁴]⁺).[1][2] In an ethyliminium cation, at least one of the 'R' groups is an ethyl moiety.
Their significance stems from the C=N double bond, where the positive charge is delocalized, rendering the carbon atom highly electrophilic and susceptible to attack by nucleophiles.[3] This reactivity is the cornerstone of numerous carbon-carbon and carbon-heteroatom bond-forming reactions that are pivotal in the synthesis of complex molecules like alkaloids and heterocyclic compounds, which form the backbone of many pharmaceuticals.[3][4]
Q2: What is the general mechanism for ethyliminium cation formation?
The formation is a reversible condensation reaction, typically between a secondary amine (like diethylamine) and a carbonyl compound (an aldehyde or ketone).[1][4] The process is generally acid-catalyzed and proceeds through several key steps:
-
Nucleophilic Attack: The secondary amine attacks the carbonyl carbon.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine.[5]
-
Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (H₂O).[6]
-
Elimination of Water: The lone pair of electrons on the nitrogen pushes out the water molecule, forming the C=N double bond and the resulting iminium cation.[5][7]
Because water is a byproduct, its removal from the reaction mixture can drive the equilibrium toward the desired iminium product, a key optimization strategy based on Le Chatelier's principle.[6][8]
Diagram 1: General Mechanism of Iminium Cation Formation
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Technical Support Center: Strategies to Minimize Byproducts in Ethyliminium Synthesis
Welcome to the Technical Support Center for Ethyliminium Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of ethyliminium salts. Our goal is to equip you with the knowledge to minimize byproduct formation and enhance the purity of your target compounds. This resource is structured as a dynamic troubleshooting guide and a comprehensive FAQ section to directly address the challenges you may encounter during your experimental work.
Troubleshooting Guide: Common Issues in Ethyliminium Synthesis
This section addresses specific problems observed during the synthesis of ethyliminium salts, their probable causes, and actionable solutions grounded in chemical principles.
Issue 1: Presence of Unreacted Starting Materials in the Final Product
-
Observation: Analytical data (e.g., NMR, HPLC) of the crude or purified product shows significant signals corresponding to the starting amine and/or the ethylating agent (e.g., acetaldehyde, diethyl sulfate).
-
Probable Causes:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Stoichiometric Imbalance: Incorrect molar ratios of reactants can lead to an excess of one starting material.
-
Poor Reactant Quality: Degradation or impurities in the starting materials can hinder their reactivity.
-
-
Solutions & Scientific Rationale:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal duration. A modest increase in temperature can enhance the reaction rate, but excessive heat may promote side reactions.[1][2][3]
-
Precise Stoichiometry: Carefully calculate and measure the molar equivalents of your reactants. For reactions like reductive amination, a slight excess of the amine or the reducing agent might be beneficial to drive the reaction to completion.
-
Verify Starting Material Purity: Before starting the synthesis, confirm the purity of your starting materials using appropriate analytical methods. Impurities can act as catalysts for side reactions or inhibit the primary reaction pathway.
-
Issue 2: Formation of an Imine Byproduct
-
Observation: A significant impurity is detected, often with a characteristic C=N stretch in the IR spectrum and corresponding signals in the NMR spectrum, indicative of an imine intermediate. This is particularly common in reductive amination approaches.
-
Probable Cause:
-
Incomplete Reduction: The reducing agent may be too weak, added in insufficient quantity, or the reaction conditions may not be optimal for the complete reduction of the initially formed iminium or imine intermediate to the desired ethylamine.[4]
-
-
Solutions & Scientific Rationale:
-
Choice of Reducing Agent: For reductive aminations, sodium triacetoxyborohydride (NaBH(OAc)₃) is often a mild and selective choice that effectively reduces the iminium ion with minimal side reactions.[5][6] Stronger reducing agents like sodium borohydride (NaBH₄) can be used, but may require careful control of addition and temperature to avoid reduction of the starting aldehyde.[6][7]
-
pH Control: The pH of the reaction medium is critical. Slightly acidic conditions (pH 4-6) generally favor the formation of the iminium ion, which is more readily reduced than the neutral imine.
-
Staged Addition: Consider a two-step, one-pot approach where the imine is allowed to form first, followed by the addition of the reducing agent. This can sometimes improve the yield of the desired amine.[8]
-
Issue 3: Over-alkylation and Formation of Quaternary Ammonium Salts
-
Observation: The product mixture contains a salt with multiple ethyl groups on the nitrogen atom, leading to a quaternary ammonium species. This is more likely when using highly reactive ethylating agents.
-
Probable Cause:
-
Excessive Reactivity of Ethylating Agent: Potent ethylating agents like diethyl sulfate or ethyl iodide can lead to uncontrolled, successive alkylations of the amine nitrogen.
-
Reaction Conditions Favoring Further Alkylation: Higher temperatures and prolonged reaction times can increase the likelihood of over-alkylation.
-
-
Solutions & Scientific Rationale:
-
Controlled Addition of Ethylating Agent: Add the ethylating agent dropwise and at a controlled temperature to maintain a low instantaneous concentration, thereby disfavoring multiple alkylation events.
-
Use of Milder Ethylating Agents: Consider using less reactive ethylating agents if the reaction allows.
-
Eschweiler-Clarke Conditions: For N-methylation, the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, is an excellent method to form tertiary amines from primary or secondary amines without the formation of quaternary ammonium salts.[9][10][11][12] A similar principle can be applied for ethylation using acetaldehyde. The mechanism involves the formation of an iminium ion that is then reduced, a process that inherently stops at the tertiary amine stage.[13]
-
Issue 4: Difficulty in Product Purification and Isolation
-
Observation: The crude product is an oil or a sticky solid that is difficult to crystallize or purify by column chromatography.
-
Probable Causes:
-
Presence of Multiple Byproducts: A complex mixture of products and byproducts can inhibit crystallization.
-
Hygroscopic Nature of the Salt: Many iminium salts are hygroscopic and readily absorb atmospheric moisture, making them difficult to handle and solidify.
-
Residual Solvent: Trapped solvent molecules can interfere with crystallization.
-
-
Solutions & Scientific Rationale:
-
Aqueous Work-up: A carefully designed aqueous work-up can remove water-soluble impurities. For basic amine products, an acid wash can be used to extract the product into the aqueous phase, leaving non-basic impurities in the organic layer. Subsequent basification and extraction can then isolate the purified amine.
-
Trituration: Vigorously stirring the crude product in a solvent in which the desired product is insoluble, but the impurities are soluble, can often induce crystallization or at least produce a more manageable solid.
-
Column Chromatography: If direct crystallization fails, column chromatography is a powerful purification technique. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is critical and should be determined by preliminary TLC analysis.[14]
-
Drying: Ensure the purified product is thoroughly dried under high vacuum to remove any residual solvents or water.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing ethyliminium salts, and what are the key byproducts for each?
A1: The most common routes involve the reaction of a primary or secondary amine with an ethylating agent. The choice of method influences the potential byproducts:
| Synthetic Route | Description | Common Byproducts |
| Reductive Amination | Reaction of an amine with acetaldehyde in the presence of a reducing agent. | Unreacted starting materials, imine intermediate, over-reduction products (if applicable).[4][6][8] |
| Direct Alkylation | Reaction of an amine with an ethylating agent like diethyl sulfate or ethyl iodide. | Over-alkylated products (quaternary ammonium salts), unreacted starting materials. |
| Pictet-Spengler Reaction | For specific structures, this involves the condensation of a β-arylethylamine with an aldehyde (like acetaldehyde) to form a tetrahydroisoquinoline, proceeding through an ethyliminium-like intermediate. | Incomplete cyclization products, side products from the aromatic ring.[15][16][17][18][19] |
| Eschweiler-Clarke Analogue | Using acetaldehyde instead of formaldehyde with formic acid to introduce an ethyl group. | Generally clean, but can have unreacted starting materials if not driven to completion.[9][10] |
Q2: How can I effectively monitor the progress of my ethyliminium synthesis to minimize byproduct formation?
A2: Real-time reaction monitoring is crucial. Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for qualitatively tracking the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is highly recommended.[20][21][22] By taking aliquots from the reaction mixture at regular intervals, you can determine the optimal reaction time and prevent the formation of degradation products that may arise from prolonged reaction times or excessive heating.[2]
Q3: What analytical techniques are most suitable for identifying and characterizing unknown byproducts in my ethyliminium synthesis?
A3: A combination of techniques is often necessary for unambiguous structure elucidation:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the components of the reaction mixture and assessing purity.[20][21][23]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of the separated components, offering crucial clues to their identity.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for determining the detailed molecular structure of the main product and any isolated byproducts.[20][23]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the C=N bond in an imine byproduct.
Q4: How does the choice of solvent impact byproduct formation in ethyliminium synthesis?
A4: The solvent plays a critical role in reaction kinetics and selectivity. A solvent that effectively dissolves all reactants will promote a more homogeneous reaction and can lead to faster reaction times and fewer side reactions.[1] For reactions involving ionic intermediates like iminium ions, polar aprotic solvents (e.g., acetonitrile, DMF) can be beneficial. It is advisable to perform small-scale solvent screening experiments to identify the optimal solvent for your specific reaction.
Visualizing Reaction Pathways
To better understand the formation of the desired ethyliminium ion and potential byproducts, the following diagrams illustrate the key reaction mechanisms.
Caption: Reductive amination pathway for ethyliminium synthesis, highlighting the imine intermediate.
Caption: Direct alkylation pathway, illustrating the potential for over-alkylation byproducts.
References
-
Biotage. (2023, February 6). Can Reaction Temperature Impact Synthetic Product Yield and Purity?[Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?[Link]
-
Biotage. (2023, February 6). How does reaction time impact synthetic product purity and yield?[Link]
-
J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. [Link]
-
J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction. [Link]
-
ResearchGate. (n.d.). The possible pathways for Pictet–Spengler reactions. [Link]
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]
-
ResearchGate. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. [Link]
-
YouTube. (2025, October 12). Eschweiler-Clarke reaction. [Link]
-
ResearchGate. (n.d.). Solid-Phase Intramolecular N-Acyliminium Pictet−Spengler Reactions as Crossroads to Scaffold Diversity. [Link]
-
MDPI. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. [Link]
-
MDPI. (2022, December 22). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. [Link]
-
ResearchGate. (n.d.). Recent advancements in HPLC-NMR and applications for natural product profiling and identification. [Link]
-
AWS. (n.d.). Effect of Temperature on the Purity and Yield of Aspirin. [Link]
-
PubMed. (2013, May 5). Development and validation of a stability indicating assay of doxofylline by RP-HPLC: ESI-MS/MS, ¹H and ¹³C NMR spectroscopic characterization of degradation products and process related impurities. [Link]
-
PubMed. (2020, May 10). Synthesis and characterization of oxitropium bromide related substances and novel stability indicating HPLC methods. [Link]
-
Semantic Scholar. (n.d.). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. [Link]
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- 5. Reductive amination - Wikipedia [en.wikipedia.org]
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- 7. researchgate.net [researchgate.net]
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- 9. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
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Technical Support Center: Catalyst Deactivation in Ethyliminium-Catalyzed Processes
Welcome to the technical support center for ethyliminium-catalyzed processes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst deactivation. My goal is to provide you with not only troubleshooting steps but also the underlying scientific principles to empower your experimental design and interpretation.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst deactivation in my ethyliminium-catalyzed reaction?
A: The primary indicator of catalyst deactivation is a decline in reaction rate and/or selectivity over time.[1][2] You may also observe changes in the reaction mixture's color or the formation of precipitates. In continuous flow setups, an increase in backpressure can also signal catalyst bed fouling.
Q2: My catalyst seems to be losing activity. What are the likely culprits?
A: Catalyst deactivation in these systems typically falls into three main categories: poisoning, fouling, and thermal degradation.[3][4][5]
-
Poisoning: Strong chemisorption of impurities from your feedstock or solvent onto the active sites of the catalyst.[3][6] Common poisons include sulfur, nitrogen compounds, and water.[3][7]
-
Fouling: Physical blockage of the catalyst's active sites or pores by deposited materials, such as carbonaceous residues (coke) or high molecular weight byproducts.[3][8]
-
Thermal Degradation: High reaction temperatures can lead to structural changes in the catalyst, such as sintering (agglomeration of active particles) or decomposition of the ethyliminium cation itself.[1][5]
Q3: Can I regenerate my deactivated ethyliminium-based catalyst?
A: In some cases, yes. Regeneration feasibility depends on the deactivation mechanism. Fouling by coke can often be reversed by controlled oxidation (burning off the carbon deposits).[9][10] Some types of poisoning may be reversible by washing with an appropriate solvent to remove the adsorbed poison.[4] However, deactivation due to thermal degradation or irreversible poisoning is generally permanent.[1][8]
Q4: How does water affect my ethyliminium catalyst?
A: Water can be a significant deactivating agent.[3] It can act as a poison by strongly adsorbing to active sites, and in some cases, it can lead to the hydrolysis and degradation of the ionic liquid catalyst itself.[3] The presence of water can also promote undesirable side reactions. Therefore, ensuring anhydrous conditions is often critical for maintaining catalyst stability.[3]
II. Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving specific issues related to catalyst deactivation.
Guide 1: Diagnosing the Root Cause of Deactivation
A systematic approach is crucial to pinpointing the cause of catalyst deactivation. The following workflow outlines the key steps.
Caption: Workflow for diagnosing catalyst deactivation.
Step-by-Step Protocol for Root Cause Analysis:
-
Review Operational Data: Scrutinize your experimental logs. Correlate the onset of deactivation with any changes in reaction temperature, pressure, or feedstock batches.
-
Analyze Raw Materials: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to screen for potential poisons in your reactants and solvents.[11] Karl Fischer titration is essential for quantifying water content.
-
Characterize the Spent Catalyst: A thorough analysis of the deactivated catalyst is critical for an accurate diagnosis.[12][13][14]
Analytical Technique Information Gained Potential Indication of Deactivation BET Surface Area Analysis Measures the total surface area and pore volume of the catalyst.[13][14] A significant decrease in surface area suggests fouling or sintering.[12] X-ray Photoelectron Spectroscopy (XPS) Determines the elemental composition and chemical states on the catalyst surface.[9] Can directly detect the presence of poisons like sulfur or nitrogen on the active sites.[12] Thermogravimetric Analysis (TGA) Measures changes in catalyst weight as a function of temperature. Weight loss at specific temperatures can indicate the combustion of coke deposits (fouling) or decomposition of the ionic liquid. Temperature-Programmed Desorption (TPD) Identifies the nature and strength of adsorbed species on the catalyst surface.[12] Can reveal the presence of strongly bound poisons. Scanning/Transmission Electron Microscopy (SEM/TEM) Provides high-resolution images of the catalyst morphology.[15] Can visualize sintering (particle growth) or the presence of deposits on the surface.
Guide 2: Troubleshooting Specific Deactivation Mechanisms
Issue 1: Suspected Catalyst Poisoning
Symptoms: Rapid and often irreversible loss of activity. The deactivation rate may be proportional to the concentration of the impurity in the feed.
Underlying Cause: Impurities in the feedstock or solvent are strongly and preferentially adsorbing to the active catalytic sites, rendering them inactive.[3][6] For ethyliminium catalysts, which often have acidic or electrophilic character, basic compounds like amines are common poisons.[7]
Mitigation and Resolution Workflow:
Caption: Troubleshooting workflow for catalyst poisoning.
Detailed Protocols:
-
Feedstock Purification:
-
Identify the poison using techniques like GC-MS or specific elemental analysis.
-
Implement an appropriate purification method. For example, use activated carbon or molecular sieves to remove organic impurities and residual water.
-
-
Catalyst Washing (for potential reversible poisoning):
-
Carefully remove the catalyst from the reactor under an inert atmosphere.
-
Wash the catalyst with a solvent that can dissolve the suspected poison but does not harm the catalyst itself. Anhydrous, non-coordinating solvents are often a good starting point.
-
Dry the catalyst thoroughly under vacuum before re-introducing it to the reactor.
-
Issue 2: Suspected Fouling or Coking
Symptoms: Gradual loss of activity. In packed-bed reactors, you may observe an increase in pressure drop. The catalyst may appear discolored (darkened).
Underlying Cause: Polymerization or condensation of reactants or products on the catalyst surface, leading to the formation of carbonaceous deposits (coke) that physically block active sites and pores.[3][8]
Mitigation and Resolution:
-
Optimize Reaction Conditions:
-
Lower Temperature: Coking reactions are often favored at higher temperatures.[16]
-
Adjust Reactant Ratios: A higher ratio of a hydrogen-donating species (if applicable to your reaction) can sometimes suppress coke formation.
-
-
Catalyst Regeneration via Decoking:
-
WARNING: This is a highly exothermic process and must be done with extreme care and proper temperature control to avoid damaging the catalyst via sintering.
-
Protocol:
-
Purge the reactor with an inert gas (e.g., nitrogen) to remove all reactants.
-
Introduce a dilute stream of an oxidizing agent (e.g., 1-5% oxygen in nitrogen) at a controlled temperature (typically starting lower and slowly ramping up).
-
Monitor the reactor temperature and the composition of the off-gas (for CO and CO2) to track the progress of coke combustion.
-
Once coke removal is complete (indicated by the cessation of CO/CO2 evolution), cool the reactor under an inert atmosphere.
-
-
Issue 3: Suspected Thermal Degradation
Symptoms: Slow, gradual, and typically irreversible loss of activity, especially when operating at high temperatures.
Underlying Cause: The catalyst's structure is being irreversibly altered by heat.[5] This can involve the sintering of active metal nanoparticles (if present) or the chemical decomposition of the ethyliminium ionic liquid itself.[17]
Mitigation and Resolution:
-
Re-evaluate Operating Temperature: This is the most critical parameter. Determine the minimum temperature required for acceptable reaction rates and operate below the catalyst's thermal stability limit.
-
Improve Heat Transfer: Ensure efficient heat dissipation in your reactor to avoid localized "hot spots" that can accelerate thermal degradation.
-
Catalyst Modification: Consider using a more thermally stable support material or modifying the structure of the ethyliminium cation to enhance its intrinsic stability.
III. References
-
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Retrieved from
-
Lecture 10 Catalyst characterization. (n.d.). NPTEL. Retrieved from
-
Analysis of Catalysts. (n.d.). tasconusa.com. Retrieved from
-
Catalyst Characterization Techniques. (2021). Hiden Analytical. Retrieved from
-
Lecture 6 Catalyst characterization. (n.d.). NPTEL. Retrieved from
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. Retrieved from
-
Qi, Z., Chen, J., et al. (2023). Studies on the Stability and Deactivation Mechanism of Immobilized Ionic Liquids in Catalytic Esterification Reactions. Langmuir. Retrieved from
-
Inhibition of Catalytic Activity in Ionic Liquids: Implications for Catalyst Design and the Effect of Cosolvents. (n.d.). ResearchGate. Retrieved from
-
Mechanisms of catalyst deactivation. (n.d.). ResearchGate. Retrieved from
-
Advances in Catalyst Deactivation and Regeneration. (n.d.). MDPI. Retrieved from
-
Mechanisms of catalyst deactivation. (n.d.). SciSpace. Retrieved from
-
Mechanisms of catalyst deactivation. (n.d.). R Discovery. Retrieved from
-
Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. Retrieved from
-
Reaction Conditions of Catalyst Activity Evaluation. (n.d.). ResearchGate. Retrieved from
-
What Is Catalyst Deactivation? (2025). YouTube. Retrieved from
-
Stability and Deactivation Behavior of Cuprous Acetylide Containing Catalysts in Reppe Ethynylation. (n.d.). MDPI. Retrieved from
-
Gudmundsson, A., Gustafson, K. P. J., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. Diva-portal.org. Retrieved from
-
What Causes Catalyst Deactivation And Poisoning? (2025). YouTube. Retrieved from
-
Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. (n.d.). Green Chemistry (RSC Publishing). Retrieved from
-
Figure 5: Catalyst stability and regeneration test with a) H2 reduction... (n.d.). ResearchGate. Retrieved from
-
Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. ResearchGate. Retrieved from
-
Heterogeneous Catalyst Deactivation and Regeneration: A Review. (n.d.). MDPI. Retrieved from
-
Strategies to Enhance Catalyst Lifetime and Reduce Operational Costs. (n.d.). ResearchGate. Retrieved from
-
Method for the regeneration of spent alumina-based catalysts. (n.d.). European Patent Office. Retrieved from
-
Sulfonate Ionic Liquid as a Stable and Active Catalyst for Levoglucosenone Production from Saccharides via Catalytic Pyrolysis. (n.d.). MDPI. Retrieved from
-
Catalyst Stability—Bottleneck of Efficient Catalytic Pyrolysis. (n.d.). MDPI. Retrieved from
-
Effect of Conditions and Catalysis on Products. (2021). ResearchGate. Retrieved from
-
FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. (n.d.). ResearchGate. Retrieved from
-
Peroxymonosulfate activation by CuMn-LDH for the degradation of bisphenol A: Effect, mechanism, and pathway. (2024). PubMed. Retrieved from
-
The second life of Ziegler catalyst. Ethylene polymerization reactions with TiCl4–Al[C2H5]2Cl/Mg(C4H9)2 catalyst. (n.d.). ResearchGate. Retrieved from
-
Stability and Degradation of Pt/C Catalysts Explored with IL-TEM. (n.d.). ResearchGate. Retrieved from
-
Effect of Operation Conditions on the Catalytic Performance of the Co/Mn/TiO2 Catalyst for Conversion of Synthesis Gas to Light Olefins. (n.d.). ResearchGate. Retrieved from
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reaction condition optimization for selective ethyliminium addition
Welcome to the technical support center for optimizing selective ethyliminium addition reactions. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-C and C-heteroatom bond formation via iminium ion intermediates. Here, we address common challenges through a series of frequently asked questions and in-depth troubleshooting guides, grounded in mechanistic principles and field-proven strategies.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational concepts to ensure a solid understanding of the key parameters governing your reaction.
Q1: What is an ethyliminium ion, and what makes it a valuable intermediate in synthesis?
A1: An ethyliminium ion is a reactive cationic species characterized by a C=N double bond where the nitrogen atom is substituted with an ethyl group and is positively charged. These ions are potent electrophiles, making them highly effective at reacting with a wide range of weak and soft nucleophiles.[1] Their utility lies in their ability to facilitate the formation of α-functionalized amines and nitrogen-containing heterocycles, which are crucial scaffolds in many biologically active molecules, natural products, and pharmaceuticals.[1]
Q2: How are ethyliminium ions typically generated for a reaction?
A2: Ethyliminium ions are almost always generated in situ (within the reaction mixture) due to their high reactivity. The most common method involves the condensation of an ethylamine with an aldehyde or ketone, followed by activation with an acid. This activation can be achieved using:
-
Brønsted Acids (e.g., Chiral Phosphoric Acids - CPAs): These protonate the intermediate hemiaminal, facilitating the loss of water to form the iminium ion.
-
Lewis Acids: These coordinate to the oxygen of the hemiaminal, also promoting dehydration. The choice of acid is critical as it not only catalyzes the formation of the iminium ion but can also create a chiral environment to control stereoselectivity in asymmetric reactions.[2]
Q3: What are the primary factors that control the enantioselectivity of a nucleophilic addition to an ethyliminium ion?
A3: Achieving high enantioselectivity is a multi-parameter challenge. The key factors are:
-
Chiral Catalyst/Activator: The catalyst (e.g., a chiral Brønsted acid) forms a chiral ion pair with the iminium ion, effectively shielding one face of the electrophile and directing the nucleophile to the other.[2]
-
Temperature: Lowering the reaction temperature often leads to a significant increase in enantiomeric excess (ee).[3] This is because the energy difference between the diastereomeric transition states leading to the two enantiomers becomes more significant relative to the available thermal energy (kT).
-
Solvent: The solvent can influence the conformation of the catalyst-substrate complex and the solubility of intermediates. A systematic solvent screen is crucial. Non-polar solvents or specific solvent mixtures can sometimes enhance selectivity by promoting a more organized transition state.[3][4]
-
Catalyst Loading: The amount of catalyst used must be optimized. While increasing catalyst loading can improve reaction rates, it can sometimes lead to a decrease in enantioselectivity due to the formation of non-productive aggregates or alternative reaction pathways.[5]
Q4: Can additives improve the outcome of my reaction?
A4: Yes, additives can have a profound impact.[6] For instance, the presence of a co-catalyst or a specific base can modulate the reaction pathway. In some cases, water can surprisingly improve both yield and enantioselectivity, particularly in biphasic systems.[5] Additives might help maintain catalyst activity, suppress side reactions, or assist in the proton transfer steps of the catalytic cycle.
Part 2: Troubleshooting Guide for Common Issues
This section provides a problem-oriented approach to resolving specific experimental challenges.
Problem 1: Low Yield or No Product Formation
Your reaction is not proceeding as expected, resulting in low conversion of starting materials.
Possible Cause & Suggested Solution
-
Inefficient Iminium Ion Generation: The equilibrium may not favor the formation of the reactive electrophile.
-
Troubleshooting Steps:
-
Verify Acid Strength/Type: Ensure your Brønsted or Lewis acid catalyst is sufficiently strong to promote dehydration of the hemiaminal intermediate. If using a Brønsted acid, consider one with a lower pKa.
-
Use of Dehydrating Agents: Add molecular sieves (3Å or 4Å) to the reaction to sequester water, which is a byproduct of iminium ion formation. This drives the equilibrium toward the product.
-
Increase Temperature: While lower temperatures are better for selectivity, a moderate increase in temperature may be necessary to overcome the activation energy for iminium ion formation. Find a balance where yield is acceptable without completely sacrificing selectivity.
-
-
-
Poor Nucleophilicity or Nucleophile Degradation: The nucleophile may not be reactive enough under the reaction conditions or may be decomposing.
-
Troubleshooting Steps:
-
Assess Nucleophile Stability: Confirm that your nucleophile is stable in the presence of the acid catalyst. Some nucleophiles can be protonated and deactivated.
-
Consider a Co-catalyst: Some reactions benefit from a dual catalysis system where one catalyst activates the electrophile (iminium) and another activates the nucleophile. For example, a Lewis base could be used to generate a more reactive enolate from a pro-nucleophile.
-
-
Problem 2: Poor Enantioselectivity or Diastereoselectivity
The desired product is formed, but with a low enantiomeric excess (ee) or diastereomeric ratio (dr).
Possible Cause & Suggested Solution
-
Suboptimal Catalyst Performance: The chosen chiral catalyst may not be providing sufficient stereochemical control.
-
Troubleshooting Steps:
-
Screen Catalysts: Test a range of catalysts with different chiral backbones and steric properties. For chiral phosphoric acids (CPAs), modifying the 3,3'-substituents can dramatically alter the shape of the chiral pocket.
-
Optimize Catalyst Loading: Systematically vary the catalyst loading (e.g., 1 mol%, 2 mol%, 5 mol%, 10 mol%). An optimal loading exists where the reaction is efficient and selective; higher loadings can sometimes lead to the formation of racemic background reactions.[5]
-
-
-
Unfavorable Reaction Conditions: The solvent and temperature are not optimized for stereodifferentiation.
-
Troubleshooting Steps:
-
Temperature Screening: Run the reaction at a series of decreasing temperatures (e.g., RT, 0 °C, -20 °C, -60 °C, -78 °C). A clear trend of increasing 'ee' with lower temperature is a strong indicator that the transition states are well-ordered.[3]
-
Solvent Screening: The polarity and coordinating ability of the solvent are critical. Test a range from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., CH2Cl2, DCE). Often, a mixture of solvents, such as hexane/toluene, provides the best balance of solubility and selectivity.[3]
-
-
Data Presentation: Effect of Solvent & Temperature on Enantioselectivity
The following table summarizes hypothetical but realistic optimization data for an asymmetric ethyliminium addition, illustrating the impact of key parameters.
| Entry | Catalyst (mol%) | Solvent (v/v) | Temperature (°C) | Yield (%) | ee (%) |
| 1 | 5 | Toluene | 25 | 95 | 65 |
| 2 | 5 | Toluene | 0 | 92 | 78 |
| 3 | 5 | Toluene | -60 | 85 | 88 |
| 4 | 5 | CH2Cl2 | -60 | 88 | 75 |
| 5 | 5 | Hexane/Toluene (1:1) | -60 | 80 | 90 |
| 6 | 5 | Hexane/Toluene (3:1) | -78 | 78 | 94 |
Data inspired by optimization studies such as those reported in the literature.[3]
Problem 3: Presence of Significant Side Products
The reaction is yielding undesired byproducts, complicating purification and reducing the yield of the target molecule.
Possible Cause & Suggested Solution
-
Reduction of the Iminium Ion: The iminium ion is reduced back to the corresponding amine. This can occur via a Meerwein-Ponndorf-Verley (MPV)-type mechanism, especially if an alcohol is present or generated.
-
Troubleshooting Steps:
-
Slow Addition of Precursors: Instead of adding all reagents at once, use a syringe pump to slowly add the aldehyde or imine precursor to the reaction mixture. This keeps the instantaneous concentration of the imine low, minimizing side reactions like reduction.[7]
-
Choice of Solvent: Avoid alcoholic solvents if reduction is a suspected side reaction.
-
-
-
Uncontrolled Polymerization: The starting materials or product can polymerize under the reaction conditions.
-
Troubleshooting Steps:
-
Lower Concentration: Run the reaction at a higher dilution to decrease the probability of intermolecular reactions that lead to polymerization.
-
Control Temperature: Polymerization is often exothermic. Maintaining strict temperature control can prevent runaway reactions.
-
-
-
Trapping of the Iminium Ion: In some cases, the iminium ion can be trapped by counter-ions or other species in the reaction mixture, leading to inactive complexes.[8]
-
Troubleshooting Steps:
-
Change the Catalyst/Acid: Using an acid with a more weakly coordinating counter-ion (e.g., moving from trifluoroacetic acid to a bulky CPA) can prevent tight ion pairing and subsequent trapping.
-
-
Part 3: Methodologies & Visualizations
Experimental Protocol: General Procedure for Reaction Optimization
This protocol provides a step-by-step guide for systematically optimizing a selective ethyliminium addition.
-
Reagent Preparation: Ensure all reagents and solvents are pure and dry, as water can interfere with many catalytic systems (unless used intentionally as an additive).
-
Inert Atmosphere: Assemble the reaction vessel (e.g., a flame-dried Schlenk tube) under an inert atmosphere of nitrogen or argon, especially if using air- or moisture-sensitive catalysts or reagents.
-
Initial Reaction Setup: To a stirred solution of the aldehyde/ketone precursor (1.0 equiv) and the chiral catalyst (e.g., 5 mol%) in the chosen solvent (e.g., toluene, 0.1 M) at the desired temperature (e.g., -78 °C), add the ethylamine source (1.1 equiv).
-
Nucleophile Addition: After stirring for a set time to allow for iminium ion formation (e.g., 15-30 minutes), add the nucleophile (1.2 equiv).
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup & Purification: Once the reaction is complete, quench with a suitable reagent (e.g., saturated NaHCO3 solution), extract the product with an organic solvent, dry the organic layer (e.g., over Na2SO4), concentrate, and purify by flash column chromatography.
-
Analysis: Determine the yield of the isolated product and measure the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
Visualizations
Caption: A decision-making workflow for troubleshooting common issues in ethyliminium addition reactions.
Caption: Simplified catalytic cycle for an asymmetric ethyliminium addition catalyzed by a chiral phosphoric acid (CPA).
References
-
ResearchGate. (n.d.). Optimization of reaction conditions a. .
-
ResearchGate. (n.d.). Optimization of reaction conditions. a. .
-
PubMed. (2005). Recent Advances in Catalytic Asymmetric Addition to Imines and Related C=N Systems. .
-
PubMed Central. (n.d.). Synergistically activating nucleophile strategy enabled organocatalytic asymmetric P-addition of cyclic imines. .
-
PubMed. (2016). Additive Effects on Asymmetric Catalysis. .
-
Nottingham ePrints. (2013). Asymmetric rhodium catalysed additions to activated imines: new approaches to α-chiral amines. .
- [Reference 7 was not cited in the final text as it pertained to oxenium ions, which are distinct
- [Reference 8 was not cited in the final text as it was less directly relevant than other sources on condition optimiz
- [Reference 9 was not cited in the final text as it focused on thiol-yne reactions, a different mechanistic class.]
- [Reference 10 was not cited in the final text as it pertained to aza-Michael additions under different c
- [Reference 11 was not cited in the final text as it focused on nitrenium ions.]
-
PubMed. (2013). Enantioselective reactions of N-acyliminium ions using chiral organocatalysts. .
- [Reference 13 was not cited in the final text as it was a general study on solvent effects in SNAr reactions.]
-
Royal Society of Chemistry. (n.d.). Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones. .
- [Reference 15 was not cited in the final text as it focused on metal ion complex
-
Royal Society of Chemistry. (n.d.). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. .
- [Reference 17 was not cited in the final text as it was a general overview of electrophilic addition.]
- [Reference 18 was not cited in the final text as it was a general overview of stereoselectivity.]
-
PubMed Central. (n.d.). Eliminating degradation and uncovering ion-trapping dynamics in electrochromic WO3 thin films. .
- [Reference 20 was not cited in the final text as it focused on side reactions in Li-ion b
- [Reference 21 was not cited in the final text as it described the common ion effect in aqueous equilibria.]
- [Reference 22 was not cited in the final text as it was a general tutorial on stereochemistry.]
-
YouTube. (2014). Alkene addition reaction problem solutions worked out wksht #2. .
- [Reference 24 was not cited in the final text as it was an introductory crash course video.]
- [Reference 25 was not cited in the final text as it was a general video on the common ion effect.]
Sources
- 1. Enantioselective reactions of N-acyliminium ions using chiral organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Additive Effects on Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric rhodium catalysed additions to activated imines : new approaches to α-chiral amines - Nottingham ePrints [eprints.nottingham.ac.uk]
- 8. Eliminating degradation and uncovering ion-trapping dynamics in electrochromic WO3 thin films - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the Synthesis and NMR Validation of Ethyliminium Ions
This guide provides an in-depth technical comparison and validation workflow for the synthesis of ethyliminium ions, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive analytical tool. Designed for researchers in organic synthesis, medicinal chemistry, and drug development, this document moves beyond simple protocols to explain the causal relationships behind experimental choices, ensuring a robust and self-validating methodology.
Introduction: The Iminium Ion in Modern Synthesis
Iminium ions are powerful electrophilic intermediates crucial to a wide array of organic transformations, including the Mannich reaction, the Vilsmeier-Haack reaction, and numerous cyclization cascades. Their high reactivity and stereoelectronic properties make them indispensable building blocks. The ethyliminium cation, a representative example, serves as an excellent model for understanding the synthesis and characterization of this functional group. Accurate validation of its formation is paramount, as the transient and reactive nature of these species can lead to complex reaction mixtures. While various analytical techniques exist, NMR spectroscopy offers unparalleled insight into the precise molecular structure, electronic environment, and dynamics of the iminium ion in solution.
Synthesis Pathway: Formation of an Ethyliminium Species
The most direct method for generating an N,N-diethylmethyleniminium ion (a common type of ethyliminium) for analytical purposes is the in-situ reaction of a secondary amine (diethylamine) with an aldehyde (formaldehyde). This reaction proceeds through a hemiaminal intermediate, which then dehydrates under appropriate conditions to form the C=N double bond of the iminium cation.
The causality behind this choice of reagents is twofold:
-
Reactivity: Formaldehyde is a highly reactive, unhindered electrophile, facilitating a rapid reaction with the nucleophilic amine at room temperature.
-
Simplicity: The starting materials are simple, with well-characterized NMR spectra, making the appearance of new signals corresponding to the product unambiguous.
Below is a diagram illustrating the logical workflow from synthesis to final validation.
Caption: Workflow from in-situ synthesis to NMR-based structural confirmation.
Validation by NMR Spectroscopy: A Two-Pronged Approach
NMR provides a definitive, non-destructive method to confirm the formation and structure of the ethyliminium ion directly in the reaction medium. The key is to analyze both ¹H and ¹³C spectra, as they provide complementary information. The positive charge on the nitrogen atom induces a powerful deshielding effect on adjacent nuclei, resulting in characteristic downfield chemical shifts that are the hallmark of iminium ion formation.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum provides a clear fingerprint of the ethyliminium ion. The most diagnostic signal is the proton attached to the iminium carbon (N=CH ), which is significantly deshielded due to the adjacent positive charge and the sp² hybridization of the carbon.
Key Diagnostic Signals:
-
Iminium Proton (N=CH₂): Expect a singlet in the range of δ 8.5 - 10.5 ppm . This downfield shift is unambiguous evidence of the C=N⁺ bond. The exact position can be influenced by the counter-ion and solvent.[1]
-
Methylene Protons (-N-CH₂-CH₃): These protons experience a strong inductive effect from the positive nitrogen, shifting them downfield compared to the parent amine. Expect a quartet around δ 3.5 - 4.0 ppm .
-
Methyl Protons (-N-CH₂-CH₃): The deshielding effect is attenuated by distance, but these protons will still be shifted downfield relative to the parent amine. Expect a triplet around δ 1.5 - 2.0 ppm .
| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale for Shift |
| N=C H₂ | 8.5 - 10.5 | Singlet (s) | Strong deshielding from adjacent N⁺ and sp² carbon. |
| -N-C H₂-CH₃ | 3.5 - 4.0 | Quartet (q) | Inductive effect from the cationic nitrogen center. |
| -N-CH₂-C H₃ | 1.5 - 2.0 | Triplet (t) | Attenuated inductive effect from the nitrogen. |
Carbon (¹³C) NMR Analysis
The ¹³C NMR spectrum provides complementary and equally powerful evidence. The iminium carbon is highly deshielded and serves as a key diagnostic peak.
Key Diagnostic Signals:
-
Iminium Carbon (N=C): This sp² carbon, bonded to an electronegative nitrogen atom, appears significantly downfield, typically in the δ 165 - 175 ppm range.[2][3] This region is often uncrowded, making the signal easy to identify.
-
Methylene Carbons (-N-CH₂-CH₃): These carbons are also shifted downfield due to the direct attachment to the positive nitrogen. Expect a signal around δ 45 - 55 ppm .
-
Methyl Carbons (-N-CH₂-CH₃): The terminal methyl carbons will appear further upfield, typically in the δ 12 - 18 ppm range.
| Carbon Environment | Expected Chemical Shift (δ, ppm) | Rationale for Shift |
| N= C | 165 - 175 | sp² hybridization and strong deshielding from adjacent N⁺.[4] |
| -N-C H₂-CH₃ | 45 - 55 | Inductive effect from the cationic nitrogen center. |
| -N-CH₂-C H₃ | 12 - 18 | Attenuated inductive effect. |
The logical process for interpreting this data to confirm the structure is outlined below.
Caption: Logical flow for the validation of ethyliminium structure using NMR data.
Experimental Protocols
This section provides a self-validating protocol for the in-situ generation and NMR analysis of an N,N-diethylmethyleniminium species.
Materials
-
Diethylamine (≥99.5%)
-
Paraformaldehyde (or 37% formaldehyde solution in water)
-
Deuterated Chloroform (CDCl₃) or Deuterated Acetonitrile (CD₃CN)
-
NMR Tubes
-
Glass Syringes and Needles
Step-by-Step Protocol for In-Situ Synthesis and NMR Analysis
-
Preparation: In a clean, dry vial, dissolve a small amount of paraformaldehyde (~10 mg) in 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃). Gentle warming may be required to depolymerize the paraformaldehyde. Allow the solution to cool to room temperature.
-
Reactant Addition: Using a microliter syringe, add one molar equivalent of diethylamine to the formaldehyde solution directly in the vial.
-
Mixing and Transfer: Cap the vial and mix gently for 2-3 minutes. The reaction to form the hemiaminal and subsequently the iminium ion is typically rapid. Transfer the solution to an NMR tube.
-
¹H NMR Acquisition:
-
Lock and shim the spectrometer on the deuterated solvent.
-
Acquire a standard ¹H NMR spectrum.
-
Validation Check: Observe the spectrum for the appearance of a low-field singlet (δ > 8.5 ppm) and the downfield-shifted quartet and triplet of the ethyl groups. The disappearance or significant reduction of the starting amine signals confirms the reaction has proceeded.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio due to the lower natural abundance of ¹³C.
-
Validation Check: Look for the characteristic iminium carbon signal in the δ 165-175 ppm region. Confirm the presence of the ethyl group carbons at their expected downfield-shifted positions.
-
Comparison with Alternative Analytical Methods
While NMR is the gold standard for this validation, other techniques can provide supporting, albeit less definitive, evidence.
-
Infrared (IR) Spectroscopy: Can detect the C=N stretching vibration of the iminium bond, which typically appears as a strong absorption band around 1650-1690 cm⁻¹. However, this region can overlap with other carbonyl or C=C absorptions, making unambiguous assignment difficult in complex mixtures.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) are excellent for detecting the cationic mass of the iminium ion. This confirms the correct molecular weight of the product but provides no information about its specific isomeric structure or connectivity, which NMR excels at.
References
-
Mayr, H., et al. (1997). NMR Spectroscopic Evidence for the Structure of Iminium Ion Pairs. Journal of the American Chemical Society. Available at: [Link]
-
Neuberger, M., et al. (2022). Terminal Acetylenic Iminium Salts – Synthesis and Reactivity. Molecules. Available at: [Link]
-
Mayr, H., et al. (1997). NMR Spectroscopic Evidence for the Structure of Iminium Ion Pairs. American Chemical Society. Note: This is a duplicate of the first reference, presented in a different format by the search tool. The primary link is the most stable. Available at: [Link]
-
Al-Najjar, I. M., et al. (1986). ¹H NMR chemical shift data δ/ppm (J/Hz) for imines and their Pt complexes. Inorganica Chimica Acta. Available at: [Link]
-
Lee, H. M., et al. (2012). A 13C and 1H NMR spectroscopic investigation of the structure of the iminium ion with a dipolar form in metal complexes of 2-N-substituted N-confused porphyrins. Dalton Transactions. Available at: [Link]
-
Doc Brown's Chemistry. H-1 NMR spectroscopy of ethylamine. docbrown.info. Available at: [Link]
-
Lee, H. M., et al. (2012). A 13C and 1H NMR spectroscopic investigation of the structure of the iminium ion with a dipolar form in metal complexes of 2-N-substituted N-confused porphyrins. RSC Publishing. Available at: [Link]
-
Cerioni, G., et al. (1982). Nuclear magnetic resonance investigation of iminium ion intermediates. Part VI. A hydrogen-1 and carbon-13 structural and dynamic study of various substituted iminium salts. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Olah, G. A. & Donovan, D. J. (1978). Methylen-iminium cation - Optional[13C NMR] - Chemical Shifts. Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. ¹H NMR spectra of various iminium ion intermediates. ResearchGate. Available at: [Link]
-
Reich, H. J. Organic Chemistry Data - 1H NMR Chemical Shifts. University of Wisconsin. Available at: [Link]
- CN102816071A - Synthesis method of N-ethyl ethylene diamine. Google Patents.
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Reich, H. J. Organic Chemistry Data - 13C NMR Chemical Shifts. University of Wisconsin. Available at: [Link]
-
ResearchGate. ¹H nuclear magnetic resonance (NMR) spectra of the ethylamine-bound complex. ResearchGate. Available at: [Link]
-
Unknown. (n.d.). 13C NMR spectroscopy • Chemical shift. Course Hero. Available at: [Link]
-
LibreTexts Chemistry. (2024). Characteristics of ¹³C NMR Spectroscopy. LibreTexts. Available at: [Link]
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- 3. Nuclear magnetic resonance investigation of iminium ion intermediates. Part VI. A hydrogen-1 and carbon-13 structural and dynamic study of various substituted iminium salts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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A Comparative Guide to the Reactivity of N,N-Dimethyliminium vs. N,N-Diethyliminium Cations
Welcome to a detailed examination of the comparative reactivity between two common electrophilic intermediates in organic synthesis: the N,N-dimethyliminium and N,N-diethyliminium cations. This guide provides an in-depth analysis grounded in fundamental chemical principles, offering a predictive framework for their behavior in nucleophilic addition reactions. We will explore the subtle interplay of steric and electronic factors that govern their reactivity, supported by established chemical theory and a proposed experimental protocol for validation.
For clarity, this guide will focus on the comparison between N,N-dimethyliminium ([R₂C=N(CH₃)₂]⁺) and its direct analogue, N,N-diethyliminium ([R₂C=N(C₂H₅)₂]⁺), as this provides the most direct assessment of the influence of N-alkyl substituents.
Part 1: Structural and Electronic Properties
Iminium cations are powerful electrophiles, significantly more reactive than their corresponding carbonyl precursors.[1][2] This heightened reactivity stems from their positive charge, which creates a low-lying Lowest Unoccupied Molecular Orbital (LUMO) that is highly susceptible to nucleophilic attack.[3] The reactivity of these cations is primarily dictated by two key factors: the electrophilicity of the iminium carbon and the steric accessibility of that carbon to an approaching nucleophile.
1.1. Cation Structures
The fundamental structures of the N,N-dimethyliminium and N,N-diethyliminium cations are depicted below. The core reactivity resides in the C=N⁺ double bond, where the carbon atom is the primary electrophilic site.
Caption: General structures of N,N-dimethyliminium and N,N-diethyliminium cations.
1.2. Electronic Effects
The alkyl groups attached to the nitrogen atom influence the electrophilicity of the iminium carbon through inductive effects. Alkyl groups are weakly electron-donating. This donation of electron density to the positively charged nitrogen atom helps to stabilize the cation. An ethyl group is generally considered to be slightly more electron-donating than a methyl group.
Consequently, the two ethyl groups on the N,N-diethyliminium cation provide slightly more inductive stabilization to the positive charge on the nitrogen compared to the two methyl groups on the N,N-dimethyliminium cation. This enhanced stabilization marginally reduces the electrophilicity of the iminium carbon in the diethyl species. However, this electronic difference is generally considered minor compared to the impact of steric factors.
1.3. Steric Effects
Steric hindrance refers to the obstruction of a reaction pathway due to the spatial bulk of substituent groups.[4][5][6] In the context of iminium ion reactivity, the N-alkyl groups can impede the trajectory of an incoming nucleophile as it approaches the electrophilic carbon.
-
N,N-Dimethyliminium: The two methyl groups are relatively small, presenting a lower degree of steric hindrance around the reaction center.
-
N,N-Diethyliminium: The two ethyl groups are significantly bulkier. The ability of the C-C single bonds to rotate allows the terminal methyl groups to sweep through a larger volume of space, creating a more congested environment around the iminium functional group.
This difference in steric bulk is the dominant factor governing the comparative reactivity of these two cations.
Part 2: A Comparative Analysis of Reactivity
The rate of a nucleophilic addition to an iminium cation is contingent on the activation energy of the transition state. This energy is influenced by both the inherent electrophilicity of the carbon atom and the steric repulsion between the cation and the nucleophile in the transition state.
2.1. The Dominance of Steric Hindrance
For most nucleophilic additions, the increased steric bulk of the N-ethyl groups compared to the N-methyl groups will be the deciding factor. The approach of a nucleophile to the planar, sp²-hybridized iminium carbon is significantly more obstructed in the N,N-diethyliminium cation. This leads to a higher energy transition state for the diethyl species, resulting in a slower reaction rate. This principle is well-established in many areas of organic chemistry, where bulkier substrates react more slowly in reactions that depend on nucleophilic attack at a sterically accessible site.[3][4]
2.2. Predicted Reactivity
Based on the primacy of steric effects, we can confidently predict that the N,N-dimethyliminium cation is more reactive toward nucleophiles than the N,N-diethyliminium cation. While electronic effects slightly disfavor the reactivity of the diethyl species, the steric hindrance it presents is a much more powerful deactivating influence.
Caption: Experimental workflow for comparing the reduction rates of iminium salts.
-
Analysis: The rate of reaction can be determined by monitoring the integration of the characteristic CH₂ proton signal of the iminium cation (around δ 5-6 ppm) relative to an internal standard or the newly formed product peak (trimethylamine or triethylamine). A plot of concentration versus time will clearly show that the concentration of the N,N-dimethyliminium cation decreases significantly faster than that of its diethyl counterpart, confirming its higher reactivity.
Part 4: Data Summary and Conclusion
| Feature | N,N-Dimethyliminium Cation | N,N-Diethyliminium Cation | Rationale |
| Structure | [R₂C=N(CH₃)₂]⁺ | [R₂C=N(C₂H₅)₂]⁺ | N-alkyl substitution |
| Electronic Effect | Weaker inductive donation | Stronger inductive donation | Ethyl groups are more electron-donating than methyl groups. |
| Steric Hindrance | Low | High | Ethyl groups are significantly bulkier than methyl groups. [4][6] |
| Predicted Reactivity | High | Low | Reactivity is primarily dictated by steric accessibility. [3] |
| Relative Rate (k) | k_dimethyl | k_diethyl | k_dimethyl > k_diethyl |
Conclusion
In the comparative analysis of N,N-dimethyliminium and N,N-diethyliminium cations, steric hindrance emerges as the paramount factor governing their reactivity towards nucleophiles. The compact nature of the N-methyl groups in the dimethyliminium cation allows for relatively unimpeded access to the electrophilic carbon, rendering it a highly reactive species. Conversely, the bulkier N-ethyl groups in the diethyliminium cation create a sterically congested environment that significantly retards the rate of nucleophilic attack. While electronic effects play a minor role, slightly reducing the electrophilicity of the diethyl species, their impact is overshadowed by the powerful influence of sterics. Therefore, in synthetic planning, researchers can confidently assume that N,N-dimethyliminium ions will exhibit substantially greater reactivity than their N,N-diethyliminium counterparts.
References
-
Nucleophilic Addition Reactions of Aryl and Alkenylboronic Acids and Their Derivatives to Imines and Iminium Ions. ResearchGate. Available at: [Link]
-
Iminium Catalysis. Chemical Reviews. Available at: [Link]
-
A steady-state approximation for the nucleophilic addition reaction... ResearchGate. Available at: [Link]
-
Eschenmoser's salt. Wikipedia. Available at: [Link]
-
The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection. RUA - Repositório da Universidade de Alicante. Available at: [Link]
-
Radical Addition to Iminium Ions and Cationic Heterocycles. National Institutes of Health (NIH). Available at: [Link]
-
Computational study of iminium ion formation: effects of amine structure. Royal Society of Chemistry. Available at: [Link]
-
The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection. National Institutes of Health (NIH). Available at: [Link]
-
Electrophilicities of benzaldehyde-derived iminium ions: quantification of the electrophilic activation of aldehydes by iminium formation. PubMed. Available at: [Link]
-
Eschenmoser's salt. ResearchGate. Available at: [Link]
-
Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega. Available at: [Link]
-
Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available at: [Link]
-
Atom-based machine learning for estimating nucleophilicity and electrophilicity with applications to retrosynthesis and chemical stability. National Institutes of Health (NIH). Available at: [Link]
-
effect of steric hindrance on nucleophiles. Reddit. Available at: [Link]
-
Steric hindrance. YouTube. Available at: [Link]
-
19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation. OpenStax. Available at: [Link]
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A Senior Application Scientist's Guide to Iminium Salts in Formylation: A Comparative Efficacy Analysis
For researchers and professionals in drug development and chemical synthesis, the introduction of a formyl group (–CHO) is a pivotal transformation, unlocking pathways to a vast array of complex molecules. Iminium salts stand out as premier reagents for this task, acting as potent electrophiles to functionalize a variety of substrates. However, the efficacy of these salts is not uniform; their reactivity, stability, and substrate compatibility vary significantly.
This guide provides an in-depth, objective comparison of the most prominent iminium salts used in formylation. Moving beyond mere protocols, we will explore the mechanistic rationale behind their application, compare their performance with supporting data, and offer detailed experimental workflows to empower you to select and implement the optimal formylation strategy for your synthetic challenges.
The Fundamental Role of Iminium Salts in Formylation
At its core, formylation via an iminium salt is an electrophilic substitution reaction. An iminium cation, characterized by the R₂C=N⁺R₂ moiety, serves as the electrophilic source of the formyl group.[1] The positive charge on the nitrogen atom renders the iminium carbon highly electrophilic, making it susceptible to attack by a wide range of nucleophiles, most notably electron-rich aromatic and heteroaromatic systems.[2]
The general mechanism proceeds in two key stages:
-
Electrophilic Attack: The nucleophilic substrate attacks the electrophilic carbon of the iminium salt.
-
Hydrolysis: The resulting intermediate is subsequently hydrolyzed, typically during aqueous workup, to liberate the formylated product and a secondary amine.
The power of this method lies in the tunable reactivity of the iminium salt, which is a weaker electrophile than those used in classical Friedel-Crafts acylations.[2] This moderated reactivity allows for the formylation of sensitive, electron-rich substrates that might not tolerate harsher conditions.
A Head-to-Head Comparison of Key Iminium Reagents
The choice of iminium salt is dictated by the substrate's reactivity, desired reaction conditions, and practical considerations like reagent stability and availability. Here, we compare the workhorses of the field.
The Vilsmeier Reagent: The Classic Workhorse
The Vilsmeier reagent is not a single compound but a chloroiminium salt generated in situ from a tertiary amide, typically N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[2][3][4] This reagent is the cornerstone of the Vilsmeier-Haack reaction, a widely used method for formylating activated aromatic compounds.[5][6]
-
Generation and Structure: The reaction of DMF with POCl₃ forms the electrophilic (chloromethylene)dimethyliminium salt.[2][3] The choice of activating agent can influence reactivity, but POCl₃ remains the most common due to its efficacy and cost-effectiveness.
-
Reactivity and Substrate Scope: The Vilsmeier reagent is a moderately strong electrophile, ideal for electron-rich substrates such as anilines, phenols, pyrroles, indoles, and other activated (hetero)aromatic systems.[2][4][5] It is generally not reactive enough to formylate simple benzene or deactivated aromatic rings.[2] The reaction is highly regioselective, typically occurring at the most electron-rich, sterically accessible position (e.g., the para-position of a substituted aniline).[5]
-
Advantages:
-
High reliability and predictability for activated systems.
-
Cost-effective reagents (DMF, POCl₃).
-
Conditions are generally mild (0 °C to moderate heating).[7]
-
-
Limitations:
-
Requires activated, electron-rich substrates.
-
The in situ generation and use of POCl₃ require careful handling due to its corrosive and moisture-sensitive nature.
-
The reaction can be sluggish for less activated systems, requiring higher temperatures.
-
Eschenmoser's Salt: The Mild Aminomethylating Agent
Eschenmoser's salt, (dimethylaminomethyl)iodide, is a stable, crystalline, and commercially available iminium salt. While its primary application is as a potent aminomethylating agent, it can be ingeniously employed for formylation under specific conditions.[8]
-
Mechanism of Formylation: Unlike the direct electrophilic attack of the Vilsmeier reagent, formylation with Eschenmoser's salt is a multi-step process. It first performs a Friedel-Crafts-type aminomethylation on the substrate. The resulting (dimethylamino)methyl intermediate is then oxidized by atmospheric oxygen, followed by hydrolysis to yield the aldehyde.[8]
-
Reactivity and Substrate Scope: This method is particularly effective for highly reactive systems like indolizines and other select electron-rich heterocycles.[8] The conditions are exceptionally mild (room temperature or gentle heating in acetonitrile), making it suitable for sensitive substrates that might decompose under Vilsmeier-Haack conditions.[8]
-
Advantages:
-
The reagent is a stable, easy-to-handle solid.
-
Reaction proceeds under very mild, often neutral conditions.
-
Offers an alternative pathway when direct Vilsmeier formylation fails.
-
-
Limitations:
-
It is not a universal formylating agent; its efficacy is limited to substrates where the intermediate can be readily oxidized.[8]
-
The mechanism is less direct, and yields can be modest if the oxidation step is not efficient.
-
The reagent is significantly more expensive than the components of the Vilsmeier reagent.
-
Other Iminium Salt Variants
The fundamental concept of iminium salt formylation can be expanded. Chiral chloroiminium salts, for instance, have been developed for asymmetric α-formylation of ketones.[9] In these cases, the enol or enolate of the ketone acts as the nucleophile, attacking the chiral iminium salt to induce stereoselectivity.[9] This highlights the versatility of iminium chemistry beyond aromatic systems.
Performance Data at a Glance
The following table summarizes the key characteristics and performance metrics of the primary iminium salts discussed, providing a quick reference for reagent selection.
| Reagent/Method | Generation | Typical Substrates | Reaction Conditions | Key Advantages | Key Limitations | Typical Yields |
| Vilsmeier-Haack | In situ from DMF & POCl₃ | Electron-rich aromatics & heterocycles (anilines, phenols, indoles)[2][6] | 0 - 100 °C, 2-7 hours[5][7] | Cost-effective, reliable, high yields for suitable substrates. | Requires activated substrates; POCl₃ is corrosive. | 75-95%+[5][7] |
| Eschenmoser's Salt | Stable, isolable salt | Indolizines, select electron-rich (hetero)aromatics[8] | Room temp. to 70 °C, in air[8] | Very mild conditions; easy-to-handle solid reagent. | Indirect method; limited substrate scope; relies on air oxidation.[8] | Modest to good (e.g., 40-80%)[8] |
| Rieche Formylation | In situ from dichloromethyl methyl ether & Lewis Acid (e.g., TiCl₄) | Electron-rich aromatics (phenols, anisole)[10][11][12] | 0 °C to room temp.[7][11] | High yields, excellent regioselectivity for phenols.[11][13] | Reagents are highly toxic and moisture-sensitive. | Up to 97%[7] |
Field-Proven Experimental Protocols
Theoretical knowledge must be paired with robust, reproducible protocols. The following procedures are presented with causal explanations to ensure both successful execution and a deeper understanding of the transformation.
Protocol 1: Vilsmeier-Haack Formylation of N,N-Dimethylaniline
This protocol is a classic example of formylating a highly activated aromatic ring.
Step-by-Step Methodology:
-
Reagent Preparation (Caution: Exothermic): In a flame-dried, three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 4.0 eq.). Cool the flask to 0 °C in an ice-water bath.
-
Rationale: Cooling is critical to control the exothermic reaction upon adding POCl₃, preventing potential side reactions and ensuring the controlled formation of the Vilsmeier reagent.[5]
-
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF with vigorous stirring over 30 minutes. Maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Rationale: Slow, dropwise addition ensures the reaction remains controlled. The subsequent stirring period allows for the complete formation of the chloroiminium salt.
-
-
Substrate Addition: Dissolve N,N-dimethylaniline (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent mixture at 0 °C.
-
Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60 °C and maintain for 4 hours, monitoring by TLC.
-
Rationale: Heating provides the necessary activation energy for the electrophilic aromatic substitution to proceed to completion.
-
-
Workup and Hydrolysis: Cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture onto crushed ice containing sodium acetate (5.0 eq.).
-
Rationale: This step performs two crucial functions: it quenches any unreacted Vilsmeier reagent and hydrolyzes the iminium intermediate to the final aldehyde product. Sodium acetate acts as a base to neutralize the strong acids present.[5]
-
-
Extraction and Purification: Stir the resulting slurry for 1 hour, then extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford p-dimethylaminobenzaldehyde.
Protocol 2: Formylation of an Indolizine using Eschenmoser's Salt
This protocol demonstrates the mild conditions possible with this reagent.[8]
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add the indolizine substrate (1.0 eq.), Eschenmoser's salt (2.0 eq.), sodium bicarbonate (NaHCO₃, 2.0 eq.), and anhydrous acetonitrile (MeCN).
-
Rationale: Two equivalents of the salt are often used to drive the reaction to completion. NaHCO₃ acts as a mild base to neutralize any HI generated during the reaction.[8]
-
-
Reaction: Stir the mixture vigorously at 70 °C, open to the air, for 8 hours. The reaction should be monitored by TLC.
-
Rationale: The reaction is left open to the air to facilitate the necessary oxidation of the aminomethylated intermediate. Gentle heating accelerates the initial Friedel-Crafts-type reaction.[8]
-
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to yield the desired indolizinecarbaldehyde.
Conclusion and Strategic Recommendations
The selection of an iminium salt for formylation is a strategic decision based on a balance of substrate reactivity, required reaction conditions, and economic factors.
-
For the reliable, large-scale formylation of standard electron-rich aromatic and heteroaromatic compounds, the Vilsmeier-Haack reaction remains the undisputed method of choice due to its high efficiency and low reagent cost.[4]
-
When dealing with highly sensitive substrates that demand exceptionally mild and non-acidic conditions, Eschenmoser's salt provides a valuable, albeit more specialized, alternative for a limited set of substrates.[8]
-
For specific applications like the ortho-formylation of phenols, the Rieche formylation offers superior regioselectivity and yields, though it requires handling of more hazardous materials.[11]
By understanding the underlying mechanisms and comparative efficacies of these powerful reagents, researchers can navigate the complexities of C-H formylation with greater confidence and precision, accelerating the path to their synthetic targets.
References
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Garrido-Castro, A. F., et al. (2022). The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection. National Institutes of Health (NIH). [Link]
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Bertelsen, S., & Jørgensen, K. A. (2009). Iminium Catalysis. Chemical Reviews, 109(2), 712–738. [Link]
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Pace, V., & Holzer, W. (2013). Formylation of Amines. Molecules, 19(6), 7683-7719. [Link]
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Gompper, R., et al. (1985). Formyl onium salts: synthesis and decomposition pathways. Journal of the Chemical Society, Chemical Communications, (18), 1264-1265. [Link]
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Wikipedia contributors. (2023). Vilsmeier reagent. Wikipedia. [Link]
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Pace, V., & Holzer, W. (2013). Formylation of Amines. MDPI. [Link]
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Costa, A. M., et al. (2022). Computational Comparison of the Stability of Iminium Ions and Salts from Enals and Pyrrolidine Derivatives (Aminocatalysts). Dipòsit Digital de la Universitat de Barcelona. [Link]
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Kantlehner, W. (2010). Synthesis of Iminium Salts, Orthoesters and Related Compounds. Semantic Scholar. [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
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NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. [Link]
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Al-Shiekh, M. A. (2013). Iminium Salts in Solid‐State Syntheses Giving 100% Yield. ResearchGate. [Link]
- Rajput, A.P., & Girase, P.D. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Research in Pharmacy and Chemistry. [Source Link Not Available]
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SynArchive. (n.d.). Rieche Formylation. SynArchive. [Link]
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The Journal of Organic Chemistry. (n.d.). Synthesis of a Stable Iminium Salt and Propellane Derivatives. Figshare. [Link]
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Ramos-Tomillero, I., et al. (2015). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
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Ramos-Tomillero, I., et al. (2015). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Semantic Scholar. [Link]
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Ramos-Tomillero, I., et al. (2015). Formylation of electron-rich aromatic rings mediated by dichloromethyl methyl ether and TiCl4: scope and limitations. PubMed. [Link]
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Bridging Theory and Reality: A Guide to the Experimental Validation of Ethyliminium Reactivity Models
For researchers, scientists, and drug development professionals, understanding and predicting the reactivity of key chemical intermediates is paramount. The ethyliminium ion, a fundamental reactive species in organic synthesis and biological processes, has been the subject of numerous theoretical models. However, the predictive power of these computational approaches is only as robust as their validation against real-world experimental data. This guide provides an in-depth comparison of theoretical models and experimental methodologies for elucidating the reactivity of ethyliminium ions, offering a framework for rigorous scientific validation.
The Theoretical Framework: Modeling Ethyliminium Reactivity
Computational chemistry offers a powerful lens through which to study the fleeting existence and reactive tendencies of species like the ethyliminium ion. Density Functional Theory (DFT) has emerged as a workhorse in this domain, providing a balance between computational cost and accuracy. These models are instrumental in predicting reaction pathways, transition states, and activation energies.
Theoretical studies on related iminium systems, such as pyridinium-3-olates, have successfully employed DFT at the B3LYP/6-31G(d) level of theory to understand the regio- and stereoselectivity of their cycloaddition reactions.[1] Such computational approaches can provide foundational insights that experimentalists can then aim to verify. For instance, theoretical calculations on the unimolecular decomposition of ethylamine have been used to predict the most likely reaction pathways, highlighting the power of computational chemistry to guide experimental design.
The Experimental Imperative: Techniques for Validation
The ultimate arbiter of a theoretical model's accuracy is its ability to replicate experimental observations. A multi-pronged experimental approach is crucial for a comprehensive validation of ethyliminium reactivity models. The primary techniques employed include kinetic studies, spectroscopic analysis of intermediates, and trapping experiments.
Kinetic Analysis: Quantifying Reactivity
Kinetic studies provide the most direct quantitative data for comparison with theoretical predictions of reaction rates. The method of initial rates is a common approach to determine the rate law of a reaction involving an ethyliminium ion. By systematically varying the concentrations of reactants and observing the initial rate of product formation, one can experimentally determine the reaction order and rate constant. This data can then be directly compared to the rate constants calculated from the activation energies predicted by theoretical models.
Experimental Protocol: Kinetic Analysis via UV-Vis Spectroscopy
-
Preparation of Reactants: Prepare stock solutions of the ethyliminium precursor and the nucleophile in a suitable solvent.
-
Reaction Initiation: In a quartz cuvette, rapidly mix the reactant solutions at a controlled temperature.
-
Spectroscopic Monitoring: Immediately begin monitoring the reaction mixture using a UV-Vis spectrophotometer at a wavelength where either a reactant is consumed or a product is formed.
-
Data Acquisition: Record the absorbance at regular time intervals.
-
Initial Rate Calculation: Plot absorbance versus time. The initial rate is determined from the slope of the tangent to the curve at time zero.
-
Determination of Rate Law: Repeat the experiment with varying initial concentrations of the reactants to determine the order of the reaction with respect to each reactant and calculate the rate constant.
Spectroscopic Characterization: Unveiling Intermediates
The direct observation and characterization of the ethyliminium ion and other reaction intermediates provide crucial evidence for proposed reaction mechanisms. NMR and mass spectrometry are powerful tools for this purpose.
NMR Spectroscopy: In-situ NMR spectroscopy can provide structural information about the ethyliminium ion in solution. Studies on related iminium ions within metal complexes have demonstrated the utility of 13C and 1H NMR in characterizing the N+=CH(Ar) fragment.[2] For ethyliminium ions, characteristic shifts in the 1H and 13C NMR spectra can confirm their formation and persistence in the reaction medium. However, the presence of paramagnetic species can broaden NMR signals, potentially requiring methods to remove them prior to analysis.[3]
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is exceptionally sensitive for detecting charged intermediates like the ethyliminium ion.[4] By directly sampling the reaction mixture, ESI-MS can provide the mass-to-charge ratio of the ethyliminium ion, confirming its presence. Tandem mass spectrometry (MS/MS) can further be used to fragment the ion, providing structural information that can be compared with the predicted structure from theoretical models.
Trapping Experiments: Capturing Fleeting Species
For highly reactive and short-lived ethyliminium intermediates, direct detection can be challenging. In such cases, trapping experiments offer an indirect yet powerful method of validation. This involves introducing a "trapping agent" to the reaction mixture that rapidly and irreversibly reacts with the ethyliminium ion to form a stable, easily characterizable product. The structure of this trapped product provides compelling evidence for the transient existence of the ethyliminium intermediate.
Experimental Protocol: Trapping with a Nucleophilic Agent
-
Selection of Trapping Agent: Choose a highly reactive nucleophile that will selectively react with the ethyliminium ion to form a unique and stable adduct.
-
Reaction Setup: Perform the reaction that generates the ethyliminium ion in the presence of an excess of the trapping agent.
-
Product Isolation and Characterization: After the reaction is complete, isolate the trapped product using standard purification techniques (e.g., chromatography).
-
Structural Analysis: Characterize the structure of the isolated adduct using spectroscopic methods such as NMR, mass spectrometry, and X-ray crystallography. The confirmed structure of the adduct serves as evidence for the formation of the ethyliminium intermediate.
Comparative Analysis: Where Theory Meets Experiment
The core of the validation process lies in the direct comparison of quantitative data obtained from experiments with the predictions of theoretical models. The following table provides a framework for such a comparison.
| Parameter | Theoretical Prediction (e.g., DFT) | Experimental Measurement | Method of Comparison |
| Reaction Rate Constant (k) | Calculated from activation energy (ΔG‡) via Transition State Theory. | Determined from kinetic studies (e.g., method of initial rates). | Direct numerical comparison. The agreement between the calculated and experimental values validates the predicted transition state and reaction pathway. |
| Product Ratios | Predicted from the relative activation energies of competing reaction pathways. | Measured by techniques like GC-MS or NMR spectroscopy of the final reaction mixture. | Comparison of predicted and observed product distributions. A close match supports the accuracy of the calculated energy landscape. |
| Intermediate Structure | Optimized geometry (bond lengths, angles) from computational models. | Inferred from spectroscopic data (NMR chemical shifts, MS fragmentation patterns) or the structure of trapped adducts. | Comparison of key structural features. For example, comparing calculated NMR chemical shifts with experimental values. |
Visualizing the Workflow
A systematic approach is essential for the robust validation of theoretical models. The following workflow diagram illustrates the key steps involved.
Caption: Workflow for the experimental validation of theoretical models.
Conclusion: Towards Predictive Chemical Synthesis
The rigorous experimental validation of theoretical models for ethyliminium reactivity is not merely an academic exercise. It is a critical step towards developing truly predictive models that can accelerate drug discovery and the design of novel synthetic methodologies. By fostering a synergistic relationship between computational chemistry and experimental validation, the scientific community can move closer to a future where the outcomes of chemical reactions can be predicted with high fidelity, saving time, resources, and fostering innovation.
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Rhyman, L., et al. (2014). Theoretical studies on cycloaddition reactions. Chemistry Central Journal, 8(Suppl 1), P3. [Link]
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- Almatarneh, M. H., et al. (2018). High level ab initio, DFT, and RRKM calculations for the Unimolecular Decomposition Reaction of Ethylamine.
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Broeren, M. A. C., et al. (2020). Identifying reactive intermediates by mass spectrometry. Chemical Science, 11(48), 12848–12862. [Link]
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Liao, C.-Y., et al. (2012). A 13C and 1H NMR spectroscopic investigation of the structure of the iminium ion with a dipolar form in metal complexes of 2-N-substituted N-confused porphyrins. Dalton Transactions, 41(44), 13586–13596. [Link]
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Martini, L. M., et al. (2024). Reactivity of the Ethenium Cation (C2H5+) with Ethyne (C2H2): A Combined Experimental and Theoretical Study. Molecules, 29(4), 810. [Link]
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A Researcher's Guide to the Reaction Kinetics of Ethyliminium Precursors: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the ability to control and predict the outcome of chemical reactions is paramount. Ethyliminium ions, as highly reactive electrophilic intermediates, are pivotal in a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions, including Mannich, Friedel-Crafts, and cycloaddition reactions. The kinetics of their formation and subsequent reaction with nucleophiles are critical determinants of reaction efficiency, selectivity, and overall yield.
This guide provides an in-depth analysis of the reaction kinetics of various ethyliminium precursors. Moving beyond a simple recitation of facts, we will explore the causal relationships between precursor structure and reactivity, describe robust experimental methodologies for kinetic analysis, and present a comparative analysis of kinetic data to inform your experimental design.
Fundamentals of Ethyliminium Ion Reactivity
An ethyliminium ion is typically formed from the condensation of an aldehyde (such as acetaldehyde or propanal) with a secondary amine. This reversible process is generally acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N⁺ double bond of the iminium ion.[1][2][3] The overall process can be visualized as follows:
Caption: General formation and reaction pathway of an ethyliminium ion.
The reactivity of the formed ethyliminium ion is fundamentally governed by the electrophilicity of the iminium carbon. Several factors modulate this reactivity:
-
Substituent Effects (R¹, R², R³): The electronic nature of the substituents on both the carbon backbone (R¹) and the nitrogen atom (R² and R³) has a profound impact. Electron-withdrawing groups (EWGs) on the nitrogen (e.g., aryl groups with EWGs) increase the electrophilicity of the iminium carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups (EDGs) decrease reactivity.[4]
-
Nucleophile Strength: The nature of the nucleophile is a key determinant of the reaction rate. Stronger, "softer" nucleophiles generally react faster with the "soft" electrophilic iminium carbon.
-
Solvent Effects: The solvent can influence the stability of both the reactants and the transition state. Polar aprotic solvents are often used as they can solvate the charged iminium ion.[5]
-
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate by providing the necessary activation energy.
-
pH and Acid Catalysis: The formation of the iminium ion from its aldehyde and amine precursors is acid-catalyzed. However, the overall reaction rate often exhibits a pH optimum. At very low pH, the amine nucleophile is fully protonated and unavailable for the initial condensation. At high pH, the dehydration of the carbinolamine intermediate, which is acid-catalyzed, becomes rate-limiting. The maximum rate for many imine and iminium-based reactions is often observed in weakly acidic conditions (pH 4-5).[2][6]
Experimental Methodologies for Kinetic Analysis
To reliably compare the reactivity of different ethyliminium precursors, robust and reproducible kinetic experiments are essential. The choice of methodology depends on the reaction timescale.
For Fast Reactions (Milliseconds to Seconds): Stopped-Flow Spectroscopy
For rapid reactions, such as the initial formation of the iminium ion or its reaction with a potent nucleophile, stopped-flow UV-Vis spectroscopy is the technique of choice.[7][8][9] This method allows for the rapid mixing of two reactant solutions and the immediate monitoring of changes in absorbance over time.
Caption: Relationship between N-substituent electronics and reaction rate.
-
Alkyl vs. Aryl Substituents: The N-alkyl substituted precursors (7, 8, 9 ) show significantly slower hydrolysis rates compared to the more reactive N-aryl precursors like 5 and 6 . The propyl-substituted iminium ion (9 ) has a rate constant of 0.0023 s⁻¹, comparable to the electron-rich methoxyphenyl-substituted system (1 ). This highlights that simple alkyl groups act as weak electron donors relative to a phenyl ring, leading to lower electrophilicity and slower reaction kinetics.
-
Steric Effects (Aldimine vs. Ketimine): Comparing the N-phenyl aldimine (3 , k_app = 0.0048 s⁻¹) with the N-phenyl ketimine (10 , k_app = 0.0016 s⁻¹) reveals the impact of steric hindrance. The additional methyl group on the iminium carbon of the ketimine sterically hinders the approach of the water nucleophile, resulting in a significantly slower reaction rate. [10]
Conclusion and Outlook
The reaction kinetics of ethyliminium precursors are governed by a predictable interplay of electronic and steric factors. As demonstrated through comparative data, the choice of the secondary amine precursor is a powerful tool for tuning the reactivity of the resulting iminium ion. Electron-withdrawing substituents on the nitrogen atom dramatically accelerate the rate of nucleophilic attack, while electron-donating and sterically bulky groups have the opposite effect.
For researchers designing synthetic routes or developing new chemical entities, a thorough understanding of these principles, coupled with robust kinetic analysis using techniques like stopped-flow and NMR spectroscopy, is indispensable. This knowledge allows for the rational selection of precursors to control reaction rates, optimize yields, and minimize side reactions, ultimately leading to more efficient and predictable chemical synthesis.
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Richard, J. P., et al. (2009). Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP). Journal of the American Chemical Society. Available at: [Link]
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Talotta, C., et al. (2020). Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule. Journal of the American Chemical Society. Available at: [Link]
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Singleton, D. A., et al. (2018). Changing the kinetic order of enantiomer formation and distinguishing between iminium ion and imine as the reactive species in the asymmetric transfer hydrogenation of substituted imines using a cyclopentadienyl iridium (III) complex. ResearchGate. Available at: [Link]
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A Comparative Guide to Ethyliminium and Other Alkyliminium Ions: Stability, Reactivity, and Application
Introduction: The Central Role of Iminium Ions
In the landscape of synthetic and biological chemistry, the iminium ion, characterized by the general structure [R¹R²C=NR³R⁴]⁺, stands out as a pivotal reactive intermediate.[1] These polyatomic cations are integral to a vast array of chemical transformations, from classical organic reactions to complex enzyme-catalyzed processes.[1][2][3] Their heightened electrophilicity compared to corresponding aldehydes or ketones makes them powerful activators for nucleophilic attack, a principle that forms the bedrock of iminium catalysis.[4]
Iminium ions are typically generated through two primary pathways: the protonation or alkylation of a pre-formed imine, or more commonly, via the direct condensation of a secondary amine with an aldehyde or ketone.[1] This latter route is a rapid and reversible process that underpins their catalytic utility. Structurally, iminium ions feature an alkene-like geometry, with a planar C=N double bond that is shorter and stronger than a typical C-N single bond, measuring approximately 129 picometers.[1]
This guide provides a comparative analysis of the ethyliminium ion ([Et₂N=CH₂]⁺) alongside other structurally significant alkyliminium ions. By examining their relative stability, reactivity, and spectroscopic signatures, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of how the choice of alkyl substituent dictates the behavior and utility of these versatile chemical entities.
Comparative Analysis of Alkyliminium Ions
The identity of the alkyl groups (R³, R⁴) attached to the nitrogen atom profoundly influences the ion's properties. Here, we compare the ethyliminium ion with dimethyliminium, the smallest and most common variant, and a cyclic pyrrolidinium-based ion, which is a frequent motif in modern organocatalysis.
Electronic Stability and Structure
The stability of an iminium ion is a critical factor governing its concentration at equilibrium and its overall reactivity. This stability is dictated by a combination of electronic and steric factors imparted by the N-alkyl substituents.
-
Ethyliminium vs. Dimethyliminium: The primary electronic difference between ethyl and methyl groups is the slightly greater electron-donating inductive effect of the ethyl group. This effect helps to delocalize the positive charge on the nitrogen atom, thereby stabilizing the cation. Computational studies have explored the relative stabilities of various iminium ions, showing that substituents capable of stabilizing the positive charge lead to more stable ions.[5] While the difference between ethyl and methyl is modest, it contributes to subtle variations in reactivity.
-
Cyclic Iminium Ions (e.g., Pyrrolidinium-based): Incorporating the nitrogen into a ring system, as in pyrrolidinium-derived ions, introduces conformational rigidity. This pre-organization can be highly advantageous in catalysis, particularly in stereoselective reactions where controlling the orientation of reactants is key.[6] The stability of these cyclic systems is often comparable to their acyclic counterparts but their rigid framework offers a distinct steric environment.
A general workflow for the formation of these ions is depicted below.
Caption: General formation pathways of alkyliminium ions.
Reactivity and Electrophilicity
The primary role of an iminium ion in synthesis is to act as a potent electrophile. The C=N⁺ bond activates the α-carbon towards nucleophilic attack.
-
Steric Effects: The size of the alkyl groups on the nitrogen is a major determinant of reactivity. The ethyl groups in the ethyliminium ion present a greater steric shield around the electrophilic carbon compared to the methyl groups in the dimethyliminium ion. This can lead to slower reaction rates with bulky nucleophiles. Conversely, this steric hindrance can be harnessed to achieve higher selectivity in certain reactions.
-
Catalytic Turnover: In catalytic cycles, the iminium ion must not only be formed but also be susceptible to hydrolysis to release the product and regenerate the amine catalyst.[4] The stability of the ion plays a role here; highly stabilized ions may be more difficult to hydrolyze, potentially slowing catalyst turnover. The choice of N-alkyl group allows for fine-tuning of this reactivity balance. For example, the use of specific amine catalysts is central to iminium-based catalytic cycles, such as the Friedel-Crafts alkylation.[6]
The diagram below illustrates a simplified catalytic cycle involving an iminium ion intermediate.
Caption: A representative cycle for iminium catalysis.
Quantitative and Spectroscopic Comparison
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for characterizing iminium ions.[7] The chemical shifts of the protons and carbons near the C=N⁺ bond are highly informative.
Table 1: Comparative Properties of Selected Alkyliminium Ions
| Property | Dimethyliminium ([Me₂N=CH₂]⁺) | Ethyliminium ([Et₂N=CH₂]⁺) | Pyrrolidinium-based |
| Relative Stability | Baseline | Slightly more stable (inductive effect) | High (conformational rigidity) |
| Steric Hindrance | Low | Moderate | Moderate to High (depends on ring subs.) |
| Reactivity | High | Moderate | Tunable by ring structure |
| ¹H NMR (CH=N⁺) (ppm) | ~8.3-9.5 | ~8.0-9.0 | Highly variable, often ~8.0-9.0 |
| ¹³C NMR (C=N⁺) (ppm) | ~170-180 | ~165-175 | Highly variable, often ~165-175 |
Note: NMR chemical shifts are highly dependent on the counter-ion and solvent used. The values provided are typical ranges.[7][8]
The deshielding effect of the positive charge on the nitrogen results in significantly downfield chemical shifts for the protons and carbon of the iminium C=N⁺ group. As seen in Table 1, the ¹³C chemical shift for the iminium carbon is a particularly sensitive probe of the electronic environment. The slightly more electron-donating nature of ethyl groups compared to methyl groups can lead to a marginal upfield shift (less deshielding) for the iminium carbon in [Et₂N=CH₂]⁺.
Experimental Methodologies
Trustworthy protocols are essential for the synthesis and characterization of these reactive species.
Protocol 1: General Synthesis of an Iminium Tetrafluoroborate Salt
This protocol describes a general method for synthesizing a stable, isolable iminium salt.
Causality: The choice of a weakly nucleophilic counter-ion like tetrafluoroborate (BF₄⁻) or hexachloroantimonate (SbCl₆⁻) is crucial.[7] These counter-ions do not readily attack the electrophilic iminium carbon, allowing for the isolation of the salt. Solvents like dichloromethane are chosen for their inertness and ability to dissolve the reactants and precipitate the salt product.
Step-by-Step Procedure:
-
Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of the desired secondary amine (e.g., diethylamine) in anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to 0 °C in an ice bath. This is to control the exothermicity of the reaction.
-
Aldehyde Addition: Add 1.0 equivalent of the aldehyde (e.g., a 37% aqueous solution of formaldehyde) dropwise to the cooled amine solution with vigorous stirring.
-
Acid Addition: To the resulting solution, add 1.0 equivalent of tetrafluoroboric acid (HBF₄, typically as a 48% aqueous solution) dropwise. The iminium salt will often precipitate as a white solid.
-
Isolation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. Collect the precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the solid under high vacuum to yield the pure iminium tetrafluoroborate salt.
Protocol 2: NMR Spectroscopic Characterization
This protocol outlines the characterization of the synthesized iminium salt.
Self-Validation: The presence of characteristic downfield signals in both ¹H and ¹³C NMR spectra, corresponding to the C=N⁺ moiety, serves as direct evidence of successful iminium ion formation. The integration of the ¹H NMR signals should correspond to the expected proton ratios of the structure.
Step-by-Step Procedure:
-
Sample Preparation: Dissolve a small amount (~5-10 mg) of the dried iminium salt in a suitable deuterated solvent (e.g., CD₂Cl₂, CD₃CN, or DMSO-d₆) in an NMR tube. Aprotic solvents are generally preferred to avoid hydrolysis.[4]
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Look for a low-field singlet or multiplet corresponding to the proton(s) on the iminium carbon (typically >8.0 ppm). Observe the signals for the N-alkyl groups, noting any diastereotopicity induced by the planar iminium structure.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Identify the key quaternary or CH carbon signal of the C=N⁺ group in the far downfield region (typically >165 ppm).[9]
-
Data Analysis: Correlate the observed chemical shifts with literature values for similar iminium salts.[7] Confirm the structure by ensuring all expected signals are present with the correct multiplicities and integrations.
Conclusion and Outlook
The choice between ethyliminium and other alkyliminium ions is a nuanced decision guided by the specific demands of a chemical transformation. While the dimethyliminium ion offers high reactivity with minimal steric hindrance, the ethyliminium ion provides a subtle increase in stability and steric bulk, which can be exploited to modulate reactivity and selectivity. Cyclic iminium ions, derived from catalysts like proline and its derivatives, offer a conformationally rigid framework that is paramount for achieving high stereocontrol in asymmetric catalysis.
Understanding the interplay between electronic effects, steric hindrance, and conformational rigidity allows chemists to rationally select or design the optimal iminium ion for a given application, whether in the synthesis of complex pharmaceuticals or the development of novel catalytic methodologies.
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Mayr, H., Ofial, A. R., Würthwein, E. U., & Aust, N. C. (1997). NMR Spectroscopic Evidence for the Structure of Iminium Ion Pairs. Journal of the American Chemical Society, 119(52), 12727-12734. [Link]
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Clementi, S., et al. (1979). Nuclear magnetic resonance investigation of iminium ion intermediates. Part VI. A hydrogen-1 and carbon-13 structural and dynamic study of various substituted iminium salts. Journal of the Chemical Society, Perkin Transactions 2, (4), 541-546. [Link]
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A Senior Application Scientist's Guide to Validating Ethyliminium Adduct Structures
The core principle of robust structural validation lies in a multi-faceted analytical approach. No single technique provides a complete picture. Instead, the convergence of data from several orthogonal methods builds a self-validating system, lending high confidence to the proposed structure. Here, we will explore the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Computational Chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the in-situ characterization of ethyliminium ions in solution. It provides detailed information about the electronic environment and connectivity of atoms within the molecule.
Expertise & Experience in NMR Analysis
The formation of an iminium ion from an amine and an aldehyde or ketone results in a characteristic downfield shift of the proton and carbon signals associated with the C=N bond. For an ethyliminium adduct, the protons on the carbon adjacent to the nitrogen (the α-protons) are particularly diagnostic.
A key experimental consideration is the choice of solvent. Aprotic, deuterated solvents like acetonitrile-d3 (CD3CN) or dichloromethane-d2 (CD2Cl2) are often preferred to prevent hydrolysis of the iminium ion.[1] The counterion can also influence the chemical shifts, particularly of the proton at the iminium carbon, through the formation of contact ion pairs.[1]
1D NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve the sample containing the putative ethyliminium adduct in a suitable deuterated aprotic solvent (e.g., CD3CN, CD2Cl2) to a concentration of 5-10 mg/mL.
-
Acquisition of ¹H NMR: Acquire a standard ¹H NMR spectrum. Look for the characteristic downfield shift of the iminium proton (N=CH) and the protons on the ethyl group.
-
Acquisition of ¹³C NMR: Acquire a ¹³C NMR spectrum. The iminium carbon (C=N) will appear at a significantly downfield chemical shift, often in the range of 150-170 ppm.[2][3]
-
DEPT Analysis: Perform Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) to confirm the multiplicity of the carbon signals, aiding in the assignment of CH, CH₂, and CH₃ groups.
Trustworthiness Through 2D NMR
While 1D NMR provides initial evidence, 2D NMR techniques are essential for unambiguously confirming the connectivity of the ethyl group to the iminium nitrogen.
Key 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings within the same spin system.[4][5] For an ethyliminium adduct, cross-peaks will be observed between the methyl and methylene protons of the ethyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons.[5][6] It will show a correlation between the methylene protons of the ethyl group and their attached carbon, and similarly for the methyl group.
-
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for confirming the overall structure. It will show correlations between protons and carbons that are two or three bonds apart.[6] For an ethyliminium adduct, a key correlation to observe is between the methylene protons of the ethyl group and the iminium carbon.
Experimental Workflow for 2D NMR Validation:
Caption: Workflow for NMR-based structural validation of ethyliminium adducts.
Mass Spectrometry: Unveiling Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the ethyliminium cation and, through tandem mass spectrometry (MS/MS), offers valuable structural information via fragmentation patterns.
Expertise & Experience in MS Analysis
Electrospray ionization (ESI) is the preferred soft ionization technique for analyzing pre-formed iminium ions as it transfers them from solution to the gas phase with minimal fragmentation.[7] The resulting mass spectrum will show a peak corresponding to the molecular ion ([M]⁺) of the ethyliminium adduct. It is crucial to be aware of potential adducts with solvent molecules or salts, which can complicate spectral interpretation.[7][8][9]
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation:
Tandem MS involves the selection of the parent ion of interest, its fragmentation through collision-induced dissociation (CID), and subsequent analysis of the fragment ions.[10][11] The fragmentation pattern of an ethyliminium adduct is often predictable and provides strong evidence for its structure.
Typical Fragmentation Pathway for an Ethyliminium Adduct:
Caption: Common fragmentation pathways for ethyliminium ions in tandem MS.
Protocol for MS/MS Analysis:
-
Sample Infusion: Infuse a dilute solution of the sample directly into the ESI source.
-
Full Scan MS: Acquire a full scan mass spectrum to identify the m/z of the parent ethyliminium ion.
-
Product Ion Scan (MS/MS): Select the parent ion in the first mass analyzer (MS1), subject it to CID in the collision cell, and scan for the resulting fragment ions in the second mass analyzer (MS2).[10][12]
-
Data Analysis: Analyze the fragmentation pattern to confirm the presence of the ethyl group and other structural features. The observation of a neutral loss of 28 Da (ethylene) is a strong indicator of an ethyl group attached to the nitrogen.
X-ray Crystallography: The Definitive, Yet Conditional, Answer
Single-crystal X-ray diffraction provides an unambiguous, three-dimensional structure of a molecule.[13] For ethyliminium adducts, this technique can definitively confirm the connectivity and stereochemistry. However, the major bottleneck is the growth of diffraction-quality single crystals, which can be challenging for reactive intermediates.
Causality in Crystallization Choices
The choice of counterion is critical for successful crystallization. Large, non-coordinating anions such as tetrafluoroborate (BF₄⁻), hexafluorophosphate (PF₆⁻), or triflate (OTf⁻) often facilitate the formation of stable, crystalline salts.[14] The selection of the crystallization solvent or solvent system is an empirical process, often involving slow evaporation, vapor diffusion, or solvent layering techniques.[15][16]
Protocol for X-ray Crystallography:
-
Salt Formation: Prepare the ethyliminium salt with a suitable counterion.
-
Crystallization Screening: Screen a variety of solvents and crystallization techniques to obtain single crystals.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve and refine the crystal structure to obtain the final atomic coordinates and molecular geometry.
Computational Chemistry: In Silico Validation and Mechanistic Insight
Computational chemistry, particularly density functional theory (DFT), serves as a powerful complementary tool. It can be used to predict the geometry, stability, and spectroscopic properties of the proposed ethyliminium adduct.[17][18]
Applications of Computational Chemistry:
-
Structure Optimization: Calculate the lowest energy conformation of the ethyliminium ion.
-
NMR Chemical Shift Prediction: Predicted NMR chemical shifts can be compared with experimental values to support structural assignments.[1]
-
Thermodynamic Analysis: Calculate the relative stability of different isomers or the thermodynamics of the iminium ion formation reaction.[19][20]
Comparative Summary of Techniques
| Technique | Information Provided | Strengths | Limitations |
| 1D NMR | Electronic environment of nuclei | Rapid, provides initial structural evidence | Can be ambiguous for complex structures |
| 2D NMR | Atomic connectivity | Unambiguous confirmation of covalent structure | Longer acquisition times, requires expertise in interpretation |
| Mass Spectrometry | Molecular weight | High sensitivity, confirms molecular formula | Provides limited structural information without MS/MS |
| Tandem MS | Fragmentation patterns, structural motifs | Confirms connectivity through fragmentation | Fragmentation can be complex and may not always be diagnostic |
| X-ray Crystallography | 3D molecular structure | Definitive structural determination | Requires single crystals, which can be difficult to obtain |
| Computational Chemistry | Predicted structure, stability, and spectroscopic properties | Complements experimental data, provides mechanistic insights | Relies on theoretical models, does not replace experimental validation |
Conclusion: A Self-Validating Approach
The robust validation of an ethyliminium adduct structure is not achieved by a single experiment but by the convergence of evidence from multiple analytical techniques. A typical workflow would involve initial characterization by 1D NMR and MS to propose a structure. This hypothesis is then rigorously tested and confirmed through 2D NMR experiments and tandem mass spectrometry. Where possible, X-ray crystallography provides the ultimate confirmation. Computational studies can be interwoven throughout this process to support experimental findings and provide deeper mechanistic understanding. By adopting this multi-pronged, self-validating approach, researchers can have high confidence in the structural integrity of these important reactive intermediates.
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Chen, Y. H., et al. (2012). A 13C and 1H NMR spectroscopic investigation of the structure of the iminium ion with a dipolar form in metal complexes of 2-N-substituted N-confused porphyrins. Dalton Transactions, 41(45), 13866-13876. [Link]
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Vilarrasa, J., et al. (2020). Computational Comparison of the Stability of Iminium Ions and Salts from Enals and Pyrrolidine Derivatives (Aminocatalysts). Chemistry – A European Journal, 26(48), 10931-10941. [Link]
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Vilarrasa, J., et al. (2020). Computational Comparison of the Stability of Iminium Ions and Salts from Enals and Pyrrolidine Derivatives (Aminocatalysts). Chemistry – A European Journal, 26(48), 10931-10941. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Ethyliminium Salts
In the landscape of modern chemistry, particularly within pharmaceutical and materials science, the role of ionic liquids, such as ethyliminium salts, is ever-expanding. Their unique properties, including low volatility, high thermal stability, and tunable solvency, make them attractive as "green" solvents and catalysts. However, the presence of impurities, even in trace amounts, can significantly alter their physicochemical behavior and reactivity, leading to inconsistent experimental results and compromising product quality. This guide provides a comprehensive comparison of analytical techniques for the rigorous purity assessment of synthesized ethyliminium salts, grounded in scientific principles and practical, field-proven insights.
The Criticality of Purity in Ethyliminium Salts
Ethyliminium salts, a class of room-temperature ionic liquids, are synthesized through various chemical routes. Impurities can be introduced from starting materials, side reactions, or incomplete purification. Common contaminants include residual starting materials, halide ions (often from precursor salts), water, and organic byproducts. These impurities can profoundly impact the salt's melting point, viscosity, density, and electrochemical window, ultimately affecting its performance in sensitive applications like drug formulation and organic synthesis.[1][2][3] Therefore, a multi-faceted analytical approach is not just recommended but essential for robust quality control.
A Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical method hinges on the specific impurities being targeted, the required sensitivity, and the available instrumentation. Here, we compare the most effective techniques for a comprehensive purity profile of ethyliminium salts.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse
NMR spectroscopy is an indispensable tool for the structural characterization and purity assessment of ethyliminium salts.[4][5] It provides detailed information about the molecular structure of the cation and anion, and can be used to identify and quantify organic impurities.
-
Expertise & Experience: ¹H and ¹³C NMR are fundamental for confirming the identity of the synthesized ethyliminium cation. The chemical shifts and coupling constants of the protons on the ethyl group and the iminium core are highly sensitive to the electronic environment. Any deviation from the expected spectrum can indicate the presence of impurities. For instance, residual starting materials like unreacted alkyl halides or amines will exhibit characteristic signals that are readily distinguishable from the product. Multinuclear NMR, such as ¹⁹F or ³¹P NMR, is crucial for analyzing the anionic component of the salt.[5]
-
Trustworthiness: The quantitative nature of NMR (qNMR) allows for the determination of purity against a certified internal standard. This self-validating system provides a high degree of confidence in the purity value. The presence of water can also be detected and quantified in ¹H NMR spectra, although Karl Fischer titration is the gold standard for this purpose.[6][7]
Mass Spectrometry (MS): Unveiling Molecular Weight and Trace Impurities
Mass spectrometry is a powerful technique for determining the molecular weight of the constituent ions of the ethyliminium salt and for detecting trace-level impurities.
-
Expertise & Experience: Electrospray ionization (ESI) is the most common ionization technique for ionic liquids. ESI-MS will show peaks corresponding to the ethyliminium cation and, in negative ion mode, the anion. The presence of non-volatile salts as impurities can lead to ion suppression or the formation of adducts, which can complicate the spectra.[8][9][10][11] Therefore, careful sample preparation and the use of appropriate solvents are crucial. High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, which is invaluable for confirming the elemental composition.
-
Trustworthiness: MS is highly sensitive and can detect impurities that may be present at levels below the detection limit of NMR. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a formidable tool for separating and identifying components in a complex mixture, providing a high degree of certainty in impurity identification.
Chromatography: Separating the Components for Detailed Analysis
Chromatography is essential for separating the ethyliminium salt from its impurities before detection. The choice of chromatographic method depends on the nature of the impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile organic impurities.[12][13] Reversed-phase HPLC is commonly used, where the ionic liquid is retained on a nonpolar stationary phase.[12] The choice of mobile phase and detector (e.g., UV, evaporative light scattering detector (ELSD), or MS) is critical for achieving good separation and detection.[14] Mixed-mode chromatography, which utilizes both ionic and hydrophobic interactions, can be particularly effective for analyzing ionic liquids.[14][15]
-
Ion Chromatography (IC): IC is the preferred method for the quantitative analysis of anionic impurities, especially halides (Cl⁻, Br⁻, I⁻).[1][16][17][18] Halide impurities are a significant concern as they can be carried over from the synthesis and can be corrosive and detrimental to certain applications.[2][3][19] IC with suppressed conductivity detection offers excellent sensitivity and is a reliable technique for quality control in ionic liquid production.[1][16]
Karl Fischer Titration: The Gold Standard for Water Content
Water is a ubiquitous impurity that can significantly affect the properties of ionic liquids.[20][21] Karl Fischer titration is a highly accurate and specific method for determining the water content in ethyliminium salts.[22][23][24][25]
-
Expertise & Experience: Both volumetric and coulometric Karl Fischer titration can be used. The coulometric method is particularly suitable for determining very low levels of water. The choice of solvent is important, as some ionic liquids may not be soluble in the traditional methanol-based reagents.[23] In such cases, specialized solvents or the use of a co-solvent may be necessary.
-
Trustworthiness: The Karl Fischer reaction is highly specific to water, making it a very reliable method.[25] The accuracy and precision are typically within 1% of the actual water content.[25]
Comparison of Analytical Techniques for Purity Assessment
| Technique | Primary Use | Detected Impurities | Sensitivity | Quantitative? | Key Advantages | Limitations |
| NMR Spectroscopy | Structural elucidation, purity of major components | Organic starting materials, byproducts, water | Moderate | Yes (qNMR) | Provides structural information, non-destructive | Lower sensitivity for trace impurities |
| Mass Spectrometry | Molecular weight determination, trace impurity detection | High molecular weight impurities, trace contaminants | High | Semi-quantitative | High sensitivity, can be coupled with LC | Ion suppression effects, may require specialized techniques for anions |
| HPLC | Separation and quantification of organic impurities | Non-volatile organic compounds | High | Yes | Versatile, can be coupled with various detectors | May require method development for complex mixtures |
| Ion Chromatography | Quantification of anionic impurities | Halides (Cl⁻, Br⁻, I⁻), other inorganic anions | High | Yes | High sensitivity and selectivity for ions | Not suitable for organic impurities |
| Karl Fischer Titration | Quantification of water content | Water | Very High | Yes | Highly specific and accurate for water | Not suitable for other impurities |
| Elemental Analysis | Determination of elemental composition | Gross impurities affecting C, H, N, S ratios | Moderate | Yes | Confirms elemental formula | Does not identify specific impurities |
| Thermal Analysis (TGA/DSC) | Assessment of thermal stability and phase transitions | Volatile impurities, residual solvents | Moderate | Semi-quantitative | Provides information on thermal decomposition and melting point | Not specific for impurity identification |
Experimental Protocols
Protocol 1: Quantitative NMR (qNMR) for Purity Assessment
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the ethyliminium salt and a suitable internal standard (e.g., maleic acid) into a vial.
-
Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
NMR Acquisition: Transfer the solution to an NMR tube and acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for complete relaxation.
-
Data Processing: Process the spectrum and carefully integrate the signals corresponding to the ethyliminium salt and the internal standard.
-
Calculation: Calculate the purity of the ethyliminium salt using the following equation:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * Purity_std
Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity_std = purity of the internal standard.
Protocol 2: Ion Chromatography for Halide Impurity Determination
-
Sample Preparation: Prepare a stock solution of the ethyliminium salt by accurately weighing a known amount and dissolving it in deionized water. Prepare a series of calibration standards of the halide of interest (e.g., chloride) in deionized water.
-
Instrumentation: Set up the ion chromatograph with an appropriate anion-exchange column and a suppressed conductivity detector.
-
Analysis: Inject the calibration standards to generate a calibration curve. Inject the sample solution.
-
Quantification: Identify the halide peak in the sample chromatogram based on its retention time and quantify its concentration by comparing the peak area to the calibration curve.[16]
Conclusion: A Holistic Approach to Purity Assessment
Ensuring the purity of synthesized ethyliminium salts is paramount for their successful application in research and industry. No single technique can provide a complete purity profile. A holistic and logical approach, combining the structural insights from NMR, the sensitivity of MS, the separation power of chromatography, and the specificity of Karl Fischer titration, is essential for a comprehensive and trustworthy assessment. This integrated analytical strategy empowers researchers and drug development professionals to confidently use ethyliminium salts in their critical applications, knowing that the material meets the highest standards of purity and quality.
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A Comparative Guide to the Performance of Ethyl-Based Ionic Liquid Catalysts
For researchers, scientists, and professionals in drug development and fine chemical synthesis, the quest for efficient, recyclable, and environmentally benign catalysts is perpetual. In this guide, we delve into the comparative performance of a prominent class of "designer solvents" and catalysts: ethyl-substituted ionic liquids (ILs). Specifically, we will explore the catalytic prowess of ethyl-imidazolium and ethyl-ammonium-based Brønsted acidic ionic liquids, offering a detailed analysis supported by experimental data and protocols. This guide will provide the necessary insights to select the appropriate catalyst for your synthetic needs, with a focus on esterification and biomass conversion reactions.
Introduction to Ethyl-Based Ionic Liquid Catalysts
Ionic liquids are salts with melting points below 100°C, composed entirely of ions. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable physicochemical characteristics, make them attractive alternatives to volatile organic solvents and traditional catalysts.[1] By functionalizing the cation or anion, task-specific ionic liquids can be designed with inherent catalytic activity. This guide focuses on two such classes of Brønsted acidic ionic liquids (BAILs):
-
1-Ethyl-3-methylimidazolium-based ILs: These are aprotic ionic liquids where the imidazolium cation is functionalized. A common example used in catalysis is 1-ethyl-3-methylimidazolium hydrogen sulfate, [EMIM][HSO₄].
-
Ethylammonium-based ILs: These are protic ionic liquids where the ammonium cation possesses a proton that imparts Brønsted acidity. A representative catalyst in this category is triethylammonium hydrogen sulfate, [Et₃NH][HSO₄].
The acidity of these ILs, crucial for their catalytic performance, can be tailored by the choice of the anion, with hydrogen sulfate ([HSO₄]⁻) being a common and effective option.[2]
Comparative Performance Analysis
The catalytic efficacy of these ethyl-based ionic liquids is best illustrated through their application in key organic transformations. We will examine their performance in Fischer esterification, a cornerstone reaction in organic synthesis, and the conversion of biomass, a critical area for sustainable chemistry.
Fischer Esterification: A Case Study
Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water, is a fundamental process in the synthesis of pharmaceuticals, polymers, and biofuels. The performance of ethyl-based IL catalysts in this reaction is compared with conventional catalysts in the table below.
| Catalyst | Reaction | Reactants | Temp (°C) | Time (h) | Conversion/Yield (%) | Recyclability | Reference |
| [EMIM][HSO₄] | Esterification | Oleic Acid, Methanol | 90 | 4 | ~95% (FAME content) | Good, multiple cycles with minimal loss of activity. | [3] |
| [BMIM][HSO₄] | Esterification | Oleic Acid, Methanol | 90 | 4 | Optimal at 2.5 wt% catalyst loading. | Good | [3] |
| [Et₃NH][HSO₄] | Multicomponent Synthesis | Aromatic aldehydes, etc. | 60 | Varies | Good to excellent yields | Reusable | [2] |
| H₂SO₄ | Esterification | Fatty Acids, Ethanol | ~100 | Varies | High | Difficult, corrosive, generates waste. | [1] |
| Amberlyst-15 | Esterification | Lauric Acid, Ethanol | 80 | 8 | ~90% | Good, but can suffer from diffusion limitations. | [4] |
Analysis of Performance:
-
Activity: Both [EMIM][HSO₄] and [Et₃NH][HSO₄] demonstrate high catalytic activity, achieving high conversions in relatively short reaction times and under milder conditions compared to some solid acid catalysts.[2][3] The homogeneous nature of the reaction in the IL phase often leads to enhanced reaction rates by overcoming the diffusion limitations seen with heterogeneous catalysts.[1]
-
Selectivity: Brønsted acidic ILs generally show high selectivity towards the desired ester product, with minimal side reactions.
-
Recyclability: A significant advantage of ionic liquid catalysts is their ease of separation from the product mixture and their potential for reuse.[1] Due to their negligible vapor pressure, they are not lost to evaporation. After the reaction, the less polar ester product can often be separated by simple decantation, and the ionic liquid catalyst can be washed, dried, and reused for several cycles with little to no decrease in activity.[5][6]
-
Environmental Impact: The use of these ILs aligns with the principles of green chemistry by replacing corrosive and hazardous mineral acids like sulfuric acid, reducing waste generation, and allowing for catalyst recycling.[1]
Biomass Conversion: Production of Furfural
The conversion of lignocellulosic biomass into valuable platform chemicals is a key area of sustainable chemistry. Furfural, derived from the dehydration of C5 sugars (e.g., xylose) from hemicellulose, is a versatile building block for biofuels and bio-based chemicals. Brønsted acidic ionic liquids have shown great promise in this conversion.
| Catalyst | Substrate | Solvent System | Temp (°C) | Time (h) | Furfural Yield (%) | Reference |
| [C₃SO₃HMIM][HSO₄] | Bagasse | Water/Toluene | Varies | Varies | 73% | [7] |
| [C₄mim]HSO₄ | Eucalyptus nitens wood hydrolysate | Water/MIBK | 180 | Varies | 77-86% (molar conversion) | [8] |
| [C₃SO₃Hmim]HSO₄ | Eucalyptus nitens wood hydrolysate | Water/MIBK | Varies | Varies | High, allows for milder conditions. | [8] |
| Mineral Acids (e.g., HCl) | Xylose | Water | >100 | Varies | Can be high, but leads to degradation products. | [9] |
Analysis of Performance:
-
Efficiency in One-Pot Reactions: BAILs can effectively catalyze the hydrolysis of hemicellulose to C5 sugars and their subsequent dehydration to furfural in a one-pot process, simplifying the overall process.[7]
-
High Yields and Selectivity: The use of a biphasic system (e.g., water/toluene or water/MIBK) with the ionic liquid catalyst confined to the aqueous phase allows for the continuous extraction of furfural into the organic phase as it is formed.[7][8] This minimizes the degradation of furfural, leading to higher yields.
-
Catalyst Reusability: The ionic liquid catalyst can be recovered from the aqueous phase and reused in subsequent batches, demonstrating good stability and recyclability.[8]
Mechanistic Insights and Experimental Causality
The catalytic activity of Brønsted acidic ionic liquids in reactions like Fischer esterification stems from the proton-donating ability of the cation or anion. The generally accepted mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acidic proton from the ionic liquid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of a water molecule and regeneration of the catalyst.[10][11]
Figure 1: Simplified mechanism of Fischer esterification catalyzed by a Brønsted acidic ionic liquid.
The choice of the ionic liquid's cation and anion can significantly influence its catalytic activity. For instance, the acidity of the ionic liquid can be tuned by altering the anion, with anions like hydrogen sulfate providing strong Brønsted acidity. The structure of the cation can affect the steric environment around the active site and the solubility of the reactants.
Experimental Protocols
To facilitate the application of these catalysts in your research, we provide detailed, step-by-step methodologies for their synthesis and use in a typical esterification reaction.
Synthesis of 1-Ethyl-3-methylimidazolium Hydrogen Sulfate ([EMIM][HSO₄])
This protocol is adapted from the hydrolysis of 1-ethyl-3-methylimidazolium ethylsulfate.[12]
Materials:
-
N-methylimidazole
-
Diethylsulfate
-
Anhydrous Toluene
-
Ethyl acetate
-
Deionized water
-
Sulfuric acid
Workflow Diagram:
Figure 2: Workflow for the synthesis of [EMIM][HSO₄].
Procedure:
-
Synthesis of [EMIM][EtSO₄]:
-
Dissolve N-methylimidazole (0.2 mol) in anhydrous toluene (150 mL) in a round-bottom flask and cool in an ice bath.
-
Slowly add a solution of diethylsulfate (0.2 mol) in anhydrous toluene (50 mL) dropwise over 1 hour with continuous stirring.
-
After the addition is complete, continue stirring at room temperature for 4 hours.
-
A biphasic mixture will form. Decant the upper toluene layer.
-
Wash the lower ionic liquid phase with ethyl acetate (3 x 20 mL) to remove any unreacted starting materials.
-
Remove the remaining solvent under reduced pressure to obtain 1-ethyl-3-methylimidazolium ethylsulfate ([EMIM][EtSO₄]) as a viscous liquid.[12]
-
-
Hydrolysis to [EMIM][HSO₄]:
-
To the synthesized [EMIM][EtSO₄], add an equimolar amount of deionized water and a catalytic amount of sulfuric acid.
-
Heat the mixture with stirring to facilitate hydrolysis.
-
After the reaction is complete (monitored by techniques like NMR or titration), remove the water under reduced pressure to yield the final product, 1-ethyl-3-methylimidazolium hydrogen sulfate ([EMIM][HSO₄]).
-
Synthesis of Triethylammonium Hydrogen Sulfate ([Et₃NH][HSO₄])
This is a straightforward acid-base neutralization reaction.[2][13]
Materials:
-
Triethylamine (Et₃N)
-
Sulfuric acid (H₂SO₄, 98%)
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place triethylamine (0.2 mol).
-
Cool the flask in an ice bath (0-5°C).
-
Slowly add sulfuric acid (0.2 mol, 98%) dropwise to the triethylamine with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 70°C for 1 hour to ensure complete reaction.[2]
-
Remove any traces of water by heating the residue at 80°C under high vacuum until a constant weight is achieved. The resulting product is triethylammonium hydrogen sulfate ([Et₃NH][HSO₄]).[2]
General Protocol for Esterification using an Ionic Liquid Catalyst
Materials:
-
Carboxylic acid (e.g., Oleic Acid)
-
Alcohol (e.g., Methanol)
-
Ionic Liquid Catalyst (e.g., [EMIM][HSO₄])
-
Organic solvent for extraction (e.g., hexane)
Procedure:
-
In a round-bottom flask, add the carboxylic acid, alcohol (in a specified molar ratio, e.g., 1:10 acid to alcohol), and the ionic liquid catalyst (e.g., 2.5 wt% relative to the carboxylic acid).[3]
-
Heat the reaction mixture to the desired temperature (e.g., 90°C) with constant stirring.[3]
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., GC, HPLC, or titration).
-
Upon completion of the reaction, cool the mixture to room temperature. A biphasic system may form, with the ester as the upper layer.
-
Separate the ester layer by decantation or extraction with an organic solvent.
-
The ionic liquid layer can be washed with a solvent to remove any residual product, dried under vacuum, and then reused for subsequent reactions.
Conclusion and Future Outlook
Ethyl-substituted imidazolium and ammonium-based Brønsted acidic ionic liquids have demonstrated their potential as highly effective and recyclable catalysts for important organic transformations such as esterification and biomass conversion. Their performance is often comparable or superior to conventional catalysts, with the added benefits of easier separation, reusability, and a more favorable environmental profile.
While direct, side-by-side comparative studies under identical conditions are still somewhat limited in the literature, the available data strongly suggests that these ionic liquids are a versatile and powerful tool for the modern synthetic chemist. Future research will likely focus on the development of even more active and stable ionic liquid catalysts, including dicationic and supported ionic liquid systems, further expanding their applicability in both laboratory and industrial settings. The continued exploration of their catalytic mechanisms will also pave the way for the rational design of next-generation "designer" catalysts tailored for specific and challenging chemical conversions.
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The mechanism of Fischer esterification catalysed by Brønsted acidic ionic liquids. (URL: [Link])
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Kinetics and mechanism of esterification of palmitic acid with ethanol in the presence of Brønsted acidic ionic liquids as catalyst. Oxford Academic. (URL: [Link])
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Separation of alcohols from n-tetradecane using 1-ethyl-3-methylimidazolium hydrogensulfate. Queen's University Belfast. (URL: [Link])
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[Et3NH][HSO4] Ionic Liquid Facilitated Sustainable and Environmentally Conscious One-Pot Multicomponent Synthesis of Novel - The Academic. (URL: [Link])
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The synthesis process of 1-Ethyl-3-Methylimidazolium Ethyl Sulfate Ionic Liquid. Alfa Chemical Co., Ltd. (URL: [Link])
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Direct Production of Furfural in One-pot Fashion from Raw Biomass Using Brønsted Acidic Ionic Liquids. Semantic Scholar. (URL: [Link])
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Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids. NIH. (URL: [Link])
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Esterification of fatty acids by new ionic liquids as acid catalysts. ResearchGate. (URL: [Link])
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Brønsted acidic ionic liquid catalyzed one-pot conversion of cellulose to furanic biocrude and identification of the products using LC-MS. IDEAS/RePEc. (URL: [Link])
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Reactivity of Brönsted acid ionic liquids as dual solvent and catalyst for Fischer esterifications. Arizona State University. (URL: [Link])
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Triethylammonium Hydrogen Sulfate [Et3NH][HSO4]-Catalyzed Rapid and Efficient Multicomponent Synthesis of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine Hybrids. ACS Publications. (URL: [Link])
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Synthesis of 1-ethyl-3-methylimidazolium hydrogen sulfate and its application in the electrolysis of aluminum. ResearchGate. (URL: [Link])
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Evaluation of Acidic Ionic Liquids as Catalysts for Furfural Production from Eucalyptus nitens Wood. PMC - NIH. (URL: [Link])
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Synthesis, physicochemical characteristics and antimicrobial studies of ethyl-substituted imidazolium-based surface active ionic liquids (SAILs). ResearchGate. (URL: [Link])
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Full article: Esterification synthesis of ethyl oleate catalyzed by Brønsted acid–surfactant-combined ionic liquid. Taylor & Francis Online. (URL: [Link])
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Physicochemical properties of imidazolium-derived ionic liquids with different C-2 substitutions. RSC Publishing. (URL: [Link])
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Tunable aryl imidazolium ionic liquids (TAIILs) as environmentally benign catalysts for the esterification of fatty acids to bio. CNU IR. (URL: [Link])
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The development of novel ionic liquid-based solid catalysts and the conversion of 5-hydroxymethylfurfural from lignocellulosic biomass. Frontiers. (URL: [Link])
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Comparison of physicochemical properties of new ionic liquids based on imidazolium, quaternary ammonium, and guanidinium cations. PubMed. (URL: [Link])
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Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification of Fatty Acids with Bioethanol. MDPI. (URL: [Link])
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(PDF) Ionic Liquids Recycling for Reuse. ResearchGate. (URL: [Link])
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Ionic liquid medium and Brønsted acidic ionic liquids used in this... ResearchGate. (URL: [Link])
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Structure of ionic liquid 1-ethyl-3-methylimidazolium hydrogen sulphate. ResearchGate. (URL: [Link])
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Triethylammonium Hydrogen Sulfate [Et3NH][HSO4]-Catalyzed Rapid and Efficient Multicomponent Synthesis of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine Hybrids. PMC - NIH. (URL: [Link])
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Recycling Ionic Liquids: The Sustainable Advantage of 1-Ethyl-3-methylimidazolium Acetate in Industry. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
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Comparative Study of the High Pressure Thermophysical Properties of 1-Ethyl-3-methylimidazolium and 1,3-Diethylimidazolium Ethyl Sulfates for Use as Sustainable and Efficient Hydraulic Fluids. ResearchGate. (URL: [Link])
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Esterification catalytic over Imidazolium Ionic Liquid Modified salt of phosphotungstic Acid catalyst. Cambridge International Publishing. (URL: [Link])
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Advancements in solid acid catalysts for biodiesel production. Green Chemistry (RSC Publishing). (URL: [Link])
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Experimental and In Silico Comparative Study of Physicochemical Properties and Antimicrobial Activity of Carboxylate Ionic Liquids. PMC - NIH. (URL: [Link])
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Recycling Potentials of Critical Metals-Analyzing Secondary Flows from Selected Applications. MDPI. (URL: [Link])
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Aspects of Reaction Engineering for Biodiesel Production. MDPI. (URL: [Link])
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyliminum and Related Imines
For researchers and professionals in the fast-paced world of drug development and scientific research, the safe handling and disposal of chemical reagents is not just a matter of regulatory compliance, but a cornerstone of a responsible and ethical research environment. This guide provides an in-depth, scientifically grounded protocol for the proper disposal of Ethyliminum and related imine compounds, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Chemistry and Hazards of Imines
Imines are a class of organic compounds characterized by a carbon-nitrogen double bond. They are structurally analogous to aldehydes and ketones, with the oxygen atom replaced by a nitrogen group.[1] This structural feature imparts specific chemical properties and potential hazards that must be thoroughly understood for safe handling and disposal. While "this compound" is not a standard chemical name, it is presumed to refer to a derivative of an imine, possibly related to ethylamine. Given this, we will base our core safety and disposal protocols on the well-documented properties of ethylamine and the general reactivity of imines.
Ethylamine is a flammable, corrosive, and toxic compound that can cause severe skin burns and eye damage.[2][3][4][5] It is crucial to handle such materials within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Table 1: Key Properties and Hazards of Ethylamine (as a proxy for this compound)
| Property | Value | Source |
| Chemical Formula | C2H5NH2 | [2] |
| Appearance | Colorless gas or liquid | [2] |
| Odor | Ammonia-like | [5] |
| Boiling Point | 16.6 °C | [2] |
| Flash Point | -37 °C | [2] |
| Hazards | Highly flammable, Corrosive, Toxic | [3][5] |
Core Principles of Chemical Waste Management
The disposal of hazardous chemical waste is governed by stringent federal and state regulations. In the United States, the primary framework for hazardous waste management is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[6][7][8] These regulations mandate a "cradle-to-grave" approach, meaning that the generator of the waste is responsible for its safe handling from generation to final disposal.[8]
Key tenets of compliant hazardous waste disposal include:
-
Waste Identification: Properly characterizing the waste to determine its hazards.
-
Segregation: Keeping incompatible chemicals separate to prevent dangerous reactions.[7]
-
Containment: Using appropriate, labeled, and sealed containers for waste accumulation.[9]
-
Documentation: Maintaining accurate records of waste generation and disposal.[7]
Step-by-Step Disposal Protocol for this compound Waste
The following protocol provides a systematic approach to the safe disposal of this compound and related imine-containing waste streams.
1. Waste Segregation and Collection:
-
Dedicated Waste Container: All waste containing this compound must be collected in a designated, properly labeled hazardous waste container.[10] The container should be made of a material compatible with organic amines and solvents (e.g., high-density polyethylene or glass).
-
Incompatible Materials: Avoid mixing this compound waste with incompatible chemicals. Imines can react with strong oxidizing agents, acids, and certain metals.[2][10] Mixing with acids can lead to a vigorous exothermic reaction.
-
Aqueous vs. Organic Waste: If possible, segregate aqueous waste streams containing imines from organic solvent waste. This can facilitate more efficient and cost-effective disposal by your institution's hazardous waste management provider.
2. Neutralization (for Aqueous Solutions under strict controls):
For dilute aqueous solutions of imines, neutralization may be a viable pre-treatment step to reduce corrosivity. However, this should only be performed by trained personnel in a controlled environment.
-
Procedure:
-
Work within a certified chemical fume hood.
-
Slowly add a weak acid (e.g., citric acid or acetic acid) to the aqueous imine solution while stirring.
-
Monitor the pH of the solution continuously. The target pH should be near neutral (pH 6-8).
-
Be aware that this reaction can be exothermic. Use an ice bath to control the temperature if necessary.
-
-
Caution: Never neutralize concentrated imine solutions without a thorough risk assessment and appropriate engineering controls. The neutralized solution must still be collected as hazardous waste.[11]
3. Container Management and Labeling:
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (e.g., "Waste this compound in Methanol"), and the specific hazards (e.g., "Flammable," "Corrosive," "Toxic").[9]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[9]
-
Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[9]
4. Arranging for Disposal:
-
Contact your EHS Department: Your institution's Environmental Health and Safety (EHS) department is the primary resource for arranging the final disposal of hazardous waste. They will have established procedures and contracts with licensed hazardous waste disposal companies.
-
Waste Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing a chemical waste collection form.[10]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
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- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Mastering the Unseen Threat: A Guide to Personal Protective Equipment for Handling Ethylenimine
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced environment of research and development, where innovation is paramount, the safety of the professionals driving that innovation must be an unwavering priority. This guide, developed from the perspective of a Senior Application Scientist, moves beyond a simple checklist of personal protective equipment (PPE). It delves into the causality behind each recommendation for handling ethylenimine (also known as aziridine), a highly reactive and hazardous compound. Our goal is to build a deep, intrinsic understanding of the risks and the corresponding protective measures, fostering a culture of safety that is both intelligent and proactive.
Ethylenimine is a colorless, volatile liquid with an ammonia-like odor.[1] It is a valuable reagent in organic synthesis due to the high ring strain of its three-membered ring, making it susceptible to ring-opening reactions.[2] However, this reactivity is also the source of its significant hazards. It is classified as a flammable liquid, acutely toxic, and a confirmed human carcinogen.[3] Exposure can occur through inhalation, skin contact, and ingestion, with the potential for severe damage to the eyes, skin, and respiratory system.[3][4] Furthermore, it can polymerize explosively, especially in the presence of acids or heat.[5][6]
This guide provides a comprehensive framework for the safe handling of ethylenimine, focusing on the selection, use, and disposal of appropriate PPE.
Section 1: The Foundation of Safety - Engineering Controls
Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The primary methods for controlling exposure to hazardous chemicals like ethylenimine are engineering controls.
-
Fume Hoods: All work with ethylenimine must be conducted within a certified chemical fume hood with adequate exhaust.[2][3] This is non-negotiable. The fume hood contains vapors and protects the user from inhalation exposure.
-
Ventilation: Ensure good general laboratory ventilation to dilute any fugitive emissions.[2]
-
Emergency Equipment: Readily accessible and functioning eyewash stations and safety showers are mandatory in any area where ethylenimine is handled.[3]
Section 2: Personal Protective Equipment (PPE) - Your Personal Shield
The selection of PPE must be deliberate and based on a thorough risk assessment of the specific procedures being undertaken.
Dermal Protection: Beyond the Lab Coat
Ethylenimine is readily absorbed through the skin and can cause severe irritation, burns, and sensitization.[2][4] Therefore, robust dermal protection is essential.
-
Gloves: Standard disposable nitrile gloves are often insufficient for prolonged or direct contact with ethylenimine.
-
Recommended Glove Types: Heavy-duty nitrile, Viton®, or butyl rubber gloves are recommended for handling ethylenimine.[2][3] It is crucial to consult the glove manufacturer's specific chemical resistance data for breakthrough times and permeation rates.
-
Double Gloving: For added protection, especially during procedures with a higher risk of splashing, consider double-gloving. This involves wearing a lighter-weight nitrile glove underneath a more robust glove.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or puncture before use. If contact with ethylenimine occurs, remove the gloves immediately and wash your hands thoroughly.[2] Contaminated gloves must be disposed of as hazardous waste.[7]
-
-
Lab Coat: A flame-resistant lab coat is essential due to ethylenimine's flammability.[3] It should be fully buttoned with the sleeves rolled down to provide maximum coverage.
-
Body Protection: For larger-scale operations or situations with a significant splash risk, a chemical-resistant apron or coveralls should be worn over the lab coat.[7]
-
Footwear: Closed-toe shoes are a minimum requirement in any laboratory setting.[3] When handling significant quantities of ethylenimine, chemical-resistant shoe covers or boots are recommended.
Eye and Face Protection: A Clear View of Safety
Ethylenimine vapors and splashes can cause severe eye irritation and irreversible damage, including necrosis of the cornea.[3]
-
Safety Glasses: At a minimum, safety glasses with side shields that comply with ANSI Z87.1 or equivalent standards must be worn.
-
Chemical Splash Goggles: For any procedure involving the transfer or potential splashing of liquid ethylenimine, chemical splash goggles are mandatory.
-
Face Shield: A full-face shield worn over safety goggles provides the highest level of protection against splashes and should be used when handling larger quantities or during procedures with a higher risk of energetic reactions.[3]
Respiratory Protection: Guarding Against the Invisible Threat
Ethylenimine is highly toxic if inhaled.[2] The vapors are heavier than air and can accumulate in poorly ventilated areas.[4]
-
When is a Respirator Needed? Respiratory protection is required when engineering controls (i.e., the fume hood) are not sufficient to maintain exposure below the occupational exposure limits (OELs). This may include situations such as:
-
Spill cleanup outside of a fume hood.
-
Certain maintenance procedures on contaminated equipment.
-
Emergency situations.
-
-
Types of Respirators:
-
Respirator Program: The use of respirators requires a formal respiratory protection program that includes medical evaluation, fit testing, and training, in accordance with OSHA regulations (29 CFR 1910.134).[4]
Table 1: Summary of Recommended Personal Protective Equipment for Ethylenimine
| PPE Category | Minimum Requirement | Recommended for Higher Risk Operations |
| Dermal Protection | Heavy-duty nitrile, Viton®, or butyl rubber gloves; Flame-resistant lab coat; Closed-toe shoes. | Double gloving; Chemical-resistant apron or coveralls; Chemical-resistant shoe covers. |
| Eye & Face Protection | Safety glasses with side shields. | Chemical splash goggles; Full-face shield over goggles. |
| Respiratory Protection | Not required when using a fume hood. | Air-purifying respirator with organic vapor cartridges or SCBA, based on risk assessment. |
Section 3: Operational Plans - Putting Safety into Practice
A robust PPE plan is only effective when integrated into clear, step-by-step operational procedures.
Donning and Doffing PPE
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat
-
Inner Gloves
-
Outer Gloves
-
Goggles/Face Shield
-
Respirator (if required)
Doffing Sequence (to minimize contamination):
-
Outer Gloves (remove by peeling off from the cuff, turning them inside out)
-
Lab Coat (remove by rolling it away from the body)
-
Goggles/Face Shield
-
Inner Gloves
-
Respirator (if used)
-
Wash hands thoroughly with soap and water.
Spill Management
In the event of a spill, having a clear plan and the right PPE is crucial for a safe and effective response.
-
Evacuate: Immediately evacuate the affected area.[3]
-
Alert: Notify laboratory personnel and the appropriate safety officer.
-
Assess: From a safe distance, assess the extent of the spill.
-
PPE: Don the appropriate PPE, which may include a higher level of respiratory and dermal protection than for routine handling.
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the liquid.[3] Do not use combustible materials.
-
Neutralize: For larger spills, consult your institution's emergency response plan.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[8]
-
Decontaminate: Decontaminate the spill area according to your laboratory's specific procedures.
-
Ventilate: Ensure the area is well-ventilated before resuming normal operations.
Section 4: Disposal Plan - The Final Step in the Safety Lifecycle
All materials contaminated with ethylenimine, including used PPE, absorbent materials from spills, and empty containers, must be treated as hazardous waste.
-
Waste Collection: Collect all ethylenimine-contaminated waste in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
Segregation: Store ethylenimine waste separately from other chemical waste streams, particularly acids, with which it can react violently.[4]
-
Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[4]
Conclusion: Fostering a Proactive Safety Culture
The safe handling of ethylenimine is not merely about following a set of rules; it is about understanding the inherent risks and making informed decisions to mitigate them. By integrating the principles outlined in this guide—prioritizing engineering controls, selecting and using the correct PPE, and adhering to established operational and disposal plans—researchers can confidently and safely work with this valuable but hazardous chemical. This commitment to safety not only protects individuals but also strengthens the integrity and success of the entire research endeavor.
References
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Rutgers University. (n.d.). Ethylenimine. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2019, October 30). Ethyleneimine - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Standard Operating Procedures: Ethyleneimine or Aziridine. Retrieved from [Link]
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Gifte.de. (n.d.). Ethylenimin. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Ethyleneimine. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). ETHYLENEIMINE. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Ethyleneimine. Retrieved from [Link]
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Tecnoproject. (n.d.). Ethylamine. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). Ethylenediamine - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
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Chemie.de. (n.d.). Ethylenimin. Retrieved from [Link]
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C&EN Global Enterprise. (1974). OSHA regulations on chemical upheld. ACS Publications. Retrieved from [Link]
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Chem Service. (2015, November 29). SAFETY DATA SHEET: Ethyleneimine. Retrieved from [Link]
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- 8. ETHYLENEIMINE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
